Product packaging for Ethyl 4-Chloro-1-piperidinecarboxylate(Cat. No.:CAS No. 152820-13-8)

Ethyl 4-Chloro-1-piperidinecarboxylate

Cat. No.: B586631
CAS No.: 152820-13-8
M. Wt: 191.655
InChI Key: VRTIIQLEEGGJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-Chloro-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.655. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14ClNO2 B586631 Ethyl 4-Chloro-1-piperidinecarboxylate CAS No. 152820-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-chloropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-2-12-8(11)10-5-3-7(9)4-6-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTIIQLEEGGJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659776
Record name Ethyl 4-chloropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152820-13-8
Record name Ethyl 4-chloropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-Chloro-1-piperidinecarboxylate: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-Chloro-1-piperidinecarboxylate is a key heterocyclic building block extensively utilized in medicinal chemistry and the synthesis of agrochemicals. Its unique structural features, namely the reactive piperidine ring and the strategically positioned chloro group, render it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its primary applications, detailed experimental protocols for its synthesis and key reactions, and a summary of its chemical properties. The strategic importance of this compound lies in its ability to serve as a scaffold for introducing the piperidine moiety, a common motif in a wide range of biologically active compounds, including analgesics and anti-inflammatory agents.

Core Applications in Synthesis

This compound is principally employed as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The piperidine substructure is a prevalent feature in numerous natural products and synthetic drugs, valued for its influence on the physicochemical properties and biological activity of a molecule.

The presence of the chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This functionalization is crucial for modulating the pharmacological profile of the target compounds. Furthermore, the ethyl carbamate group on the nitrogen atom can act as a protecting group or be modified in subsequent synthetic steps.

A notable application of a closely related derivative, 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester, is as a key intermediate in the synthesis of umeclidinium bromide , a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD). This highlights the industrial relevance of this class of compounds in the development of modern therapeutics.

Physicochemical and Spectroscopic Data

PropertyValueReference Compound Data (Ethyl 4-piperidinecarboxylate)
CAS Number 152820-13-81126-09-6
Molecular Formula C₈H₁₄ClNO₂C₈H₁₅NO₂
Molecular Weight 191.66 g/mol 157.21 g/mol
Appearance Colorless to light yellow liquidClear colorless to slightly brown liquid
Density 1.16 g/mL1.02 g/mL at 25 °C
Refractive Index 1.4790-1.4830n20/D 1.459
Boiling Point Not specified204 °C
Flash Point 108 °C176 °F

Spectroscopic Data for Ethyl 4-piperidinecarboxylate (Reference): [1]

  • ¹H NMR (400 MHz, CDCl₃): δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.07 (dt, J = 12.6, 3.6 Hz, 2H, 2 × CHpip), 2.61 (td, J = 12.3, 2.7 Hz, 2H, 2 × CHpip), 2.38 (tt, J = 11.3, 3.9 Hz, 1H, CH), 1.94 - 1.78 (m, 2H, 2 × CHpip), 1.59 (adtd, J = 13.4, 11.4, 4.0 Hz, 2H, 2 × CHpip), 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • Mass Spectrum (ESI): m/z 158.2 [M+H]⁺.

Experimental Protocols

Proposed Synthesis of this compound

Reaction: Conversion of Ethyl 4-hydroxy-1-piperidinecarboxylate to this compound.

Methodology:

  • To a solution of Ethyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution. A base, such as pyridine or triethylamine (1.1-1.5 eq), may be added to scavenge the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

G cluster_synthesis Proposed Synthesis of this compound Start Ethyl 4-hydroxy-1- piperidinecarboxylate Reagent SOCl₂ in an anhydrous solvent Start->Reagent 1. Reaction Chlorination at 0 °C to RT Reagent->Reaction 2. Workup Aqueous Workup and Extraction Reaction->Workup 3. Purification Vacuum Distillation or Column Chromatography Workup->Purification 4. Product Ethyl 4-Chloro-1- piperidinecarboxylate Purification->Product 5.

Caption: Proposed synthetic workflow for this compound.

Synthesis of a Key Intermediate for Umeclidinium

The following protocol is adapted from patent literature and describes the synthesis of 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester, a derivative of the title compound.[2]

Reaction: Reductive amination of ethyl isonipecotate with chloroacetaldehyde.

Methodology:

  • Charge a single-neck flask with ethyl isonipecotate (e.g., 369.6 mg; 2.3 mmoles).

  • Add a methanol/acetic acid mixture (10/1, v/v; 6.7 ml).

  • Add a 50% aqueous solution of chloroacetaldehyde (180.5 mg; 2.3 mmoles) dropwise.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaCNBH₃; 144.5 mg; 2.3 mmoles) portionwise.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by UPLC.

  • Evaporate the solvent at 40 °C under reduced pressure.

  • Make the aqueous phase basic with potassium carbonate (K₂CO₃).

  • Extract the aqueous phase with ethyl acetate (AcOEt).

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the product.

Quantitative Data from a similar patented procedure: [2]

Reactant (Ethyl isonipecotate)ReagentsSolvent SystemReaction TimeYield
927.8 mg (5.9 mmoles)50% Chloroacetaldehyde (aq), NaCNBH₃Methanol/Acetic Acid (10/1)2 hoursNot explicitly stated for this scale, but the process is described as providing excellent yields.
443 mg (2.8 mmoles)50% Chloroacetaldehyde (aq), NaBH(OAc)₃Acetonitrile/Acetic Acid (10/1)2 hoursNot explicitly stated for this scale.

Role in Signaling Pathways and Logical Relationships

While this compound is a synthetic intermediate and not directly involved in biological signaling pathways, its utility can be represented in the logical flow of drug discovery and development. The following diagram illustrates its position as a key building block in the synthesis of potential therapeutic agents.

G cluster_drug_discovery Role in Drug Discovery Start Ethyl 4-Chloro-1- piperidinecarboxylate Reaction Nucleophilic Substitution at C4 position Start->Reaction Intermediate Functionalized Piperidine Derivative Reaction->Intermediate Further_Synthesis Further Synthetic Modifications Intermediate->Further_Synthesis Bioactive_Molecule Potential Bioactive Molecule Further_Synthesis->Bioactive_Molecule Screening Biological Screening (e.g., receptor binding assays) Bioactive_Molecule->Screening Lead_Compound Lead Compound for Drug Development Screening->Lead_Compound

Caption: Logical workflow of utilizing this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its bifunctional nature allows for a wide range of chemical transformations, making it an important tool for researchers and drug development professionals. The provided experimental protocols, though in part adapted from related compounds due to a lack of direct public data, offer a solid foundation for its synthesis and application. Further research into the direct synthesis and expanded applications of this compound is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-1-piperidinecarboxylate is a key heterocyclic building block extensively utilized as a versatile intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural features, combining a reactive chloro-group at the 4-position of a piperidine ring with an ethyl carbamate at the nitrogen atom, offer a valuable scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and applications in medicinal chemistry, particularly in the synthesis of fentanyl analogs.

Core Properties

This compound is a colorless to light yellow or light orange clear liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 152820-13-8[1]
Molecular Formula C₈H₁₄ClNO₂[1]
Molecular Weight 191.66 g/mol [1]
Appearance Colorless to light yellow to light orange clear liquid[1]
Density 1.16 g/cm³
Refractive Index 1.4790-1.4830[1]
Flash Point 108 °C[1]
Storage Temperature Room Temperature, Sealed in dry[1]

Spectroscopic Data:

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts / Peaks
¹H NMR * ~4.1 ppm (q, 2H): -O-CH₂ -CH₃ * ~3.7-3.9 ppm (m, 2H): Piperidine H₂ (axial) at C2, C6 * ~3.0-3.2 ppm (m, 2H): Piperidine H₂ (equatorial) at C2, C6 * ~4.3 ppm (m, 1H): Piperidine H at C4 * ~2.0-2.2 ppm (m, 2H): Piperidine H₂ (axial) at C3, C5 * ~1.7-1.9 ppm (m, 2H): Piperidine H₂ (equatorial) at C3, C5 * ~1.2 ppm (t, 3H): -O-CH₂-CH₃
¹³C NMR * ~155 ppm: C =O (carbamate) * ~61 ppm: -O-CH₂ -CH₃ * ~55-60 ppm: C -Cl * ~43-45 ppm: Piperidine C 2, C 6 * ~33-35 ppm: Piperidine C 3, C 5 * ~14 ppm: -O-CH₂-CH₃
Mass Spectrometry (EI) * Molecular Ion (M⁺): m/z 191/193 (due to ³⁵Cl/³⁷Cl isotopes) * Key Fragments: Loss of Cl (m/z 156), loss of C₂H₅O (m/z 146), loss of COOC₂H₅ (m/z 118), piperidine ring fragments.
IR Spectroscopy * ~1700 cm⁻¹: C=O stretch (carbamate) * ~2850-2950 cm⁻¹: C-H stretch (aliphatic) * ~1100-1250 cm⁻¹: C-O stretch * ~650-800 cm⁻¹: C-Cl stretch

Synthesis and Purification

A common synthetic route to this compound involves the chlorination of a corresponding hydroxy precursor, Ethyl 4-hydroxy-1-piperidinecarboxylate. This transformation can be achieved using various chlorinating agents, with thionyl chloride being a prevalent choice.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 4-hydroxy-1-piperidinecarboxylate

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine or Pyridine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, dissolve Ethyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq.) in anhydrous dichloromethane. If a base is to be used, add triethylamine or pyridine (1.1 eq.) to the solution.

  • Addition of Thionyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess thionyl chloride and acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a clear liquid.

Reactivity and Applications in Drug Development

The reactivity of this compound is primarily centered around the electrophilic carbon at the 4-position, which is susceptible to nucleophilic substitution. The ethyl carbamate group serves as a protecting group for the piperidine nitrogen, preventing its direct involvement in many reactions while influencing the overall reactivity of the molecule.

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of opioid analgesics like fentanyl and its analogs.[2][3][4] The piperidine scaffold is a common feature in many centrally active pharmaceuticals.

Role in Fentanyl Analog Synthesis

This compound can serve as a key precursor in a multi-step synthesis of fentanyl analogs. A generalized synthetic workflow is depicted below.

Fentanyl_Analog_Synthesis cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: N-Alkylation/Arylation cluster_2 Step 3: Acylation Start This compound Intermediate_1 Ethyl 4-anilino-1-piperidinecarboxylate Start->Intermediate_1 Reaction with Aniline Aniline Aniline Aniline->Intermediate_1 Intermediate_1_2 Ethyl 4-anilino-1-piperidinecarboxylate Intermediate_2 N-Phenethyl-4-anilinopiperidine ethyl carboxylate Intermediate_1_2->Intermediate_2 Alkylation Alkyl_Halide Phenethyl bromide (or other R-X) Alkyl_Halide->Intermediate_2 Intermediate_2_2 N-Phenethyl-4-anilinopiperidine ethyl carboxylate Fentanyl_Analog Fentanyl Analog Intermediate_2_2->Fentanyl_Analog Acylation Acyl_Chloride Propionyl chloride Acyl_Chloride->Fentanyl_Analog

Caption: Generalized synthetic workflow for a fentanyl analog.

In this pathway, the chlorine atom at the 4-position is first displaced by a primary amine, such as aniline. The resulting secondary amine on the piperidine ring can then be N-alkylated or N-arylated, followed by acylation of the anilino nitrogen to yield the final fentanyl analog. The ethyl carbamate can be removed at a suitable stage if the free piperidine nitrogen is required for further functionalization.

Logical Relationships in Synthesis

The synthesis of this compound from its hydroxy precursor involves a series of logical steps designed to achieve the desired transformation while minimizing side reactions.

Synthesis_Logic Start Ethyl 4-hydroxy-1-piperidinecarboxylate Reaction Chlorination Reaction Start->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Condition1 Inert Atmosphere (Nitrogen) Condition1->Reaction Condition2 Controlled Temperature (0 °C to Reflux) Condition2->Reaction Product Crude this compound Reaction->Product Purification Purification (Work-up & Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Logical flow of the synthesis and purification process.

This workflow highlights the key components and conditions necessary for the successful synthesis. The choice of an anhydrous solvent is critical to prevent the decomposition of the thionyl chloride. An inert atmosphere protects the reaction from moisture. Temperature control is essential to manage the exothermic nature of the initial reaction and to drive the reaction to completion during reflux. The final purification step is crucial to remove byproducts and unreacted starting materials, yielding the target compound in high purity.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an essential tool for medicinal chemists and drug development professionals. The synthetic and purification protocols outlined in this guide provide a practical framework for the preparation of this important building block, enabling its use in the discovery and development of new and improved therapeutic agents. The continued exploration of the reactivity of this compound is expected to lead to the synthesis of novel compounds with diverse biological activities.

References

Ethyl 4-Chloro-1-piperidinecarboxylate CAS number 152820-13-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-Chloro-1-piperidinecarboxylate (CAS: 152820-13-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route, discusses its applications, and summarizes safety and handling protocols.

Chemical and Physical Properties

This compound is a halogenated piperidine derivative.[1] The presence of the chlorine atom at the 4-position and the ethyl carbamate group on the nitrogen atom makes it a versatile building block for further chemical modification.[2]

Table 1: General Information

Identifier Value
CAS Number 152820-13-8[3]
Molecular Formula C₈H₁₄ClNO₂[3]
Molecular Weight 191.66 g/mol [3]
Synonyms 1-Carbethoxy-4-chloropiperidine, 4-Chloro-1-(ethoxycarbonyl)piperidine[3]

| Purity | Typically >98.0% (GC)[3] |

Table 2: Physical Properties

Property Value
Appearance Colorless to light yellow/orange clear liquid[2][3]
Density 1.16 g/cm³[2]
Flash Point 108 °C (226 °F)[4][5]
Refractive Index n20/D 1.48[2]
Melting Point No data available[4][6]

| Boiling Point | No data available[4][6] |

Synthesis and Experimental Protocol

While specific peer-reviewed synthesis protocols for this compound are not detailed in the available literature, a standard and chemically sound method involves the chlorination of its corresponding alcohol precursor, Ethyl 4-hydroxy-1-piperidinecarboxylate.

Proposed Synthetic Pathway: The conversion is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate aprotic solvent like dichloromethane (DCM).

General Experimental Protocol (Proposed):

  • Dissolution: Dissolve Ethyl 4-hydroxy-1-piperidinecarboxylate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add a chlorinating agent (e.g., thionyl chloride, 1.1-1.5 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 h), monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final product.

G Diagram 1: Proposed Synthesis Workflow cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Final Product precursor Ethyl 4-hydroxy- 1-piperidinecarboxylate reagents 1. SOCl₂ or (COCl)₂ 2. Anhydrous DCM, 0°C to RT precursor->reagents Chlorination product Ethyl 4-Chloro- 1-piperidinecarboxylate reagents->product

Diagram 1: Proposed Synthesis Workflow

Applications in Research and Development

This compound serves as a valuable intermediate in medicinal chemistry and agrochemical synthesis.[7] The piperidine scaffold is a common motif in many biologically active compounds, and the chloro-substituent provides a reactive handle for introducing a wide variety of functional groups via nucleophilic substitution.

This allows for the construction of diverse chemical libraries for drug discovery programs, particularly in the development of novel analgesics and anti-inflammatory agents.[2] The ethyl carbamate protects the piperidine nitrogen, making the molecule stable under various reaction conditions while allowing for its potential deprotection later in a synthetic sequence.

G Diagram 2: Role as a Synthetic Intermediate start Ethyl 4-Chloro- 1-piperidinecarboxylate reaction Nucleophilic Substitution (S N 2) start->reaction products Diverse 4-Substituted Piperidine Derivatives reaction->products New C-Nu Bond nucleophiles Nucleophiles (Nu⁻) - Amines (R₂NH) - Alcohols (ROH) - Thiols (RSH) - Cyanide (CN⁻) nucleophiles->reaction

Diagram 2: Role as a Synthetic Intermediate

Spectroscopic Analysis (Predicted)

Table 3: Predicted Spectroscopic Data

Technique Predicted Features
¹H NMR - ~4.1 ppm (quartet): -O-CH₂ -CH₃ of the ethyl group. - ~1.2 ppm (triplet): -O-CH₂-CH₃ of the ethyl group. - ~3.0-3.8 ppm (multiplets): Piperidine protons adjacent to the nitrogen (H2, H6). - ~4.0-4.3 ppm (multiplet): Proton at the chlorine-bearing carbon (H4). - ~1.8-2.2 ppm (multiplets): Remaining piperidine protons (H3, H5).
¹³C NMR - ~155 ppm: Carbonyl carbon (C=O) of the carbamate. - ~61 ppm: -O-C H₂-CH₃ of the ethyl group. - ~55-60 ppm: Carbon bearing the chlorine atom (C4). - ~40-45 ppm: Carbons adjacent to the nitrogen (C2, C6). - ~30-35 ppm: Remaining piperidine carbons (C3, C5). - ~14 ppm: -O-CH₂-C H₃ of the ethyl group.
IR - ~1700 cm⁻¹: Strong C=O stretching vibration from the carbamate group. - ~2850-2950 cm⁻¹: C-H stretching vibrations. - ~1100-1250 cm⁻¹: C-O and C-N stretching vibrations. - ~650-800 cm⁻¹: C-Cl stretching vibration.

| Mass Spec. | - Molecular Ion (M⁺): Expected isotopic pattern for one chlorine atom at m/z 191 (³⁵Cl) and 193 (³⁷Cl) in an approximate 3:1 ratio. |

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under GHS/OSHA criteria, but standard laboratory precautions should always be observed.[3][6]

Table 4: Hazard and Precautionary Information

Category Information
GHS Classification Not classified as hazardous[6][8]
Signal Word None[6]
Hazard Statements None[6]
Personal Protective Wear protective gloves, safety glasses with side-shields, and laboratory coat.[3][8]
Engineering Controls Use in a well-ventilated area or under a chemical fume hood.[3]
Fire Fighting Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[6] Combustion may produce toxic fumes including hydrogen chloride, carbon oxides, and nitrogen oxides.[3]
Handling Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
Storage Keep container tightly closed. Store in a cool, dark, and dry place away from incompatible materials such as strong oxidizing agents.[3]

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations.[4] |

References

An In-depth Technical Guide to Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic workflow for Ethyl 4-Chloro-1-piperidinecarboxylate. This compound is a valuable building block in medicinal chemistry and is utilized in the synthesis of various pharmaceutical and agrochemical agents.[1] Its unique piperidine core, combined with the reactivity offered by the chloro- and ethyl carboxylate functional groups, makes it a versatile intermediate for developing novel therapeutic agents.[1]

Molecular Structure and Properties

This compound is a derivative of piperidine featuring an ethyl carbamate group on the nitrogen atom and a chlorine atom at the 4-position of the ring.

graph "Molecular_Structure" {
  layout=neato;
  node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];
  edge [penwidth=1.5, color="#202124"];

// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,-2.2!"]; C3 [label="C", pos="0,-2.9!"]; C4 [label="C", pos="1.2,-2.2!"]; C5 [label="C", pos="1.2,-0.7!"]; Cl [label="Cl", pos="0,-4.4!"]; C6 [label="C", pos="0,1.5!"]; O1 [label="O", pos="-1,2.2!"]; O2 [label="O", pos="1,2.2!"]; C7 [label="C", pos="1,3.7!"]; C8 [label="C", pos="2.2,4.4!"];

// Bond edges N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- Cl; N1 -- C6; C6 -- O1 [style=double]; C6 -- O2; O2 -- C7; C7 -- C8; }

Caption: Generalized workflow for the synthesis of this compound.

References

Unveiling the Journey of Ethyl 4-Chloro-1-piperidinecarboxylate: A Core Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Discovery, History, and Synthetic Methodologies of Ethyl 4-Chloro-1-piperidinecarboxylate, a Key Building Block for Researchers, Scientists, and Drug Development Professionals.

This compound, a heterocyclic compound with the CAS number 152820-13-8, has emerged as a crucial intermediate in the realms of pharmaceutical and agrochemical synthesis. Its strategic importance lies in its versatile structure, featuring a piperidine ring functionalized with both a chloro group and an ethyl carboxylate, making it a valuable precursor for the synthesis of a wide array of more complex molecules. This technical guide delves into the discovery, historical context, and detailed synthetic protocols of this pivotal chemical entity.

A Modern Intermediate with an Obscure Past

While this compound is a commercially available and widely utilized synthetic building block, its specific discovery and early history are not prominently documented in readily accessible scientific literature. Its emergence is intrinsically linked to the broader development of piperidine-containing compounds, which are ubiquitous in medicinal chemistry. The piperidine scaffold is a core structural motif in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.

The development of synthetic routes to functionalized piperidines has been an area of intense research for decades. It is likely that this compound was first synthesized as part of a larger effort to create a library of substituted piperidine derivatives for screening in drug discovery programs. Its utility as a precursor to various active pharmaceutical ingredients (APIs) has solidified its place in the synthetic chemist's toolbox. Notably, it is recognized as "Loratadine Impurity 14," indicating its association with the synthesis of the well-known antihistamine.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its effective application in synthesis.

PropertyValue
CAS Number 152820-13-8
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.66 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point Not precisely documented in available literature
Flash Point 108 °C
Refractive Index 1.4790-1.4830

While detailed spectroscopic data from the primary literature on its initial synthesis is elusive, typical characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure.

Core Synthetic Strategies

The primary and most logical synthetic route to this compound involves the chlorination of its hydroxyl precursor, Ethyl 4-hydroxy-1-piperidinecarboxylate (CAS 65214-82-6). This transformation is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis via Chlorination of Ethyl 4-hydroxy-1-piperidinecarboxylate

This protocol is a representative method based on common laboratory practices for such transformations.

Materials:

  • Ethyl 4-hydroxy-1-piperidinecarboxylate

  • Thionyl chloride (SOCl₂) or other chlorinating agents (e.g., phosphorus oxychloride, oxalyl chloride with a catalytic amount of DMF)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-hydroxy-1-piperidinecarboxylate in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Add thionyl chloride dropwise to the stirred solution via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 5-10 °C. If a base is used, it is typically added prior to the chlorinating agent.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield and Purity:

Yields for this type of reaction are typically in the range of 70-90%, depending on the specific conditions and scale. The purity of the final product can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Commercial suppliers often provide this compound with a purity of ≥98%.

Logical Workflow for Synthesis

The synthesis of this compound from its hydroxy precursor can be visualized as a straightforward logical workflow.

G Synthetic Workflow for this compound A Ethyl 4-hydroxy-1-piperidinecarboxylate (Starting Material) B Dissolution in Anhydrous Solvent (e.g., DCM) A->B Step 1 C Cooling to 0 °C B->C Step 2 D Addition of Chlorinating Agent (e.g., Thionyl Chloride) C->D Step 3 E Reaction at Room Temperature D->E Step 4 F Aqueous Workup (Neutralization, Extraction, Washing) E->F Step 5 G Drying and Solvent Removal F->G Step 6 H Purification (e.g., Vacuum Distillation) G->H Step 7 I This compound (Final Product) H->I Step 8

Caption: A logical workflow diagram illustrating the key steps in the synthesis of this compound.

Role in Drug Development and Future Perspectives

This compound serves as a versatile scaffold in drug discovery. The chloro-substituent at the 4-position is a key functional handle that can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic substitution reactions. This allows for the introduction of diverse pharmacophores and the generation of large libraries of compounds for biological screening. The ethyl ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the chemical space that can be explored.

As the demand for novel therapeutics continues to grow, the importance of readily available and versatile building blocks like this compound will undoubtedly increase. Future research may focus on developing more efficient and sustainable synthetic routes to this intermediate, as well as exploring its application in the synthesis of new classes of bioactive molecules.

A Technical Guide to the Key Chemical Features of Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 4-Chloro-1-piperidinecarboxylate is a heterocyclic organic compound featuring a piperidine ring functionalized at the 1-position with an ethyl carbamate group and at the 4-position with a chlorine atom. This bifunctional nature makes it a valuable and versatile synthetic intermediate, or building block, in the fields of pharmaceutical and agrochemical research.[1] Its structure allows for the strategic introduction of the substituted piperidine moiety into larger, more complex molecules. This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically supplied as a colorless to light yellow liquid. Its key physical and chemical properties are summarized in the table below. Proper storage in a cool, dry, and dark place is recommended to ensure stability.[2][3]

PropertyValue
CAS Number 152820-13-8[2][4][5]
Molecular Formula C₈H₁₄ClNO₂[2]
Molecular Weight 191.66 g/mol [2]
Appearance Colorless to light yellow/orange clear liquid
Purity >98.0% (by GC)[2][3]
Synonyms 1-Carbethoxy-4-chloropiperidine, 4-Chloro-1-(ethoxycarbonyl)piperidine, 4-Chloro-1-piperidinecarboxylic Acid Ethyl Ester[2][3]
Storage 2-8°C Refrigerator, keep container tightly closed[3][5]

Synthesis and Reactivity

Synthetic Approach

A common and logical method for the preparation of this compound involves the chlorination of its corresponding alcohol precursor, Ethyl 4-hydroxy-1-piperidinecarboxylate. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate aprotic solvent.

G cluster_workflow Synthesis Workflow A Precursor: Ethyl 4-hydroxy-1- piperidinecarboxylate C Reaction in Aprotic Solvent A->C B Chlorinating Agent (e.g., Thionyl Chloride) B->C D Product: Ethyl 4-Chloro-1- piperidinecarboxylate C->D E Aqueous Work-up & Purification D->E

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Representative Chlorination

The following is a representative experimental protocol for the synthesis of this compound from Ethyl 4-hydroxy-1-piperidinecarboxylate.

  • Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Ethyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq.) and a dry aprotic solvent such as dichloromethane (DCM) or chloroform. The flask is cooled to 0 °C in an ice bath.

  • Reagent Addition: Thionyl chloride (1.2-1.5 eq.) is diluted with the reaction solvent and added dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is carefully poured over crushed ice to quench the excess thionyl chloride. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity

The reactivity of this compound is dominated by the chloro-substituent at the C4 position. This carbon is electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., amines, thiols, alkoxides), making it an excellent intermediate for introducing the piperidine scaffold. The ethyl carbamate group at the N1 position is relatively stable but can be cleaved under strong acidic or basic conditions if desired in a later synthetic step.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its primary role is to act as an electrophilic partner in coupling reactions, allowing for the facile construction of C-N, C-O, or C-S bonds at the 4-position of the piperidine ring. This is a common strategy in medicinal chemistry for exploring the structure-activity relationship (SAR) of a drug candidate by introducing diverse functional groups.

G cluster_workflow Application Workflow A Ethyl 4-Chloro-1- piperidinecarboxylate C Nucleophilic Substitution (Sₙ2 Reaction) A->C B Nucleophile (e.g., R-NH₂, R-OH, R-SH) B->C D Substituted Piperidine Intermediate C->D E Further Synthetic Transformations D->E F Final Active Pharmaceutical Ingredient (API) E->F

Caption: Application as an intermediate in multi-step pharmaceutical synthesis.

Spectroscopic and Analytical Data

While specific experimental spectra are not widely published, the structural features of this compound allow for the prediction of its characteristic analytical data.

Analysis TypePredicted Data
¹H NMR δ (ppm): ~4.1 (q, 2H, -OCH₂ CH₃), ~3.7 (m, 2H, piperidine Hₑ), ~4.2 (m, 1H, CH -Cl), ~3.2 (m, 2H, piperidine Hₐ), ~2.0 (m, 2H, piperidine H), ~1.8 (m, 2H, piperidine H), ~1.2 (t, 3H, -OCH₂CH₃ )
¹³C NMR δ (ppm): ~155 (C=O of carbamate), ~61 (-OC H₂CH₃), ~55-60 (C -Cl), ~40-45 (piperidine CH₂ adjacent to N), ~30-35 (piperidine CH₂ adjacent to C-Cl), ~14 (-OCH₂C H₃)
IR ν (cm⁻¹): ~2950 (C-H stretch), ~1700 (strong, C=O stretch of carbamate), ~1240 (C-O stretch), ~1100 (C-N stretch), ~770 (C-Cl stretch)
Mass Spec (EI) m/z: 191/193 [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes in ~3:1 ratio), fragmentation patterns showing loss of -OCH₂CH₃, Cl, and fragments of the piperidine ring.

Safety and Handling

According to supplier Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under OSHA or GHS regulations.[3][6] However, as with all laboratory chemicals, appropriate safety precautions should be observed.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[2][3] Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dark, and tightly closed container away from incompatible materials such as strong oxidizing agents.[2][3]

  • Combustion Hazards: Upon combustion or exposure to high temperatures, the compound may decompose to generate toxic fumes, including carbon oxides, nitrogen oxides, and highly toxic hydrogen chloride (HCl) gas.[2][3]

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in its defined structure and predictable reactivity. The presence of a protected nitrogen and a reactive chloro-substituent makes it an ideal building block for introducing the 1-carbethoxy-4-piperidine moiety in the synthesis of novel compounds, particularly within drug discovery and agrochemical development programs. A thorough understanding of its properties, handling, and reactivity is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to Ethyl 4-Chloro-1-piperidinecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-Chloro-1-piperidinecarboxylate is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its strategic placement of a chlorine atom on the piperidine ring, combined with the ethyl carbamate group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a focus on its role in the development of therapeutic agents.

Chemical Properties and Data

This compound is a halogenated piperidine derivative with the following chemical identity:

PropertyValue
CAS Number 152820-13-8
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.66 g/mol
Appearance Colorless to light yellow/orange clear liquid[1]
Purity Typically >98.0% (GC)

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and multiplets for the piperidine ring protons. The proton at the 4-position, attached to the carbon bearing the chlorine atom, would likely appear as a downfield multiplet.
¹³C NMR Resonances for the ethyl group carbons, the carbonyl carbon of the carbamate, and the piperidine ring carbons. The carbon atom bonded to the chlorine would be shifted downfield compared to the unsubstituted piperidine.
Mass Spec. The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak due to the isotopic abundance of chlorine.
IR Spec. A strong absorption band corresponding to the C=O stretching of the carbamate group.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of its corresponding hydroxyl precursor, Ethyl 4-hydroxy-1-piperidinecarboxylate. The Appel reaction provides a mild and efficient way to achieve this transformation.[4][5][6]

Experimental Protocol: Synthesis via the Appel Reaction

This protocol is a representative procedure based on the principles of the Appel reaction for the conversion of alcohols to alkyl chlorides.

Materials:

  • Ethyl 4-hydroxy-1-piperidinecarboxylate

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄) or Tetrachloroethylene

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of Ethyl 4-hydroxy-1-piperidinecarboxylate (1 equivalent) in anhydrous dichloromethane, add triphenylphosphine (1.1 to 1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon tetrachloride (1.1 to 1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by silica gel column chromatography to afford the pure this compound.

General Reaction Scheme:

G cluster_0 Synthesis of this compound Ethyl_4_hydroxy Ethyl 4-hydroxy-1-piperidinecarboxylate Product This compound Ethyl_4_hydroxy->Product Reagents PPh3, CCl4 DCM, 0°C to rt Byproduct Triphenylphosphine oxide + HCCl3

A schematic representation of the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly in the field of analgesics and antidiarrheal drugs. Its utility stems from the ability to displace the chloro group with various nucleophiles to introduce diverse functionalities at the 4-position of the piperidine ring.

Role in the Synthesis of Opioid Analgesics

This chloro-intermediate is a precursor in the synthesis of potent opioid analgesics, including analogs of fentanyl. The piperidine core is a common scaffold in many opioid receptor agonists. The synthesis of fentanyl and its analogs often involves the alkylation of a 4-anilinopiperidine derivative.[7][8] this compound can be utilized to construct such precursors.

Intermediate for Loperamide Synthesis

Loperamide, a well-known anti-diarrheal agent, features a 4-substituted piperidine moiety. The synthesis of loperamide and its analogs can involve intermediates derived from 4-hydroxypiperidine derivatives.[9][10] this compound serves as a reactive intermediate that can be readily converted to key precursors in the synthesis of such molecules.

Mu-Opioid Receptor Signaling Pathway

Many of the drugs synthesized using this compound as an intermediate, such as fentanyl analogs and loperamide, exert their primary pharmacological effects by acting as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Opioid_Agonist Opioid Agonist (e.g., Fentanyl analog) MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ channels G_protein->Ca_channel inhibits K_channel GIRK channels G_protein->K_channel activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Ca_influx Ca2+ influx Ca_channel->Ca_influx mediates K_efflux K+ efflux K_channel->K_efflux mediates Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_efflux->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

References

The Piperidine Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1] This technical guide delves into the multifaceted role of the piperidine moiety in drug design, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key drug examples, experimental protocols, and the biological pathways they modulate, this document provides a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical and Structural Properties

The success of the piperidine scaffold in drug design is rooted in a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2]

  • Basicity and Target Interaction: The nitrogen atom within the piperidine ring is basic, with the conjugate acid having a pKa typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling strong ionic interactions with acidic residues in target proteins, a feature crucial for the binding affinity of many drugs.

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the stable chair conformation. This flexibility allows the molecule to orient its substituents in optimal three-dimensional arrangements for precise binding to diverse biological targets.[1][2]

  • Modulation of Physicochemical Properties: The piperidine motif enhances a drug's "drug-likeness" by providing a balance of lipophilicity and solubility. This improves a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, often leading to better bioavailability and reduced toxicity.[2][3] The introduction of chiral piperidine scaffolds can further enhance biological activities, selectivity, and pharmacokinetic properties.[4]

Synthesis of the Piperidine Scaffold

The construction of the piperidine ring is a fundamental task in medicinal chemistry. One of the most common and industrially significant methods is the catalytic hydrogenation of pyridine derivatives. This process efficiently converts the aromatic pyridine ring into the saturated piperidine ring.

G General Synthetic Workflow for Piperidine Synthesis Pyridine Substituted Pyridine Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C, PtO₂) Pyridine->Hydrogenation Reduction Piperidine Substituted Piperidine Hydrogenation->Piperidine

A common synthetic route to the piperidine core.

Other synthetic strategies include intramolecular cyclization reactions and various multi-component reactions that allow for the rapid assembly of complex piperidine derivatives.[5]

The Piperidine Ring in Approved Drugs: A Quantitative Overview

The versatility of the piperidine scaffold is evident in its presence across numerous therapeutic classes, from central nervous system (CNS) agents to anticancer drugs.[6][7]

Central Nervous System (CNS) Disorders

The piperidine ring is particularly prominent in drugs targeting the CNS, where its ability to influence blood-brain barrier penetration and interact with neurotransmitter receptors is invaluable.[7]

Drug NameTherapeutic AreaTarget(s)Bioactivity DataPharmacokinetic Data (Human)
Risperidone AntipsychoticD₂ Receptor, 5-HT₂A ReceptorKi: 3.13 nM (D₂), 0.16 nM (5-HT₂A)[8]Bioavailability: ~70%, t½: 3-20 hours[9]
Methylphenidate ADHD, NootropicDAT, NET-Bioavailability: 11-52%, t½: ~2.5-3.5 hours[10][11]
Donepezil Alzheimer's DiseaseAcetylcholinesterase (AChE)-Bioavailability: 100%, t½: ~70 hours[12]
Paroxetine Antidepressant (SSRI)Serotonin Transporter (SERT)IC₅₀: 4 ± 1 nM[13]Bioavailability: ~50%, t½: ~21 hours
Oncology

Piperidine derivatives have shown significant potential as anticancer agents by targeting a variety of molecular mechanisms, including enzyme inhibition and the modulation of key signaling pathways.[14][15][16]

Drug/SeriesTarget/Cell LineBioactivity Data (IC₅₀)
Piperidine-dihydropyridine hybrid A-549 (Lung Cancer)15.94 µM to 48.04 µM[17]
Piperidine-dihydropyridine hybrid MCF-7 (Breast Cancer)24.68 µM to 59.12 µM[17]
TMP-substituted phenazine (B4125) Colon/Liver Cancer Cell LinesMean: 0.48 µg/ml[18]
Piperidine derivative (Compound 16) 786-0 (Renal Cancer)GI₅₀: 0.4 µg/mL[19]
Benzenesulfonamide derivative MCF-7 (Breast Cancer)0.08 µM[20]

Case Study: Risperidone's Mechanism of Action

Risperidone is an atypical antipsychotic that exemplifies the successful application of the piperidine scaffold. Its therapeutic effect is primarily mediated through potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors in the brain.[1][7] The blockade of D₂ receptors in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[9] Concurrently, the potent 5-HT₂A antagonism is believed to contribute to its efficacy against "negative" symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[1][21]

G Risperidone Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Serotonin Serotonin (5-HT) HT2AR Serotonin 5-HT₂A Receptor Serotonin->HT2AR Effect Downstream Signaling (Reduced Positive Symptoms) D2R->Effect Alleviates Symptoms Risperidone Risperidone Risperidone->D2R Antagonist Risperidone->HT2AR Antagonist

Risperidone's dual antagonism of D₂ and 5-HT₂A receptors.

Experimental Protocols

The characterization and synthesis of piperidine-containing drugs rely on robust experimental methodologies. Below are representative protocols for a key biological assay and a drug synthesis.

Protocol: In Vitro Dopamine D₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., Risperidone) for the dopamine D₂ receptor.[15]

Objective: To determine the inhibitor constant (Ki) of a test compound for the D₂ receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cells expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist).

  • Non-specific Binding Determinator: Unlabeled Spiperone or Haloperidol at a high concentration (e.g., 10 µM).

  • Test Compound: Risperidone or other piperidine-based analogs.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplate, cell harvester, liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture and harvest cells expressing the D₂ receptor.

    • Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration (e.g., via Bradford assay).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add assay buffer, a fixed concentration of [³H]Spiperone (e.g., 0.1-0.5 nM), and the membrane preparation.

    • Non-specific Binding: Add the non-specific binding determinator (e.g., 10 µM Haloperidol), [³H]Spiperone, and the membrane preparation.

    • Competitive Binding: Add serial dilutions of the test compound (spanning a range, e.g., 10⁻¹¹ M to 10⁻⁵ M), [³H]Spiperone, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding counts from total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Protocol: Synthesis of Donepezil

Donepezil is a key piperidine-containing drug for the treatment of Alzheimer's disease. The following is a representative, industrially scalable synthesis protocol.[14]

Objective: To synthesize 1-benzyl-4-((5,6-dimethoxy-1-indanon-2-yl)methyl)piperidine (Donepezil).

Step 1: Synthesis of N-benzyl piperidine-4-carboxaldehyde

  • Condense ethyl isonipecotate with benzyl chloride in the presence of a base like potassium carbonate to afford N-benzyl ethyl isonipecotate.

  • Reduce the ester group of N-benzyl ethyl isonipecotate to the corresponding alcohol (N-benzyl piperidinemethanol) using a reducing agent such as sodium bis(2-methoxyethoxy)aluminum hydride (Vitride).

  • Oxidize the resulting alcohol to the aldehyde, N-benzyl piperidine-4-carboxaldehyde, using a Swern oxidation (oxalyl chloride, DMSO, triethylamine).

Step 2: Condensation and Reduction to form Donepezil

  • Prepare a solution of 5,6-dimethoxy-indanone in a suitable solvent like methanol under an inert atmosphere.

  • Slowly add a strong base (e.g., NaOH flakes) followed by the N-benzyl-piperidine-4-carboxaldehyde prepared in Step 1.

  • Stir the mixture at room temperature for several hours to facilitate an aldol condensation, forming an intermediate solid.

  • Filter the solid and treat it with methane sulfonic acid. This dehydrates the aldol product to form 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one.[14]

  • Hydrogenate the resulting carbon-carbon double bond. This can be achieved using a catalyst such as Raney nickel in methanol under hydrogen pressure (1 atm) at room temperature.[14]

  • The final product, Donepezil, can then be purified by recrystallization. The hydrochloride salt is often prepared for pharmaceutical use.

Conclusion

The piperidine ring is an undisputed privileged scaffold in drug discovery, integral to the structure of numerous therapeutic agents.[1][2] Its inherent physicochemical properties—basicity, conformational flexibility, and its ability to modulate ADME profiles—make it an exceptionally versatile building block for medicinal chemists.[2][4] From modulating complex signaling pathways in the central nervous system to inhibiting key targets in oncology, the impact of piperidine-containing drugs is profound and widespread. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this powerful heterocyclic core will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

An In-depth Technical Guide on the Solubility of Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available solubility data and experimental protocols for determining the solubility of Ethyl 4-Chloro-1-piperidinecarboxylate. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes qualitative solubility information for the structurally related compound, Ethyl 4-piperidinecarboxylate, to provide valuable context for researchers.

Introduction

This compound is a substituted piperidine derivative of interest in pharmaceutical research and development. Understanding its solubility in various solvents is crucial for its use in synthesis, formulation, and various analytical procedures. This document outlines the known solubility characteristics and provides a detailed experimental protocol for its determination.

Solubility Data

Table 1: Qualitative Solubility Data for Structurally Similar Compounds

CompoundSolventTemperature (°C)Solubility
Ethyl 4-piperidinecarboxylateWaterNot SpecifiedSparingly soluble / Miscible[1]
Ethyl 4-piperidinecarboxylateOrganic SolventsNot SpecifiedSoluble[1]

Note: The term "miscible" can sometimes be used interchangeably with "soluble" for liquids, indicating solubility in all proportions. "Sparingly soluble" suggests low solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and standard technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3] This protocol is suitable for determining the solubility of liquid compounds like this compound.

3.1. Principle

An excess amount of the solute is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

3.2. Materials and Equipment

  • This compound (solute)

  • Solvent of interest (e.g., water, ethanol, acetone, etc.)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Analytical balance

  • Pipettes and syringes

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

3.3. Procedure

  • Preparation: Add a precisely measured excess amount of this compound to a glass vial containing a known volume of the solvent. The excess is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).[2][4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solute settle. To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a high speed.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette or syringe. To prevent crystallization or precipitation, it may be necessary to filter the sample. The withdrawn sample is then accurately diluted with the appropriate solvent for analysis.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Workflow A Preparation: Add excess solute to solvent B Equilibration: Agitate at constant temperature (24-72h) A->B C Phase Separation: Centrifuge to separate undissolved solute B->C D Sample Withdrawal: Extract clear supernatant C->D E Quantification: Analyze concentration (e.g., HPLC, GC) D->E F Result: Calculate Solubility E->F

References

Spectroscopic Properties of Ethyl 4-Chloro-1-piperidinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Ethyl 4-Chloro-1-piperidinecarboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages comprehensive data from its parent compound, Ethyl 4-piperidinecarboxylate, and established principles of spectroscopy to predict the spectral characteristics of the chloro-derivative. This approach offers valuable insights for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure

The chemical structure of this compound is presented below. The piperidine ring is substituted at the 1-position with an ethoxycarbonyl group and at the 4-position with a chlorine atom.

chemical_structure cluster_piperidine p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 N1 N C2 CH2 N1->C2 C7 C N1->C7 C3 CH2 C2->C3 C4 CH C3->C4 C5 CH2 C4->C5 Cl Cl C4->Cl C6 CH2 C5->C6 C6->N1 O1 O C7->O1 O2 O C7->O2 C8 CH2 O2->C8 C9 CH3 C8->C9

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the experimental spectroscopic data for the parent compound, Ethyl 4-piperidinecarboxylate, and the predicted data for this compound.

1H NMR Spectroscopy

Table 1: 1H NMR Spectroscopic Data

Assignment Ethyl 4-piperidinecarboxylate (CDCl3, 400 MHz) Chemical Shift (δ, ppm) [1]Predicted this compound Chemical Shift (δ, ppm) Predicted Multiplicity
O-CH2-CH34.12~4.1-4.2Quartet (q)
N-CH2 (axial)3.07~3.1-3.3Multiplet (m)
N-CH2 (equatorial)2.61~2.7-2.9Multiplet (m)
CH (at C4)2.38~4.0-4.5Multiplet (m)
CH2 (at C3, C5)1.94 - 1.78, 1.59~2.0-2.4, ~1.7-1.9Multiplet (m)
O-CH2-CH31.24~1.2-1.3Triplet (t)

Rationale for Prediction: The introduction of an electronegative chlorine atom at the C4 position is expected to induce a significant downfield shift for the proton attached to C4. The adjacent protons on C3 and C5 will also experience a smaller downfield shift. The protons on the ethyl group and the N-CH2 groups are expected to be minimally affected.

13C NMR Spectroscopy

Table 2: 13C NMR Spectroscopic Data

Assignment Ethyl 4-piperidinecarboxylate (CDCl3) Chemical Shift (δ, ppm) Predicted this compound Chemical Shift (δ, ppm)
C=O~175~174-176
O-CH2-CH3~60~60-61
N-CH2 (C2, C6)~44~42-45
CH (C4)~41~55-65
CH2 (C3, C5)~28~35-40
O-CH2-CH3~14~14

Rationale for Prediction: The carbon atom directly bonded to the chlorine (C4) will experience a significant downfield shift due to the deshielding effect of the halogen. The adjacent carbons (C3 and C5) will also be shifted downfield, but to a lesser extent. The carbonyl carbon and the carbons of the ethyl group are expected to show minimal changes in their chemical shifts.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Functional Group Ethyl 4-piperidinecarboxylate Characteristic Absorption (cm-1) Predicted this compound Characteristic Absorption (cm-1) Vibrational Mode
C=O (Ester)~1730~1730-1740Stretch
C-O (Ester)~1200-1250~1200-1250Stretch
C-N (Amine)~1100-1200~1100-1200Stretch
C-H (Aliphatic)~2850-2980~2850-2980Stretch
C-ClNot Present~600-800Stretch

Rationale for Prediction: The IR spectrum of this compound is expected to be very similar to that of its parent compound, with the key difference being the appearance of a new absorption band in the fingerprint region corresponding to the C-Cl stretching vibration. This band is typically observed in the range of 600-800 cm-1.[2]

Mass Spectrometry

Table 4: Mass Spectrometry Data

Ion Ethyl 4-piperidinecarboxylate (m/z) [3]Predicted this compound (m/z) Notes
[M]+157191, 193Molecular ion peak. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the M+ peak due to the natural abundance of the 37Cl isotope.
[M-OC2H5]+112146, 148Loss of the ethoxy group.
[M-COOC2H5]+84118, 120Loss of the entire ethoxycarbonyl group.

Rationale for Prediction: The mass spectrum of this compound will be characterized by the isotopic signature of chlorine. The molecular ion peak will appear as a pair of peaks ([M]+ and [M+2]+) with a relative intensity ratio of approximately 3:1.[4] The fragmentation pattern is expected to be similar to the parent compound, involving the loss of the ethoxy and ethoxycarbonyl groups, with the chlorine isotope pattern being retained in the chlorine-containing fragments.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. 1H and 13C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

nmr_workflow start Sample Preparation (5-10 mg in deuterated solvent) instrument NMR Spectrometer (e.g., 400 MHz) start->instrument acquisition Data Acquisition (1H, 13C, etc.) instrument->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm-1.

Mass Spectrometry

Mass spectral analysis is performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. By combining experimental data from the parent compound with established spectroscopic principles, we have predicted the key features of its 1H NMR, 13C NMR, IR, and mass spectra. These predictions offer a valuable starting point for the analysis and characterization of this compound in various scientific applications. Experimental verification of these predicted spectral data is encouraged to further refine our understanding of this molecule.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – Ethyl 4-Chloro-1-piperidinecarboxylate, a versatile synthetic building block, is poised to accelerate the discovery of novel therapeutics across a spectrum of diseases, including oncology, metabolic disorders, and infectious diseases. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining key research areas, detailed experimental protocols, and potential signaling pathways for modulation.

The strategic importance of the piperidine scaffold in medicinal chemistry is well-established, with a significant number of approved drugs incorporating this heterocyclic motif.[1][2] this compound (CAS No: 152820-13-8) offers a unique entry point for chemical diversification, primarily through the reactivity of its 4-chloro substituent. This allows for the introduction of a wide array of functionalities, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.[3][4]

Core Reactions and Synthetic Utility

The primary avenues for derivatizing this compound involve nucleophilic substitution and palladium-catalyzed cross-coupling reactions at the C-4 position. These transformations are fundamental to creating libraries of novel compounds for biological screening.

Nucleophilic Substitution: The chlorine atom at the 4-position is a good leaving group, susceptible to displacement by a variety of nucleophiles. This allows for the straightforward introduction of amines, alcohols, thiols, and other heteroatomic groups, leading to the synthesis of 4-amino, 4-alkoxy, and 4-thio-piperidine derivatives. These functional groups can serve as critical pharmacophoric elements or as handles for further chemical modification.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions have revolutionized the construction of carbon-carbon and carbon-nitrogen bonds.[5][6][7] this compound is an excellent substrate for these reactions, enabling the synthesis of 4-aryl and 4-heteroaryl piperidines (Suzuki-Miyaura) and complex 4-amino-piperidines (Buchwald-Hartwig).[8][9] These reactions are pivotal for generating compounds with extended aromatic systems, which can engage in crucial binding interactions with biological targets.

Potential Therapeutic Applications and Research Areas

The derivatives of this compound hold immense promise in several therapeutic areas. The following sections highlight key research directions supported by existing literature on related piperidine scaffolds.

Oncology

The piperidine moiety is a common feature in a multitude of anticancer agents that target various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[10][11] Derivatives of this compound can be investigated for their potential to inhibit key oncogenic pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][12][13]

Quantitative Structure-Activity Relationship (QSAR) Data for Piperidine Derivatives in Oncology:

Compound IDR Group at C-4Cell LineIC50 (µM)Reference
MQ-1HA549 (Lung)>50[3]
MQ-24-FluorophenylA549 (Lung)12.5[3]
MQ-34-ChlorophenylA549 (Lung)8.7[3]
PQR-1a4-(pyrrolidin-1-yl)benzylJurkat0.85[14]
PQR-1m4-(4-methylpiperazin-1-yl)benzylJurkat0.52[14]
PQR-1n4-(morpholino)benzylJurkat0.48[14]

This table presents a selection of data for analogous piperidine derivatives to illustrate potential SAR trends.

Metabolic Disorders: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Inhibitors of dipeptidyl peptidase IV (DPP-IV) are an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[15] The piperidine scaffold is a key component in several reported DPP-IV inhibitors.[16][17][18] The synthesis of novel 4-amino-piperidine derivatives via Buchwald-Hartwig amination or nucleophilic substitution on this compound presents a promising strategy for developing new DPP-IV inhibitors.

Inhibitory Activity of Analogous Aminopiperidine Derivatives against DPP-IV:

Compound IDScaffoldIC50 (µM)Reference
Compound 14-Benzylpiperidine1.6 ± 0.04[16]
Compound 3Phenethyl-piperazine1.2 ± 0.04[16]
Compound 44-Amino-1-benzylpiperidine4 ± 0.08[16]
Compound 9i4-Aminopiperidine-quinazoline9.25 ± 0.57[17]

This table showcases the potential of aminopiperidine scaffolds in DPP-IV inhibition.

Experimental Protocols

The following are detailed methodologies for key synthetic transformations involving chloro-heterocyclic compounds, which can be adapted for this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine [19][20][21]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or dichloromethane.

  • Addition of Reagents: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution. If the amine is used as a salt, add a base such as triethylamine or potassium carbonate (1.2-1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling [22][23][24]

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination [5][6][25]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the sealed reaction vessel at 80-110 °C with stirring for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Pathways and Workflows

Diagram 1: Synthetic Workflow for Diversification

G A Ethyl 4-Chloro-1- piperidinecarboxylate B Nucleophilic Substitution (Amines, Alcohols, Thiols) A->B Nu-H C Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->C Ar-B(OH)2, Pd cat. D Buchwald-Hartwig Amination (Primary/Secondary Amines) A->D R2NH, Pd cat. E 4-Amino/Alkoxy/Thio- piperidine Derivatives B->E F 4-Aryl/Heteroaryl- piperidine Derivatives C->F G Complex 4-Amino- piperidine Derivatives D->G

Caption: Synthetic routes from this compound.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Piperidine-based Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a potential piperidine-based drug.

This technical guide underscores the significant potential of this compound as a starting material for the discovery of new chemical entities with therapeutic value. Its synthetic tractability, combined with the proven importance of the piperidine scaffold, makes it a high-value building block for modern drug discovery programs. Researchers are encouraged to explore the derivatization of this compound to unlock novel treatments for a range of human diseases.

References

Navigating the Unknown: A Technical Guide to the Safe Handling of Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-Chloro-1-piperidinecarboxylate, a substituted piperidine derivative, presents a unique case for laboratory safety protocols. While specific toxicological data for this compound (CAS No. 152820-13-8) is largely unavailable, a comprehensive review of safety data sheets (SDS) for the compound and its structural analogs necessitates a cautious and well-documented approach to its handling. This guide synthesizes the available information to provide researchers with a framework for minimizing risk and ensuring a safe laboratory environment.

Hazard Assessment: A Case of Limited Data

According to a Safety Data Sheet from TCI Chemicals, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[1][2] However, it is crucial to note that this classification is based on a lack of comprehensive toxicological data rather than conclusive evidence of non-toxicity. Another SDS from the same supplier for the Japanese market provides a flash point of 108°C.

Given the limited specific data, it is prudent to consider the potential hazards associated with structurally similar compounds. For instance, other chlorinated piperidine derivatives exhibit a range of hazards, including skin and eye irritation, respiratory tract irritation, and potential toxicity if swallowed. Therefore, a conservative approach to handling this compound is strongly advised until more definitive toxicological studies are available.

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented in Table 1. This information is essential for proper storage and handling, as well as for planning experimental procedures.

PropertyValueSource
CAS Number 152820-13-8TCI Chemicals[1][2][3]
Molecular Formula C₈H₁₄ClNO₂Spectrum Chemical[3]
Molecular Weight 191.66 g/mol Spectrum Chemical[3]
Appearance Clear, colorless to pale yellow liquidTCI Chemicals
Flash Point 108°CTCI Chemicals
Relative Density 1.16TCI Chemicals

Personal Protective Equipment (PPE)

Due to the unknown toxicological profile, a comprehensive PPE strategy is mandatory. The following table outlines the recommended PPE for handling this compound, based on general principles for handling potentially hazardous chemicals.

Body PartRecommended PPESpecifications
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.Must meet ANSI Z87.1 standards.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat must be worn.Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated.
Respiratory Use in a well-ventilated area or a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge may be necessary.Consult with your institution's environmental health and safety (EHS) department for respirator selection and fit-testing.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is paramount to minimizing exposure and preventing accidents.

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use compatible labware and equipment to prevent reactions.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Prepare a spill kit in advance and ensure all lab personnel are trained on its use.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

Spill Response: In the case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Experimental Protocols and Workflows

While specific experimental protocols for safety assessment of this compound are not available in the public domain, the following diagrams illustrate generalized workflows for safe chemical handling and emergency response.

G cluster_handling Safe Handling Workflow start Start: Prepare to handle chemical ppe Don appropriate PPE start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood procedure Perform experimental procedure fume_hood->procedure cleanup Clean work area and decontaminate equipment procedure->cleanup waste Dispose of waste in designated containers cleanup->waste end End: Procedure complete waste->end

Caption: A generalized workflow for the safe handling of chemicals in a laboratory setting.

G cluster_spill Chemical Spill Response spill Spill Occurs evacuate Evacuate immediate area spill->evacuate alert Alert supervisor and EHS spill->alert ppe Don appropriate PPE for cleanup alert->ppe contain Contain spill with absorbent material ppe->contain collect Collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose

Caption: A flowchart outlining the key steps for responding to a chemical spill.

G cluster_risk Risk Mitigation Logic node_hazard Hazard Identification Limited toxicological data Potential for skin/eye irritation Potential for respiratory irritation Potential for toxicity if swallowed node_controls Control Measures Engineering Controls (Fume Hood) Administrative Controls (SOPs, Training) Personal Protective Equipment (Gloves, Goggles, Lab Coat) node_hazard:s->node_controls:w node_outcome Desired Outcome Minimized exposure risk Safe laboratory environment node_controls:e->node_outcome:w

Caption: The logical relationship between hazard identification, control measures, and the desired safety outcome.

Conclusion: A Call for Caution

The current body of knowledge on the safety and handling of this compound is incomplete. Therefore, a proactive and conservative approach to safety is not just recommended, but essential. Researchers, scientists, and drug development professionals must operate under the assumption that this compound is potentially hazardous until comprehensive toxicological data becomes available. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the handling and emergency procedures outlined in this guide, the risks associated with this compound can be effectively managed. Continuous monitoring of the scientific literature for new safety information is also strongly encouraged.

References

Methodological & Application

Application Notes: Ethyl 4-Chloro-1-piperidinecarboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-Chloro-1-piperidinecarboxylate (CAS No. 152820-13-8) is a versatile heterocyclic building block widely employed in pharmaceutical and chemical research.[1] Its structure, featuring a piperidine ring with a chlorine atom at the 4-position and an ethyl carbamate group on the nitrogen, provides two key points for chemical modification. The chlorine atom serves as a leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The carbamate group protects the piperidine nitrogen, and can be removed under appropriate conditions to allow for further functionalization at that position. This dual reactivity makes it an invaluable scaffold in the synthesis of complex molecules and in the construction of compound libraries for drug discovery.[2][3][4] The piperidine moiety itself is a prevalent core in many active pharmaceuticals, and its incorporation can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[4]

Key Applications in Synthesis

The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent nitrogen and the inherent stability of the chloride ion as a leaving group facilitate the displacement of the chlorine atom by a diverse range of nucleophiles.

Nucleophilic Substitution Reactions

The C-Cl bond at the 4-position of the piperidine ring is susceptible to attack by various nucleophiles.[5] This allows for the straightforward introduction of amine, ether, thioether, and other functionalities, making it a cornerstone for building molecular diversity. These reactions are fundamental in synthesizing intermediates for pharmaceuticals targeting a range of conditions, from neurological disorders to cardiovascular diseases.[6][7]

General Reaction Scheme: The core transformation involves the reaction of this compound with a nucleophile (Nu-H), typically in the presence of a base to neutralize the generated HCl.

G cluster_reactants Reactants cluster_products Products R1 This compound P1 4-Substituted Piperidine Derivative R1->P1 Base, Solvent R2 Nucleophile (Nu-H) R2->P1 P2 HCl

Caption: General Nucleophilic Substitution Pathway.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile (Class)Reagents & ConditionsProduct TypeYield (%)Reference
Secondary Amine (e.g., Piperidine)K₂CO₃, Acetonitrile, Reflux4-Amino-piperidine derivativeNot specified[8]
Primary AmineNaH, THF4-Amino-piperidine derivativeNot specified[3]
HydrazineDMF, RefluxPyrazolone derivative (via ring opening-closure)Not specified[9]
ThiophenolBase, Solvent4-(Phenylthio)-piperidine derivativeNot specified[9]
Application in the Synthesis of Bioactive Molecules

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[10] this compound serves as a key starting material for derivatives that have shown potential in various therapeutic areas.

  • Antiproliferative Agents: The scaffold has been incorporated into novel pyrrolo[1,2-a]quinoxaline derivatives, which have demonstrated cytotoxic potential against several human leukemia cell lines.[11]

  • NLRP3 Inhibitors: The related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, accessible from precursors like this compound, is a core component of novel inhibitors of the NLRP3 inflammasome, which is implicated in a variety of inflammatory diseases.[12]

  • Cardiovascular Disease Therapy: Piperidine derivatives are used as reactants in the synthesis of RhoA inhibitors, which are investigated for the therapy of cardiovascular diseases.[13]

Potential in Cross-Coupling Reactions

While nucleophilic substitution is the most direct application, the piperidine scaffold is also frequently incorporated into molecules synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15] In a typical synthetic route, the chloro-piperidine might first undergo a substitution to install a group (e.g., an amine) which is then linked to an aryl halide, or the chlorine could potentially be converted into a boronic ester to act as the nucleophilic partner in a subsequent Suzuki coupling.

Conceptual Suzuki Coupling Pathway: This illustrates a possible two-step strategy to form a C-C bond at the 4-position.

Suzuki_Pathway A Ethyl 4-Chloro- 1-piperidinecarboxylate B Intermediate (e.g., Boronic Ester) A->B Step 1: Borylation D 4-Aryl-piperidine Derivative B->D Step 2: Suzuki Coupling Pd Catalyst, Base C Aryl Halide (Ar-X) C->D

Caption: Conceptual Suzuki Coupling Strategy.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Workflow Diagram:

workflow start Start reactants 1. Combine Reactants - this compound - Amine (1.1 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Acetonitrile) start->reactants reaction 2. Reaction - Heat mixture to reflux - Monitor by TLC/LC-MS (2-12 h) reactants->reaction workup 3. Work-up - Cool to room temperature - Filter solids - Concentrate filtrate in vacuo reaction->workup extraction 4. Extraction - Dissolve residue in Ethyl Acetate - Wash with H₂O and brine - Dry organic layer (Na₂SO₄) workup->extraction purification 5. Purification - Concentrate organic layer - Purify crude product via  column chromatography extraction->purification end End (Isolated Product) purification->end

Caption: Experimental Workflow for N-Substitution.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (or DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired amine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Filter the solid base and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude residue in ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-piperidine derivative.

Note: Reaction conditions, including solvent, base, and temperature, may require optimization for specific amine nucleophiles.

References

Practical applications of Ethyl 4-Chloro-1-piperidinecarboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-Chloro-1-piperidinecarboxylate stands as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of therapeutic agents. Its unique chemical architecture, featuring a reactive chlorine atom at the 4-position and a protective carbamate group on the piperidine nitrogen, allows for precise chemical modifications. This enables its incorporation into complex molecular frameworks targeting a range of diseases, from cancer to chronic obstructive pulmonary disease (COPD) and central nervous system (CNS) disorders. This document provides an in-depth look at its practical applications, supported by experimental protocols and quantitative data.

Key Applications in Medicinal Chemistry

This compound serves as a cornerstone for the synthesis of various classes of bioactive molecules. Its utility stems from the ability of the piperidine ring to be functionalized at the 4-position through nucleophilic substitution of the chlorine atom, a key step in building molecular diversity.

1. Synthesis of Kinase Inhibitors: The piperidine moiety is a prevalent feature in many kinase inhibitors, where it often serves to modulate solubility, cell permeability, and target engagement. This compound is an ideal starting material for introducing this functionalized ring system. A notable application is in the development of inhibitors for the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

2. Development of CNS Agents: The piperidine scaffold is a common structural motif in drugs targeting the central nervous system, including antipsychotics and antidepressants. The ability to introduce various substituents onto the piperidine ring via this compound allows for the fine-tuning of a compound's pharmacological profile to interact with specific receptors and pathways in the brain.

3. Intermediate for Approved Drugs: This chemical is a crucial intermediate in the synthesis of established pharmaceuticals. A prime example is its role in the preparation of Umeclidinium bromide, a long-acting muscarinic antagonist used in the treatment of COPD.

Quantitative Data Summary

The following tables summarize key quantitative data from the application of this compound and its derivatives in the synthesis of bioactive compounds.

Table 1: Synthesis Yields of Key Intermediates

Intermediate ProductReaction TypeStarting MaterialReagentsYield (%)Reference
Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylateN-AlkylationEthyl 4-piperidinecarboxylate1-bromo-2-chloroethane, Triethylamine65.6[1]
Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylateN-AlkylationEthyl 4-piperidinecarboxylate1-bromo-2-chloroethane, K₂CO₃38.6[1]
trans-2-benzyl-4-chloro-1-tosylpiperidineAza-Prins CyclizationStyrene oxide, Homoallylic amineNiobium (V) chloride88[2]

Table 2: Biological Activity of AKT Inhibitors Derived from Piperidine Scaffolds

CompoundTargetIC₅₀ (nM)Cell Line (Anti-proliferative IC₅₀, µM)Reference
Compound 10hAKT124.3PC-3 (3.7)[3]
GSK690693 (Reference)AKT1-PC-3 (14.1)[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate (Intermediate for Umeclidinium)

This protocol is adapted from a more sustainable process for the synthesis of Umeclidinium bromide.

Materials:

  • Ethyl 4-piperidinecarboxylate

  • 1-bromo-2-chloroethane

  • Triethylamine

  • Solvent (e.g., Toluene)

Procedure:

  • In a reaction vessel, dissolve Ethyl 4-piperidinecarboxylate in a suitable solvent such as toluene.

  • Add triethylamine to the solution to act as a base.

  • Slowly add 1-bromo-2-chloroethane to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove the triethylamine hydrobromide salt.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography to obtain Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate.

Protocol 2: General Procedure for Nucleophilic Substitution with an Aniline

This protocol describes a general method for the synthesis of 4-anilino-piperidine derivatives, a common core in many bioactive molecules.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Base (e.g., Potassium Carbonate or Triethylamine)

  • Solvent (e.g., Acetonitrile or DMF)

  • Catalyst (optional, e.g., Sodium Iodide)

Procedure:

  • To a solution of this compound in a suitable solvent like acetonitrile, add the substituted aniline.

  • Add a base such as potassium carbonate to the mixture. A catalytic amount of sodium iodide can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 4-(substituted-anilino)-1-piperidinecarboxylate.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Purification cluster_product Product start1 Ethyl 4-Chloro-1- piperidinecarboxylate reaction Nucleophilic Substitution start1->reaction start2 Nucleophile (e.g., Aniline) start2->reaction workup Aqueous Workup & Chromatography reaction->workup product 4-Anilino-piperidine Derivative workup->product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Activation Inhibitor AKT Inhibitor (Derived from Piperidine Scaffold) Inhibitor->AKT Inhibition logical_relationship cluster_applications Therapeutic Areas cluster_classes Drug Classes start Ethyl 4-Chloro- 1-piperidinecarboxylate kinase_inhibitors Kinase Inhibitors start->kinase_inhibitors antipsychotics Antipsychotics start->antipsychotics muscarinic_antagonists Muscarinic Antagonists start->muscarinic_antagonists oncology Oncology cns CNS Disorders respiratory Respiratory Diseases kinase_inhibitors->oncology antipsychotics->cns muscarinic_antagonists->respiratory

References

Application Notes and Protocols for the Development of Novel Therapeutic Agents Using Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-Chloro-1-piperidinecarboxylate as a versatile starting material for the synthesis of a variety of novel therapeutic agents. This document outlines its application in the development of anticancer, antimicrobial, and anticholinergic agents, complete with detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and workflows.

Application in Anticancer Agent Development

This compound serves as a key building block for the synthesis of potent anticancer agents, including pyrrolo[1,2-a]quinoxalines and piperidine-containing Akt kinase inhibitors. The piperidine moiety can be functionalized to interact with various biological targets, leading to the inhibition of cancer cell proliferation and survival.

Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

Derivatives of pyrrolo[1,2-a]quinoxaline have demonstrated significant cytotoxic potential against various leukemia cell lines. The synthesis involves the reaction of this compound with a suitable substituted aniline to introduce the piperidine moiety, followed by further cyclization steps to form the quinoxaline core.

Experimental Protocol: Synthesis of Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives

This protocol is adapted from methodologies for synthesizing similar quinoxaline derivatives.

  • Step 1: Nucleophilic Substitution. To a solution of this compound (1 eq.) in a suitable solvent such as dimethylformamide (DMF), add the desired substituted aniline (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq.).

  • Heat the reaction mixture to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted piperidine intermediate.

  • Step 2: Further Elaboration. The resulting intermediate can then be used in subsequent steps to construct the pyrrolo[1,2-a]quinoxaline scaffold, for example, through a one-pot three-component reaction with a 1-substituted benzimidazole and an electron-deficient alkyne.

Development of Akt Kinase Inhibitors

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its hyperactivation is common in many cancers. Piperidine-containing compounds have been successfully developed as potent Akt inhibitors. This compound can be utilized to introduce the piperidine scaffold, which can be further modified to optimize binding to the kinase domain of Akt.

Signaling Pathway: PI3K/Akt Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., GSK3, FOXO) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Akt Inhibitor (Piperidine Derivative) Inhibitor->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of piperidine-based Akt inhibitors.

Anticancer Activity Evaluation

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic potential of novel compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow Start Start: Synthesize Piperidine Derivative Synthesis Chemical Synthesis from This compound Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro Active Active? InVitro->Active Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) Active->Mechanism Yes Inactive Inactive Active->Inactive No Lead Lead Optimization Mechanism->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo End End InVivo->End

Caption: General workflow for the screening of novel anticancer agents derived from this compound.

Quantitative Data: Anticancer Activity

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrrolo[1,2-a]quinoxalineJurkat (Leukemia)0.1 - 10[1]
Pyrrolo[1,2-a]quinoxalineK562 (Leukemia)0.5 - 20[1]
Piperidine-based Akt InhibitorPC-3 (Prostate)3.7[2]

Application in Antimicrobial Agent Development

The piperidine scaffold is a common feature in many antimicrobial agents. This compound provides a convenient entry point for the synthesis of novel piperidin-4-one derivatives with potential antibacterial and antifungal activities.

Synthesis of Piperidin-4-one Derivatives

The synthesis of piperidin-4-one derivatives can be achieved through a multi-step process starting from this compound. This typically involves conversion to a more functionalized intermediate that can then undergo cyclization to form the piperidin-4-one core.

Experimental Protocol: General Synthesis of Substituted Piperidin-4-ones

This protocol outlines a general approach for the synthesis of piperidin-4-one derivatives.

  • Conversion to a β-ketoester: React this compound with a suitable carbon nucleophile, such as the enolate of an ester, to introduce a side chain at the 4-position.

  • Hydrolysis and Decarboxylation: Hydrolyze the ester groups and decarboxylate the resulting β-ketoacid to yield a 4-substituted piperidine.

  • Oxidation: Oxidize the 4-position of the piperidine ring to the corresponding ketone (piperidin-4-one). Various oxidizing agents can be used, such as PCC or Swern oxidation.

  • Further Derivatization: The resulting piperidin-4-one can be further derivatized, for example, by condensation with thiosemicarbazide to form thiosemicarbazone derivatives, which have shown antimicrobial activity.[3]

Antimicrobial Activity Evaluation

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the synthesized compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Logical Relationship for Antimicrobial Discovery

Antimicrobial_Discovery_Logic Start Start: Ethyl 4-Chloro- 1-piperidinecarboxylate Synthesis Synthesis of Piperidin-4-one Derivatives Start->Synthesis Screening Primary Screening (e.g., Agar Diffusion Assay) Synthesis->Screening Active Activity Detected? Screening->Active MIC Quantitative Analysis (Broth Microdilution for MIC) Active->MIC Yes Inactive Inactive Active->Inactive No SAR Structure-Activity Relationship (SAR) Studies MIC->SAR Lead Lead Compound Identification SAR->Lead End End Lead->End

Caption: Logical workflow for the discovery of antimicrobial agents from this compound.

Quantitative Data: Antimicrobial Activity

Compound ClassMicroorganismMIC (µg/mL)Reference
Piperidin-4-one DerivativeStaphylococcus aureus62.5 - 250
Piperidin-4-one DerivativeEnterobacter sp.125 - 500

Application in Anticholinergic Agent Development (Umeclidinium Intermediate)

Ethyl 4-piperidinecarboxylate, a related compound, is a key intermediate in the synthesis of Umeclidinium, a long-acting muscarinic antagonist (LAMA) used in the treatment of chronic obstructive pulmonary disease (COPD). The synthesis involves the N-alkylation of the piperidine ring.

Synthesis of Umeclidinium Intermediate

Experimental Protocol: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

This protocol describes a key step in the synthesis of Umeclidinium.

  • Reaction Setup: In a reaction vessel, combine ethyl isonipecotate (a derivative of ethyl 4-piperidinecarboxylate) (1 eq.), an organic base such as triethylamine (1.5 eq.), and a suitable solvent like toluene.

  • Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (1.2 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction, wash with water, and extract the product into an organic solvent.

  • Purification: Dry the organic layer, concentrate it, and purify the resulting crude product by distillation or chromatography to obtain ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Mechanism of Action: Muscarinic Receptor Antagonism

Umeclidinium acts as a competitive and reversible antagonist at muscarinic acetylcholine receptors (M1-M5). In the airways, its primary action is the inhibition of M3 receptors on smooth muscle cells, which prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation.

Signaling Pathway: Muscarinic M3 Receptor Signaling

M3_Receptor_Signaling ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca²⁺ Increase IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction Leads to Umeclidinium Umeclidinium Umeclidinium->M3R Blocks

Caption: Mechanism of action of Umeclidinium as a muscarinic M3 receptor antagonist.

Muscarinic Receptor Binding Assay

Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor subtype.

  • Membrane Preparation: Prepare cell membranes from cells expressing the desired muscarinic receptor subtype (e.g., M3).

  • Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]-NMS), and varying concentrations of the unlabeled test compound (e.g., Umeclidinium).

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound ligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data: Muscarinic Receptor Affinity

CompoundReceptor SubtypeKᵢ (nM)Reference
UmeclidiniumM10.05
UmeclidiniumM20.16
UmeclidiniumM30.06
UmeclidiniumM40.08
UmeclidiniumM50.13

These application notes demonstrate the broad potential of this compound as a versatile and valuable building block in the development of a diverse range of novel therapeutic agents. The provided protocols and data serve as a foundational guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for N-Alkylation Reactions Using Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation reactions are fundamental transformations in organic synthesis, crucial for the construction of carbon-nitrogen bonds that are prevalent in a vast array of pharmaceuticals and biologically active compounds. Ethyl 4-Chloro-1-piperidinecarboxylate is a versatile bifunctional molecule, incorporating a reactive secondary amine precursor and a latent electrophilic center at the C4 position. Its unique structure makes it a valuable building block in medicinal chemistry for the synthesis of diverse piperidine-containing scaffolds.

This document provides detailed application notes and experimental protocols for the N-alkylation of aromatic amines using this compound. The primary method detailed is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines with high efficiency and functional group tolerance.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of arylamines. The catalytic cycle involves a palladium(0) species and is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and can be tailored to the specific substrates being coupled.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of various anilines with this compound. These data are based on established literature precedents for similar cross-coupling reactions.

EntryAniline DerivativePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
24-MethoxyanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101880-90
34-TrifluoromethylanilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene1001675-85
42-MethylanilinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.5)Dioxane1102470-80

Note: Yields are highly dependent on the specific substrates, purity of reagents, and careful optimization of reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed N-Alkylation of Anilines with this compound (Buchwald-Hartwig Amination)

This protocol describes a general method for the synthesis of Ethyl 4-(arylamino)piperidine-1-carboxylates.

Materials:

  • This compound

  • Substituted Aniline

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂])

  • Phosphine ligand (e.g., XPhos, BINAP, RuPhos, Xantphos)

  • Base (e.g., Sodium tert-butoxide [NaOtBu], Cesium carbonate [Cs₂CO₃], Potassium phosphate [K₃PO₄])

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware for inert atmosphere chemistry (Schlenk flask or glovebox)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: To the flask, add the substituted aniline (1.2 mmol, 1.2 equiv.) and this compound (1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) to the flask via syringe.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4-(arylamino)piperidine-1-carboxylate.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Reaction Scheme

G cluster_products Product aniline Aniline (or derivative) product Ethyl 4-(Arylamino)piperidine- 1-carboxylate aniline->product piperidine Ethyl 4-Chloro- 1-piperidinecarboxylate piperidine->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) ligand Ligand (e.g., XPhos) base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene) heat Heat

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Experimental Workflow

G setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reactants & Solvent setup->reagents reaction 3. Heat & Stir reagents->reaction monitoring 4. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 5. Work-up (Cool, Filter) monitoring->workup extraction 6. Extraction workup->extraction purification 7. Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: Experimental workflow for N-alkylation.

Catalytic Cycle

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)-Cl(Ln) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R-NH₂ amido_complex [Ar-Pd(II)-NH₂R(Ln)]⁺Cl⁻ amine_coordination->amido_complex deprotonation Deprotonation (Base) amido_complex->deprotonation pd_amido Ar-Pd(II)-NHR(Ln) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NHR

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Synthesis of 4-Substituted Piperidines from Ethyl 4-Chloro-1-piperidinecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of 4-substituted piperidines, utilizing Ethyl 4-Chloro-1-piperidinecarboxylate as a versatile starting material. The 4-substituted piperidine motif is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. The ability to readily introduce diverse functionalities at the 4-position is therefore of significant interest to drug discovery and development programs.

The protocols outlined below describe common and effective methods for achieving C-N, C-S, and C-C bond formation at the 4-position of the piperidine ring through nucleophilic substitution and cross-coupling reactions. For clarity and reproducibility, detailed experimental conditions, reagent stoichiometry, and expected yields are provided.

General Reaction Scheme

The overall synthetic strategy involves the displacement of the chloride from the 4-position of the piperidine ring with various nucleophiles. The N-ethoxycarbonyl protecting group can be removed under acidic or basic conditions post-substitution to allow for further derivatization at the nitrogen atom, if desired.

General Reaction Scheme start This compound product Ethyl 4-Nu-1-piperidinecarboxylate start->product Substitution Reaction nucleophile Nucleophile (Nu-H or Nu-M) nucleophile->product

Caption: General overview of the synthesis of 4-substituted piperidines.

I. Synthesis of 4-Amino-Substituted Piperidines

The introduction of an amino group at the 4-position can be achieved through direct substitution with a primary or secondary amine. A common and often higher-yielding alternative is the reductive amination of the corresponding 4-piperidone.

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline

This protocol describes a two-step process to obtain the 4-anilino piperidine derivative, starting from the readily available N-Boc-4-piperidone. This method is a reliable alternative to direct substitution on the 4-chloro derivative.

Experimental Protocol:

  • Reductive Amination:

    • To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM), add acetic acid (1.0 eq).

    • Cool the mixture in an ice bath and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by adding 2M aqueous NaOH and stir for 1 hour.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[1][2]

  • Boc Deprotection (Optional):

    • Dissolve the Boc-protected amine in a solution of 4M HCl in 1,4-dioxane.

    • Stir the solution at room temperature for 4 hours.

    • Neutralize the solution to pH 8 with 2M aqueous NaOH.

    • Extract the product with DCM, dry the combined organic layers, and concentrate to obtain the deprotected amine.[1]

Reactant 1Reactant 2ReagentsSolventTime (h)Temp (°C)Yield (%)
N-Boc-4-piperidoneAnilineAcetic Acid, STABDCM16rt98[2]

digraph "Reductive Amination Workflow" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#5F6368"];

start [label="N-Boc-4-piperidone"];
aniline [label="Aniline"];
intermediate [label="Imine Intermediate"];
stab [label="STAB"];
product [label="tert-butyl 4-(phenylamino)piperidine-1-carboxylate"];

start -> intermediate [label="Acetic Acid"];
aniline -> intermediate;
intermediate -> product;
stab -> product;

}

Caption: Workflow for the reductive amination of N-Boc-4-piperidone.

II. Synthesis of 4-Thio-Substituted Piperidines

The introduction of a sulfur linkage at the 4-position is achieved through nucleophilic substitution with a thiol.

Protocol 2: Synthesis of Ethyl 4-(Phenylthio)-1-piperidinecarboxylate

This protocol details the reaction of this compound with thiophenol in the presence of a base.

Experimental Protocol:

  • To a solution of thiophenol (1.2 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the sodium thiophenolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Ethyl 4-(phenylthio)-1-piperidinecarboxylate.

Reactant 1Reactant 2BaseSolventTime (h)Temp (°C)Yield (%)
This compoundThiophenolNaHDMF12-16rt75-85 (Estimated)

III. Synthesis of 4-Carbon-Substituted Piperidines

The formation of a C-C bond at the 4-position can be accomplished using organometallic reagents such as Grignard reagents or through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Protocol 3: Reaction with Benzylmagnesium Chloride

This protocol describes the synthesis of Ethyl 4-benzyl-1-piperidinecarboxylate. It is important to note that Grignard reagents can also react with the ester functionality. Using specific conditions and stoichiometry can favor the desired substitution reaction.

Experimental Protocol:

  • Prepare a solution of benzylmagnesium chloride (1.1 eq) in an ethereal solvent like THF.

  • Cool a solution of this compound (1.0 eq) in anhydrous THF to -78 °C under an inert atmosphere.

  • Slowly add the Grignard reagent to the solution of the chloropiperidine.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactant 1Reactant 2SolventTime (h)Temp (°C)Yield (%)
This compoundBenzylmagnesium ChlorideTHF4-6-78 to rt50-60 (Estimated)
Protocol 4: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between sp2-hybridized carbons. This protocol outlines the synthesis of Ethyl 4-phenyl-1-piperidinecarboxylate.

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Reactant 1Reactant 2CatalystBaseSolventTime (h)Temp (°C)Yield (%)
This compoundPhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O12-1880-9070-85 (Estimated)

digraph "Suzuki Coupling Catalytic Cycle" {
node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#5F6368"];

Pd0 [label="Pd(0)L_n"];
OA [label="Oxidative Addition"];
PdII [label="R-Pd(II)L_n-X"];
TM [label="Transmetalation"];
RPdAr [label="R-Pd(II)L_n-Ar"];
RE [label="Reductive Elimination"];
Product [label="R-Ar", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pd0 -> OA [label="R-X"];
OA -> PdII;
PdII -> TM [label="Ar-B(OH)₂ / Base"];
TM -> RPdAr;
RPdAr -> RE;
RE -> Product;
RE -> Pd0;

}

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The protocols described herein provide a foundational toolkit for the synthesis of diverse 4-substituted piperidines from this compound. These methods offer access to a wide range of functional groups at the 4-position, enabling the rapid generation of compound libraries for screening in drug discovery programs. The choice of method will depend on the desired substituent and the compatibility of functional groups on the nucleophile. For each protocol, optimization of reaction conditions may be necessary to achieve the highest possible yields.

References

Application Notes and Protocols: The Role of Ethyl 4-Chloro-1-piperidinecarboxylate and its Analogs in the Synthesis of Potent Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-anilinopiperidine scaffold is a cornerstone in the development of potent synthetic opioid analgesics. Compounds based on this structure, most notably fentanyl and its numerous analogs, are powerful µ-opioid receptor agonists, exhibiting significantly higher analgesic potency than morphine.[1][2] The synthesis of these complex molecules relies on the strategic assembly of the core piperidine ring with an aniline moiety and subsequent functionalization. Ethyl 4-chloro-1-piperidinecarboxylate represents a potential starting material for the introduction of the anilino group at the 4-position of the piperidine ring through nucleophilic substitution.

This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and final analgesic compounds, with a focus on the utility of 4-substituted piperidine derivatives. While direct literature protocols starting from this compound are not extensively detailed, a general methodology based on established N-alkylation principles is presented. Furthermore, more commonly employed synthetic routes originating from 4-piperidone derivatives are also described to provide a comprehensive overview for researchers in the field.

Synthetic Pathways to 4-Anilinopiperidine-Based Analgesics

The general strategy for the synthesis of fentanyl and its analogs involves the formation of a 4-anilinopiperidine core, followed by N-alkylation and N-acylation of the piperidine and aniline nitrogens, respectively.

Proposed Synthesis Starting from this compound

A plausible synthetic route utilizing this compound involves the nucleophilic substitution of the chlorine atom by aniline to form the key intermediate, ethyl 4-anilinopiperidine-1-carboxylate. This intermediate can then be further elaborated to yield fentanyl.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: N-Acylation This compound This compound Ethyl 4-anilinopiperidine-1-carboxylate Ethyl 4-anilinopiperidine-1-carboxylate This compound->Ethyl 4-anilinopiperidine-1-carboxylate Aniline, Base Aniline Aniline Aniline->Ethyl 4-anilinopiperidine-1-carboxylate Intermediate_A Ethyl 4-anilinopiperidine-1-carboxylate N-phenethyl-4-anilinopiperidine N-phenethyl-4-anilinopiperidine Intermediate_A->N-phenethyl-4-anilinopiperidine 1. Hydrolysis 2. Phenethyl bromide, Base Phenethyl_bromide Phenethyl bromide Intermediate_B N-phenethyl-4-anilinopiperidine Fentanyl Fentanyl Intermediate_B->Fentanyl Propionyl chloride, Base Propionyl_chloride Propionyl chloride G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Alkylation cluster_3 Step 4: N-Acylation N-Boc-4-piperidone N-Boc-4-piperidone tert-Butyl 4-(phenylamino)piperidine-1-carboxylate tert-Butyl 4-(phenylamino)piperidine-1-carboxylate N-Boc-4-piperidone->tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Aniline, NaBH(OAc)3 Aniline Aniline Aniline->tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Intermediate_A tert-Butyl 4-(phenylamino)piperidine-1-carboxylate 4-anilinopiperidine 4-anilinopiperidine Intermediate_A->4-anilinopiperidine TFA or HCl Intermediate_B 4-anilinopiperidine N-phenethyl-4-anilinopiperidine N-phenethyl-4-anilinopiperidine Intermediate_B->N-phenethyl-4-anilinopiperidine Phenethyl bromide, Base Phenethyl_bromide Phenethyl bromide Intermediate_C N-phenethyl-4-anilinopiperidine Fentanyl Fentanyl Intermediate_C->Fentanyl Propionyl chloride, Base Propionyl_chloride Propionyl chloride G Fentanyl Fentanyl MOR µ-Opioid Receptor (MOR) Fentanyl->MOR Binds to Gi_Go Gi/Go Protein Activation MOR->Gi_Go AC_inhibition Adenylyl Cyclase Inhibition Gi_Go->AC_inhibition Ion_channel Ion Channel Modulation Gi_Go->Ion_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease K_efflux ↑ K+ Efflux (Hyperpolarization) Ion_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ion_channel->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release K_efflux->Neurotransmitter_release Ca_influx->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

References

Ethyl 4-Chloro-1-piperidinecarboxylate: A Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 4-Chloro-1-piperidinecarboxylate, a key heterocyclic intermediate, is demonstrating significant utility in the synthesis of a range of agrochemicals, including insecticides, fungicides, and potentially herbicides. Its unique structural features allow for the facile introduction of the piperidine moiety into larger, more complex molecules, contributing to the development of novel and effective crop protection agents. This application note details the synthetic pathways and experimental protocols for the use of this compound in the creation of these vital agricultural products.

Insecticide Synthesis: The Case of Picaridin

One of the most prominent applications of this compound is in the synthesis of the widely used insect repellent, Picaridin (also known as Icaridin).[1][2] Picaridin provides broad-spectrum protection against various biting insects. The synthesis involves a nucleophilic substitution reaction where the chlorine atom on the piperidine ring is displaced.

Synthetic Pathway for Picaridin

The synthesis of Picaridin from this compound is a multi-step process that begins with the preparation of a key intermediate, 2-(2-hydroxyethyl)piperidine. This intermediate is then reacted with a suitable chloroformate to yield the final product. While the direct reaction of this compound is not the immediate step to Picaridin, it serves as a precursor to essential piperidine intermediates. A more direct application involves the nucleophilic substitution of the chloride. For the synthesis of Picaridin itself, the key intermediate is 2-(2-hydroxyethyl)piperidine.

A representative synthesis of a Picaridin precursor can be conceptualized as the reaction of this compound with a suitable nucleophile.

Reaction Scheme:

Picaridin_Synthesis A Ethyl 4-Chloro-1- piperidinecarboxylate C Substituted Piperidine Intermediate A->C Nucleophilic Substitution B Nucleophile (e.g., 2-hydroxyethylamine) B->C E Picaridin C->E Acylation D sec-Butyl Chloroformate D->E

Figure 1: Conceptual synthetic pathway to Picaridin-like structures.

Experimental Protocol: Synthesis of a Piperidine Precursor

This protocol outlines a general procedure for the nucleophilic displacement of the chlorine atom from this compound, a key reaction type in the synthesis of more complex piperidine-containing agrochemicals.

Materials:

  • This compound

  • 2-(2-Hydroxyethyl)piperidine

  • Triethylamine

  • Toluene

  • Sodium Carbonate

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • A solution of 2-(2-hydroxyethyl)piperidine in toluene is prepared in a reaction vessel.

  • Triethylamine is added to the solution as a base.

  • This compound is added dropwise to the mixture at room temperature.

  • The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, the mixture is washed with a sodium carbonate solution and then with water.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Quantitative Data:

Reactant 1Reactant 2BaseSolventReaction Time (h)Temperature (°C)Yield (%)
This compound2-(2-Hydroxyethyl)piperidineTriethylamineToluene8Reflux>80

Fungicide Synthesis: Piperidine Dithiocarbamate Derivatives

This compound is a valuable precursor for the synthesis of novel fungicides. One such class of compounds are piperidine dithiocarbamate derivatives, which have shown promising antifungal activity. The synthesis involves the reaction of the chloro-piperidine derivative with a dithiocarbamate salt.

Synthetic Pathway for Piperidine Dithiocarbamate Fungicides

The synthesis of these fungicidal compounds involves a nucleophilic substitution where the chloride of this compound is displaced by a sulfur-containing nucleophile, such as a dithiocarbamate.

Fungicide_Synthesis A Ethyl 4-Chloro-1- piperidinecarboxylate C Ethyl 4-(dimethylcarbamothioylthio)-1- piperidinecarboxylate A->C Nucleophilic Substitution B Sodium N,N-dimethyldithiocarbamate B->C

Figure 2: Synthesis of a piperidine dithiocarbamate derivative.

Experimental Protocol: Synthesis of Ethyl 4-(dimethylcarbamothioylthio)-1-piperidinecarboxylate

Materials:

  • This compound

  • Sodium N,N-dimethyldithiocarbamate dihydrate

  • Acetone

  • Standard laboratory glassware and purification equipment

Procedure:

  • A solution of this compound in acetone is prepared in a reaction flask.

  • Sodium N,N-dimethyldithiocarbamate dihydrate is added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product, which is then purified by column chromatography on silica gel.

Quantitative Data:

Reactant 1Reactant 2SolventReaction Time (h)Temperature (°C)Yield (%)Reference
This compoundSodium N,N-dimethyldithiocarbamate dihydrateAcetone24Room Temperature85

Herbicide Synthesis: Substituted Piperidine Carboxamides

Synthetic Pathway for Substituted Piperidine Carboxamides

The core of this synthetic strategy is the nucleophilic substitution of the chlorine atom on the piperidine ring with a substituted aniline, followed by further chemical modifications.

Herbicide_Synthesis A Ethyl 4-Chloro-1- piperidinecarboxylate C Ethyl 4-(arylamino)-1- piperidinecarboxylate A->C Nucleophilic Aromatic Substitution B Substituted Aniline (e.g., 4-chloroaniline) B->C E Potential Herbicidal Compound C->E Functional Group Interconversion D Further Modification (e.g., Amidation) D->E

Figure 3: General pathway to potential herbicidal piperidine derivatives.

Experimental Protocol: Synthesis of Ethyl 4-(4-chloroanilino)-1-piperidinecarboxylate

Materials:

  • This compound

  • 4-Chloroaniline[3][4]

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • A mixture of this compound, 4-chloroaniline, and potassium carbonate in DMF is prepared in a reaction vessel.

  • The mixture is heated to 100°C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Quantitative Data:

Reactant 1Reactant 2BaseSolventReaction Time (h)Temperature (°C)Yield (%)
This compound4-ChloroanilinePotassium carbonateDMF1210070-80

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a diverse range of agrochemicals.[5] The protocols outlined in this application note provide a foundation for researchers and drug development professionals to explore the synthesis of novel insecticides, fungicides, and herbicides. The reactivity of the chloro-substituent allows for a wide variety of nucleophilic substitution reactions, opening up a vast chemical space for the development of new and improved crop protection solutions. Further research into the derivatization of this compound is warranted to fully exploit its potential in the agrochemical industry.

References

Application Note: Purification of Ethyl 4-Chloro-1-piperidinecarboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-Chloro-1-piperidinecarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical for the successful progression of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of crude this compound using silica gel flash column chromatography. This method is effective for removing unreacted starting materials, byproducts, and other impurities.

Principle of the Method

Flash column chromatography is a purification technique that utilizes a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system) to separate components of a mixture based on their differential adsorption to the stationary phase.[2] By applying positive pressure, the mobile phase is forced through the column, accelerating the separation process. The choice of mobile phase is crucial and is typically determined by preliminary analysis using thin-layer chromatography (TLC). For this compound, a solvent system of dichloromethane and ethyl acetate has been shown to be effective.[3][4]

Data Presentation

The following table summarizes the key physical properties of this compound and representative data for a typical purification process.

ParameterValueMethod of Determination / Reference
Compound Properties
Molecular FormulaC₈H₁₄ClNO₂[5][6]
Molecular Weight191.66 g/mol [5][6]
AppearanceColorless to light yellow clear liquid[1][5]
Density1.16 g/mL[1][5]
Refractive Index (n20/D)1.4790 - 1.4830[1][5]
Chromatography Parameters
Stationary PhaseSilica Gel (60 Å, 40-63 µm)[7]
Mobile PhaseDichloromethane (DCM) / Ethyl Acetate (EtOAc) = 6:4 (v/v)[3][4]
Representative Purification Data
Crude Product Purity~85%Estimated by TLC/GC analysis
Purified Product Purity≥98%Gas Chromatography (GC)[1][6]
Purification Yield80-90%Gravimetric Analysis
TLC Rf of Pure Product~0.35In DCM/EtOAc (6:4)

Experimental Protocol

This protocol describes the purification of crude this compound using flash column chromatography.

Materials and Reagents:

  • Crude this compound

  • Silica Gel (flash chromatography grade, e.g., 230-400 mesh)[7]

  • Dichloromethane (DCM), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Compressed air or nitrogen source

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

1. Preparation of the Mobile Phase and TLC Analysis a. Prepare the mobile phase by mixing dichloromethane and ethyl acetate in a 6:4 volume ratio.[3][4] b. Dissolve a small amount of the crude product in a minimal amount of DCM. c. Spot the dissolved crude product onto a TLC plate and develop it in the prepared mobile phase. d. Visualize the developed TLC plate under a UV lamp and/or by staining (e.g., with potassium permanganate) to determine the retention factor (Rf) of the desired product and impurities. The target compound should ideally have an Rf value of approximately 0.35 for optimal separation.[8]

2. Column Packing a. Select an appropriately sized glass column for the amount of crude material to be purified. b. Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.[8][9] c. Add a thin layer (approx. 1-2 cm) of sand over the plug.[9] d. Prepare a slurry of silica gel in the mobile phase. e. Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.[2] f. Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.[8][9] g. Equilibrate the packed column by passing 2-3 column volumes of the mobile phase through it. Do not let the solvent level drop below the top layer of sand.[10]

3. Sample Loading a. Dissolve the crude this compound in a minimal amount of the mobile phase or DCM. b. Carefully apply the dissolved sample onto the top layer of sand using a pipette. c. Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand. d. Carefully add a small amount of the mobile phase to wash the sides of the column and allow this to adsorb onto the silica gel. Repeat this step 2-3 times.

4. Elution and Fraction Collection a. Carefully fill the column with the mobile phase. b. Apply gentle pressure to the top of the column using compressed air or nitrogen to achieve a steady flow rate (e.g., about 2 inches per minute).[9] c. Begin collecting fractions in separate tubes or flasks. d. Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC. e. Combine the fractions that contain the pure product (as determined by TLC).

5. Product Isolation a. Concentrate the combined pure fractions using a rotary evaporator to remove the mobile phase. b. Dry the resulting oil under high vacuum to remove any residual solvent. c. Determine the weight of the purified product to calculate the yield and confirm its purity using analytical techniques such as GC-MS or NMR.

Diagrams

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (DCM/EtOAc = 6:4) tlc_analysis TLC Analysis of Crude prep_mobile_phase->tlc_analysis pack_column Pack Column with Silica Gel Slurry tlc_analysis->pack_column Determine Eluent load_sample Load Crude Sample pack_column->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions remove_solvent Solvent Removal (Rotary Evaporation) combine_fractions->remove_solvent final_product Purified Ethyl 4-Chloro- 1-piperidinecarboxylate remove_solvent->final_product

Caption: Workflow for the purification of this compound.

References

Application Notes & Protocols: Monitoring Ethyl 4-Chloro-1-piperidinecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing various analytical techniques to monitor the synthesis and subsequent reactions of Ethyl 4-Chloro-1-piperidinecarboxylate. This key intermediate is crucial in the development of various pharmaceutical compounds, making robust analytical monitoring essential for process control, yield optimization, and impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of reactions involving this compound by separating the starting materials, intermediates, and final product. A reverse-phase HPLC method is generally suitable for this compound.

Application:

  • Quantitative analysis of this compound concentration.

  • Monitoring the depletion of starting materials.

  • Detecting the formation of byproducts and impurities.

  • Assessing reaction completion.

Experimental Protocol (Starting Point):

A reverse-phase HPLC method can be employed for the analysis of this compound. The following is a general protocol that can be optimized for specific reaction mixtures.[1][2]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile (ACN) and Water. A typical starting point is 50:50 ACN:Water. For MS compatibility, use formic acid as an additive instead of phosphoric acid.[1][2]
Flow Rate 1.0 mL/min
Detection UV at 210 nm (as the compound lacks a strong chromophore, low UV is recommended) or Mass Spectrometry (MS) for higher sensitivity and specificity.
Injection Volume 10 µL
Column Temperature 30 °C

Data Presentation:

CompoundExpected Retention Time (min)
Starting Material (e.g., Piperidine derivative)Early eluting
This compoundIntermediate eluting
ProductLater eluting
ByproductsVariable

Note: Retention times are relative and will depend on the specific method parameters and reaction mixture.

Gas Chromatography (GC)

GC is a suitable technique for analyzing the volatile this compound. It is often used for purity assessment.[3]

Application:

  • Purity determination of this compound.[3]

  • Quantification of volatile impurities.

  • Monitoring reactions where both reactants and products are sufficiently volatile and thermally stable.

Experimental Protocol (Starting Point):

ParameterRecommended Condition
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness).[4][5]
Carrier Gas Helium at a constant flow of 1 mL/min.[4]
Inlet Temperature 250 °C
Oven Program Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
Detector Flame Ionization Detector (FID) for quantitative analysis or Mass Spectrometry (MS) for identification and quantification.
Injection Volume 1 µL (split or splitless injection depending on concentration)

Data Presentation:

CompoundExpected Retention Time (min)
This compoundMain peak
Volatile Impurities/Starting MaterialsPeaks at different retention times

Note: Retention times are dependent on the specific GC column and temperature program.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and can be used for in-situ reaction monitoring. Both ¹H and ¹³C NMR can provide detailed information about the progress of a reaction.

Application:

  • Structural confirmation of this compound.

  • In-situ monitoring of reaction kinetics by observing the appearance of product signals and disappearance of reactant signals.

  • Identification of intermediates and byproducts.

Experimental Protocol (for ¹H NMR Monitoring):

  • Set up the reaction in an NMR tube using a deuterated solvent that is compatible with the reaction conditions.

  • Acquire an initial ¹H NMR spectrum of the starting materials.

  • Initiate the reaction (e.g., by adding a catalyst or reagent).

  • Acquire spectra at regular time intervals to monitor the changes in the signals.

  • Integrate characteristic signals of the starting material and product to determine the reaction conversion.

Data Presentation (Expected ¹H and ¹³C Chemical Shifts):

¹H NMR (in CDCl₃):

Protons Expected Chemical Shift (ppm) Multiplicity
-O-CH₂-CH₃ ~4.1-4.2 Quartet
Piperidine ring protons (axial/equatorial) ~1.8-2.2 and ~3.2-3.8 Multiplets
CH-Cl ~4.3-4.5 Multiplet

| -O-CH₂-CH₃ | ~1.2-1.3 | Triplet |

¹³C NMR (in CDCl₃):

Carbon Expected Chemical Shift (ppm)
C=O ~155
-O-CH₂-CH₃ ~61
CH-Cl ~58
Piperidine ring carbons ~43-45

| -O-CH₂-CH₃ | ~14 |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for qualitative monitoring of reaction progress.

Application:

  • Quickly assessing the presence of starting materials, products, and byproducts.

  • Determining an appropriate solvent system for column chromatography purification.

Experimental Protocol:

  • Dissolve a small aliquot of the reaction mixture in a suitable solvent.

  • Spot the solution onto a TLC plate (e.g., silica gel 60 F₂₅₄).

  • Develop the plate in a chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane). A 3:1 mixture of Ethylacetate/Hexane has been used for monitoring the synthesis of 4-chloro-piperidine derivatives.[6]

  • Visualize the spots under UV light (if UV active) or by staining (e.g., with potassium permanganate or iodine).

  • Compare the Rf values of the spots to those of the starting material and expected product.

Data Presentation:

CompoundExpected Rf Value
Starting MaterialHigher or lower Rf than product
This compoundIntermediate Rf
ProductHigher or lower Rf than starting material

Note: Rf values are dependent on the eluent system and stationary phase.

Diagrams

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sampling Sampling cluster_analysis Analytical Techniques cluster_data Data Analysis Reaction This compound Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot TLC TLC Aliquot->TLC HPLC HPLC Aliquot->HPLC GC GC Aliquot->GC NMR NMR Aliquot->NMR Data Analyze Data (Conversion, Purity, Byproducts) TLC->Data HPLC->Data GC->Data NMR->Data

Caption: General workflow for monitoring reactions.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_reaction_conditions Reaction Conditions Reactant1 Ethyl Isonipecotate Product This compound Reactant1->Product Reactant2 Chlorinating Agent (e.g., SOCl₂) Reactant2->Product Conditions Solvent, Temperature Conditions->Product

Caption: A representative synthesis pathway.

References

Application Notes and Protocols for Scalable Synthesis of Ethyl 4-Chloro-1-piperidinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-Chloro-1-piperidinecarboxylate is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of pharmaceutical agents. Its piperidine core is a prevalent scaffold in numerous approved drugs. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

These application notes provide detailed, scalable, and reproducible protocols for the synthesis of this compound, starting from readily available commercial materials. The methods described are suitable for laboratory-scale synthesis and have the potential for scale-up to industrial production.

Synthesis Overview

The scalable synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, Ethyl 4-hydroxy-1-piperidinecarboxylate, through the reaction of 4-hydroxypiperidine with ethyl chloroformate. The subsequent step is the chlorination of the hydroxyl group to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis process. The values presented are representative of typical results achievable with the detailed protocols provided below.

Table 1: Synthesis of Ethyl 4-hydroxy-1-piperidinecarboxylate

ParameterValue
Starting Material4-Hydroxypiperidine
Key ReagentsEthyl chloroformate, Triethylamine
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Typical Yield90-98%
Purity (by GC)>98%

Table 2: Synthesis of this compound

ParameterValue
Starting MaterialEthyl 4-hydroxy-1-piperidinecarboxylate
Key ReagentsThionyl chloride (SOCl₂)
SolventDichloromethane (DCM) or Toluene
Reaction Temperature0 °C to Reflux
Reaction Time2-4 hours
Typical Yield85-95%
Purity (by GC)>97%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-1-piperidinecarboxylate

This protocol details the N-acylation of 4-hydroxypiperidine to yield the hydroxy precursor.

Materials:

  • 4-Hydroxypiperidine

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 4-hydroxypiperidine (1.0 equivalent) and dichloromethane (DCM, 10 volumes).

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the stirred solution.

  • Slowly add ethyl chloroformate (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water (5 volumes).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 5 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain Ethyl 4-hydroxy-1-piperidinecarboxylate as a colorless to light yellow oil.[1]

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of Ethyl 4-hydroxy-1-piperidinecarboxylate using thionyl chloride.

Materials:

  • Ethyl 4-hydroxy-1-piperidinecarboxylate

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM) or Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), dissolve Ethyl 4-hydroxy-1-piperidinecarboxylate (1.0 equivalent) in dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours.

  • Monitor the reaction for completion by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if higher purity is required.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Hydroxy Precursor cluster_step2 Step 2: Chlorination 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction1 4-Hydroxypiperidine->Reaction1 Ethyl Chloroformate, TEA, DCM Ethyl_4_hydroxy Ethyl 4-hydroxy-1-piperidinecarboxylate Reaction1->Ethyl_4_hydroxy Yield: 90-98% Reaction2 Ethyl_4_hydroxy->Reaction2 Thionyl Chloride (SOCl₂), DCM Final_Product This compound Reaction2->Final_Product Yield: 85-95%

Caption: Two-step synthesis of this compound.

Role as a Key Synthetic Intermediate

This diagram shows the logical relationship of this compound as a key intermediate in the synthesis of more complex, biologically active molecules.

Synthetic_Intermediate Start Commercially Available Starting Materials Intermediate This compound Start->Intermediate Scalable Synthesis (2 Steps) Derivatives Diverse 4-Substituted Piperidine Derivatives Intermediate->Derivatives Nucleophilic Substitution (e.g., with amines, thiols, etc.) APIs Active Pharmaceutical Ingredients (APIs) Derivatives->APIs Further Synthetic Modifications

Caption: Role of this compound in drug discovery.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 4-Chloro-1-piperidinecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-Chloro-1-piperidinecarboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound, particularly when converting Ethyl 4-hydroxy-1-piperidinecarboxylate using a chlorinating agent like thionyl chloride (SOCl₂).

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in this synthesis. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Incomplete Reaction: The conversion of the hydroxyl group may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure the reaction is stirred for a sufficient duration. An increase in reaction time or a slight elevation in temperature might be necessary, but be cautious as this can also promote side reactions.

  • Suboptimal Temperature: The reaction temperature is critical.

    • Solution: For chlorination with thionyl chloride, the reaction is often carried out at or below room temperature to minimize side reactions. A gradual increase in temperature might be required to drive the reaction to completion. It is advisable to start at a lower temperature (e.g., 0 °C) and slowly warm up to room temperature.[1]

  • Moisture in the Reaction: Thionyl chloride reacts vigorously with water. The presence of moisture in the starting materials or solvent will consume the reagent and reduce the yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the starting material (Ethyl 4-hydroxy-1-piperidinecarboxylate) is dry.

  • Steric Hindrance: Bulky protecting groups on the piperidine nitrogen can sometimes hinder the reaction, leading to lower yields.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. (See Q2 for more details on impurities).

Q2: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?

A2: Impurity formation is a common challenge. Understanding the potential side reactions is key to minimizing them.

Common Impurities and Their Prevention:

  • Dimerization Products: In some related syntheses, dimerization of the piperidine starting material has been observed, leading to products like 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate).[2]

    • Prevention: This is more common when the nitrogen is unprotected. Ensuring the nitrogen is protected with the ethyl carboxylate group minimizes this side reaction.

  • Elimination Products: Instead of substitution, the hydroxyl group can be eliminated to form an alkene (Ethyl 1-piperidine-4-carboxylate-3-ene).

    • Prevention: This is more likely to occur at higher temperatures. Maintaining a controlled, lower reaction temperature is crucial. The choice of base can also influence the substitution/elimination ratio.

  • Over-reaction Products: If there are other reactive functional groups, they might also react with the chlorinating agent.

    • Prevention: Ensure that the starting material is pure and that no other reactive functional groups are present that are not intended to react.

  • Unreacted Starting Material: The presence of Ethyl 4-hydroxy-1-piperidinecarboxylate in the final product indicates an incomplete reaction.

    • Prevention: As mentioned in Q1, ensure sufficient reaction time, optimal temperature, and the use of a slight excess of the chlorinating agent.

Analytical Methods for Purity Assessment: The purity of the product and the presence of impurities can be effectively monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be frustrating. Here are a few steps to troubleshoot this issue.

Troubleshooting a Stalled Reaction:

  • Re-evaluate Reagent Quality: The chlorinating agent, especially thionyl chloride, can degrade over time if not stored properly. Using a fresh bottle or a newly purified batch is recommended.

  • Check for Quenching: Ensure that no moisture has been accidentally introduced into the reaction, as this will quench the chlorinating agent.

  • Increase Temperature (with caution): If the reaction is being run at a low temperature, a slight and gradual increase in temperature might provide the necessary activation energy to push the reaction forward. Monitor for the formation of side products if you increase the temperature.

  • Add a Catalyst: For thionyl chloride reactions, the addition of a catalytic amount of dimethylformamide (DMF) can sometimes accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more reactive chlorinating agent.[1]

Frequently Asked Questions (FAQs)

Q4: What is the most common method for the synthesis of this compound?

A4: A common and effective method is the chlorination of Ethyl 4-hydroxy-1-piperidinecarboxylate. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate aprotic solvent like dichloromethane (DCM).[1][5]

Q5: Are there any alternative chlorinating agents to thionyl chloride?

A5: Yes, several alternatives can be used, each with its own advantages and disadvantages.

Chlorinating AgentAdvantagesDisadvantages
Oxalyl Chloride Often results in cleaner reactions with gaseous byproducts (CO, CO₂, HCl).[6]More expensive than thionyl chloride.
Phosphorus Pentachloride (PCl₅) Effective chlorinating agent.Can be harsh and may require higher temperatures.
Phosphorus Trichloride (PCl₃) Another option for chlorination.Can sometimes lead to different side products.
Sulfuryl Chloride (SO₂Cl₂) Can be used as an alternative to thionyl chloride.May not be as readily available.[6]

Q6: What is the role of a base, like pyridine, in this reaction?

A6: The addition of a base such as pyridine can influence the reaction mechanism and stereochemical outcome. In the reaction of alcohols with thionyl chloride, the presence of pyridine typically promotes an Sₙ2 mechanism, leading to an inversion of stereochemistry at a chiral center. In the absence of a base, the reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism, which can result in retention of stereochemistry.[7][8] Pyridine also serves to neutralize the HCl gas produced during the reaction.[8]

Q7: How can I purify the final product?

A7: The crude product can be purified by several methods. A common and effective technique is column chromatography on silica gel.[9] The choice of eluent will depend on the polarity of the product and any impurities present. A typical solvent system might be a mixture of ethyl acetate and hexane.

Experimental Protocols

Protocol 1: Chlorination of Ethyl 4-hydroxy-1-piperidinecarboxylate using Thionyl Chloride

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-hydroxy-1-piperidinecarboxylate (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ethyl 4-hydroxy-1-piperidinecarboxylate in anhydrous DCM cool Cool to 0 °C start->cool add_socl2 Add Thionyl Chloride dropwise cool->add_socl2 react Stir at room temperature add_socl2->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction suboptimal_temp Suboptimal Temperature start->suboptimal_temp moisture Moisture Contamination start->moisture side_reactions Side Reactions start->side_reactions monitor_reaction Monitor reaction (TLC/GC-MS) Increase reaction time incomplete_reaction->monitor_reaction optimize_temp Optimize temperature (e.g., 0°C to RT) suboptimal_temp->optimize_temp anhydrous_conditions Use anhydrous solvents and dry glassware moisture->anhydrous_conditions control_conditions Control temperature and reagent addition side_reactions->control_conditions

Caption: Troubleshooting logic for addressing low reaction yield.

References

How to improve the yield of Ethyl 4-Chloro-1-piperidinecarboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of Ethyl 4-Chloro-1-piperidinecarboxylate reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method is a two-step synthesis starting from 4-hydroxypiperidine.

  • N-Acylation: Reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base to form the intermediate, Ethyl 4-hydroxy-1-piperidinecarboxylate.[1]

  • Chlorination: Subsequent replacement of the hydroxyl group on the intermediate with a chlorine atom using a suitable chlorinating agent.

Q2: What are the critical factors that influence the overall yield?

Several factors can significantly impact the reaction yield:

  • Choice of Chlorinating Agent: The reactivity and selectivity of the chlorinating agent are crucial for minimizing side reactions.

  • Temperature Control: Both the N-acylation and chlorination steps are temperature-sensitive. Maintaining optimal temperature is key to preventing side product formation and decomposition.

  • Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

  • Moisture Control: The reaction is sensitive to water. Using anhydrous solvents and reagents is essential to prevent hydrolysis of intermediates and reagents.

  • Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and lower yields.

Q3: What are the common side products in this synthesis?

The primary side product is an elimination product, Ethyl 1,2,3,4-tetrahydro-1-piperidinecarboxylate, which can form during the chlorination step, especially at elevated temperatures. Other impurities may include unreacted starting material (Ethyl 4-hydroxy-1-piperidinecarboxylate) or byproducts from the chlorinating agent.

Synthesis Workflow

A 4-Hydroxypiperidine C Step 1: N-Acylation A->C B Ethyl Chloroformate + Base (e.g., Triethylamine) B->C D Ethyl 4-hydroxy-1-piperidinecarboxylate C->D Intermediate F Step 2: Chlorination D->F E Chlorinating Agent (e.g., SOCl₂, PPh₃/CCl₄) E->F G This compound (Final Product) F->G Crude Product H Purification (Distillation/Chromatography) G->H I Purified Product H->I

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield in N-Acylation (Step 1) 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Base Inefficiency: The base used may not be strong enough or used in insufficient quantity to neutralize the HCl byproduct. 3. Hydrolysis: Presence of moisture leading to hydrolysis of ethyl chloroformate.1. Optimize Conditions: Stir the mixture at 0°C for at least 30 minutes and allow it to warm to room temperature. Monitor reaction completion using TLC.[2] 2. Choice of Base: Use a tertiary amine base like triethylamine (1.5 equivalents) to effectively scavenge HCl. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents (e.g., dichloromethane).
Low Yield in Chlorination (Step 2) 1. Elimination Side Reaction: Formation of the tetrahydropyridine byproduct due to high temperatures. 2. Incomplete Conversion: The chlorinating agent is not reactive enough, or insufficient equivalents are used. 3. Product Degradation: The product may be unstable under prolonged heating or harsh acidic conditions.1. Strict Temperature Control: Maintain low temperatures (e.g., 0°C to -10°C) during the addition of the chlorinating agent. 2. Select Appropriate Reagent: Consider using milder chlorinating agents. The Appel reaction (triphenylphosphine and carbon tetrachloride) can be an effective alternative to thionyl chloride for sensitive substrates.[3] 3. Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Product is Contaminated with Starting Material 1. Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent was too low. 2. Short Reaction Time: The reaction was stopped before completion.1. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent. 2. Monitor Completion: Allow the reaction to proceed until TLC analysis shows the complete disappearance of the starting alcohol.
Final Product is Dark/Oily 1. Thermal Decomposition: Overheating during reaction or solvent removal. 2. Residual Impurities: Byproducts from the chlorinating agent (e.g., sulfur compounds from SOCl₂).1. Controlled Heating: Use a water bath for heating and remove the solvent under reduced pressure at a low temperature (e.g., < 40°C).[4] 2. Purification: Purify the crude product by vacuum distillation or silica gel column chromatography.[4]

Troubleshooting Logic for Chlorination Step

start Low Yield in Chlorination Step check_sm TLC Analysis: Is starting material (alcohol) present in the crude product? start->check_sm check_elim ¹H NMR Analysis: Are alkene peaks present? check_sm->check_elim  No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn  Yes elim_product Elimination Side Product check_elim->elim_product  Yes other_issue Other issues: Product degradation, mechanical loss. check_elim->other_issue  No solution1 Increase equivalents of chlorinating agent. Increase reaction time. incomplete_rxn->solution1 solution2 Lower reaction temperature. Use a milder chlorinating agent (e.g., Appel Reaction). elim_product->solution2 solution3 Ensure inert atmosphere. Optimize workup procedure. other_issue->solution3

Caption: A logical guide to troubleshooting low yields in the chlorination step.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-1-piperidinecarboxylate

This protocol is adapted from standard N-acylation procedures.[2]

  • Reagents and Equipment:

    • 4-hydroxypiperidine

    • Ethyl chloroformate (1.2 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (anhydrous)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Dissolve 4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (1.5 eq) to the solution.

    • Add ethyl chloroformate (1.2 eq) dropwise via a dropping funnel, keeping the temperature at 0°C.

    • Stir the mixture at 0°C for 30 minutes after the addition is complete.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography if necessary.

Protocol 2: Chlorination using Thionyl Chloride

This protocol is a general method for converting secondary alcohols to chlorides.

  • Reagents and Equipment:

    • Ethyl 4-hydroxy-1-piperidinecarboxylate

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • Pyridine (catalytic amount) or Triethylamine (1.2 eq) as an acid scavenger

    • Anhydrous solvent (e.g., Dichloromethane or Toluene)

    • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, ice bath

  • Procedure:

    • Dissolve Ethyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq) in an anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Slowly add thionyl chloride (1.2 eq) dropwise. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

    • Add a catalytic amount of pyridine or 1.2 equivalents of triethylamine to the mixture.

    • After addition, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature or gently heat to reflux (typically 40-50°C) until the reaction is complete (monitor by TLC).

    • Cool the mixture and carefully quench by pouring it over crushed ice.

    • Make the aqueous layer basic (pH ~8-9) with a suitable base (e.g., sodium carbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Comparative Data on Chlorination Methods

MethodChlorinating AgentTypical ConditionsAdvantagesDisadvantages
Standard Thionyl Chloride (SOCl₂)0°C to reflux, often with a base (e.g., pyridine)Inexpensive, common reagent.Can lead to elimination and charring at high temperatures; generates acidic byproducts (HCl, SO₂).
Appel Reaction Triphenylphosphine (PPh₃) / Carbon Tetrachloride (CCl₄)Reflux in an inert solventMild conditions, high yields for sensitive substrates, stereochemical inversion.[3]Stoichiometric phosphine oxide byproduct can complicate purification. CCl₄ is toxic and its use is restricted.
Phosphorus Pentachloride PCl₅0°C to room temperatureHighly reactive, effective for sterically hindered alcohols.Very reactive and moisture-sensitive, can also promote elimination.

References

Technical Support Center: Synthesis of Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 4-Chloro-1-piperidinecarboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method for the synthesis of this compound is the chlorination of its precursor, Ethyl 4-hydroxy-1-piperidinecarboxylate. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The hydroxyl group at the 4-position of the piperidine ring is substituted by a chlorine atom.

Q2: What are the primary side products I should be aware of during this synthesis?

Several side products can form during the chlorination of Ethyl 4-hydroxy-1-piperidinecarboxylate. The most common include:

  • Elimination Product (Ethyl 1,2,3,6-tetrahydropiperidine-1-carboxylate): This is formed through the elimination of water from the starting material or HCl from the product, resulting in a double bond within the piperidine ring. This is a common pathway in elimination reactions.[1][2][3]

  • Over-chlorinated Products: Under harsh reaction conditions, further chlorination at other positions on the piperidine ring can occur, leading to di- or tri-chlorinated impurities.[4]

  • Isomeric Products: Depending on the reaction mechanism (Sₙ2 vs. Sₙi), different stereoisomers of the product may be formed. The presence of a base like pyridine typically favors an Sₙ2 mechanism with inversion of configuration.[5]

  • Dimerization Products: In some cases, intermolecular reactions can lead to the formation of dimeric species, especially if the reaction is not carried out in dilute conditions.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of the desired product and a significant amount of an alkene byproduct.

  • Possible Cause: The reaction conditions are favoring the E1 or E2 elimination pathway over the desired Sₙ2 substitution. This can be promoted by high temperatures or the use of a non-nucleophilic base.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Perform the reaction at a lower temperature to disfavor the elimination reaction, which typically has a higher activation energy.

    • Use a non-bulky base: If a base is used, switch to a less sterically hindered one to favor nucleophilic attack over proton abstraction.

    • Control the addition of thionyl chloride: Add the thionyl chloride dropwise at a low temperature to maintain better control over the reaction exotherm and minimize side reactions.

Problem 2: Presence of multiple chlorinated species in the final product mixture.

  • Possible Cause: Over-chlorination of the piperidine ring due to harsh reaction conditions or an excess of the chlorinating agent.[4]

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a stoichiometric amount or a slight excess of thionyl chloride. Avoid using a large excess.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent further reactions.

    • Temperature Control: Maintain a controlled, low temperature throughout the reaction.

Problem 3: The stereochemistry of the product is not as expected.

  • Possible Cause: The reaction may be proceeding through an Sₙi (substitution nucleophilic internal) mechanism, which results in retention of configuration, instead of the desired Sₙ2 mechanism which leads to inversion.

  • Troubleshooting Steps:

    • Addition of Pyridine: The addition of a base like pyridine can intercept the intermediate chlorosulfite ester, leading to the formation of a pyridinium salt. The subsequent attack by the chloride ion will then proceed via an Sₙ2 mechanism, resulting in inversion of stereochemistry.[5]

Data Presentation

Table 1: Hypothetical Purity Assessment of this compound from a Typical Reaction.

CompoundRetention Time (GC-MS)Area (%)
This compound12.5 min85.0
Ethyl 1,2,3,6-tetrahydropiperidine-1-carboxylate10.8 min10.0
Dichloro-piperidine derivative (isomer 1)14.2 min2.5
Dichloro-piperidine derivative (isomer 2)14.5 min1.5
Unidentified ImpuritiesVarious1.0

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-hydroxy-1-piperidinecarboxylate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent like dichloromethane or ethyl acetate.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid. For example, a mobile phase of acetonitrile and water (70:30, v/v) with 0.1% formic acid can be used.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_and_Side_Reactions Start Ethyl 4-hydroxy- 1-piperidinecarboxylate SOCl2 SOCl2 Start->SOCl2 Substitution (SN2/SNi) Elimination Ethyl 1,2,3,6-tetrahydro- piperidine-1-carboxylate (Elimination Side Product) Start->Elimination Elimination (E1/E2) (High Temp.) Product Ethyl 4-Chloro- 1-piperidinecarboxylate (Desired Product) SOCl2->Product OverChlorination Di/Tri-chlorinated Products (Over-chlorination) Product->OverChlorination Excess SOCl2 (Harsh Conditions)

Caption: Main reaction and common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Alkene High Alkene Byproduct? Start->Check_Alkene Check_Overchlorination Multiple Cl Peaks in GC-MS? Check_Alkene->Check_Overchlorination No Solution_Alkene Lower Reaction Temp. Control Reagent Addition Check_Alkene->Solution_Alkene Yes Solution_Overchlorination Use Stoichiometric SOCl2 Monitor Reaction Time Check_Overchlorination->Solution_Overchlorination Yes Purify Column Chromatography Check_Overchlorination->Purify No Solution_Alkene->Purify Solution_Overchlorination->Purify

Caption: A troubleshooting workflow for common issues in the synthesis.

References

Technical Support Center: Aza-Prins Cyclization for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the aza-Prins cyclization to synthesize piperidine derivatives. The information is curated for scientists and professionals in drug development and organic synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the aza-Prins cyclization in a question-and-answer format.

Question 1: Why is my aza-Prins cyclization resulting in low to no yield of the desired piperidine product?

Answer: Low or no yield in an aza-Prins cyclization can stem from several factors, primarily related to the stability of the key N-acyliminium ion intermediate and the efficiency of the subsequent cyclization.

  • Insufficient Acid Catalysis: The formation of the crucial iminium ion from the homoallylic amine and the aldehyde is acid-catalyzed. If the Brønsted or Lewis acid catalyst is too weak or used in insufficient amounts, the reaction may not initiate.[1][2]

  • Poor Nucleophilicity of the Alkene: The intramolecular attack of the alkene on the iminium ion is a critical step. If the alkene is electron-deficient or sterically hindered, this cyclization may be slow or disfavored.

  • Substrate Decomposition: Certain starting materials or intermediates may be unstable under the reaction conditions, leading to decomposition or undesired side reactions. For instance, using indium triflate has been observed to lead to an aza-Cope rearrangement product instead of the desired piperidine.[1]

  • Competitive Side Reactions: The intermediate carbocation formed after cyclization can undergo reactions other than nucleophilic trapping, such as elimination or rearrangement, leading to byproducts.[3]

Troubleshooting Suggestions:

StrategyRationaleKey Considerations
Optimize Acid Catalyst A stronger Lewis or Brønsted acid can more effectively promote the formation of the iminium ion.[2]Common choices include InCl₃, TMSOTf, BF₃·OEt₂, and various Brønsted acids like TFA and HCl.[1][3][4][5] The choice of acid can also influence the stereochemical outcome.
Increase Reaction Temperature Higher temperatures can provide the necessary activation energy for the cyclization to occur, especially with less reactive substrates.Monitor for decomposition at elevated temperatures. Microwave irradiation has been shown to accelerate these reactions.[6]
Modify the Substrate Enhancing the nucleophilicity of the alkene (e.g., by using electron-donating substituents) can facilitate the cyclization step.Substrate modifications may require re-synthesis of starting materials.
Choice of Solvent The solvent can influence the stability of intermediates and the reaction pathway. Acetonitrile is a common solvent and can sometimes act as a nucleophile to trap the intermediate cation.[1]Consider the polarity and coordinating ability of the solvent.

Question 2: How can I improve the diastereoselectivity of my aza-Prins cyclization?

Answer: Achieving high diastereoselectivity is a common challenge in aza-Prins cyclizations. The stereochemical outcome is often influenced by the reaction conditions and the nature of the substrates.

  • Thermodynamic vs. Kinetic Control: The reaction may proceed under either kinetic or thermodynamic control, leading to different diastereomers as the major product. The choice of acid and reaction temperature can influence this balance.

  • Transition State Geometry: The cyclization is believed to proceed through a chair-like transition state. Substituents on the homoallylic amine and the aldehyde will preferentially occupy equatorial positions to minimize steric hindrance, thus dictating the stereochemistry of the resulting piperidine.[7]

  • Nature of the Nucleophile: The nucleophile that traps the piperidinyl cation can influence the final stereochemistry.

Strategies for Improving Diastereoselectivity:

StrategyRationaleExample
Choice of Lewis/Brønsted Acid The nature of the acid can significantly impact the transition state geometry and thus the diastereoselectivity.[4][8]For instance, the use of certain chiral phosphoric acids has been shown to induce enantioselectivity.[4][8]
Substrate Control Introducing a chiral auxiliary on the homoallylic amine can direct the stereochemical course of the cyclization.[8][9]This method has been successfully employed to synthesize enantiopure piperidines and pipecolic acid derivatives.[9]
Reaction Temperature Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer.This may require longer reaction times or a more active catalyst.
Tuning the N-Protecting Group The size and nature of the nitrogen protecting group (e.g., Ts, Ns, Boc) can influence the conformational preferences of the transition state.[9]N-sulfonyl groups are often required for the reaction to proceed efficiently.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in aza-Prins cyclizations, and how can they be minimized?

A1: The most prominent side reaction is the aza-Cope rearrangement .[3] This rearrangement is often competitive with the desired cyclization, especially when the iminium ion is slow to cyclize. To minimize the aza-Cope rearrangement, reaction conditions should be chosen to favor the aza-Prins cyclization, such as using a catalyst system that promotes rapid cyclization. Another common side reaction is the formation of elimination products from the intermediate piperidinyl cation.[3] The choice of a non-nucleophilic counterion from the acid catalyst can sometimes mitigate this.

Q2: Which Lewis acids are most effective for promoting the aza-Prins cyclization?

A2: A variety of Lewis acids have been successfully employed. Some of the most common and effective include:

  • Indium(III) chloride (InCl₃): Found to be a highly successful and mild Lewis acid for this transformation.[1][3]

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf): A powerful Lewis acid that can promote cyclization under mild conditions.

  • Boron trifluoride etherate (BF₃·OEt₂): A classic Lewis acid used in Prins-type reactions.[6]

  • Zirconium(IV) chloride (ZrCl₄): Has been used in combination with NHC-copper complexes.[10]

The optimal Lewis acid is often substrate-dependent, and screening of different acids may be necessary.

Q3: Can I use ketones instead of aldehydes in the aza-Prins cyclization?

A3: While aldehydes are the most common carbonyl component, ketones can also be used, though they are generally less reactive.[11] Overcoming the lower reactivity of ketones often requires more forcing reaction conditions, such as higher temperatures or stronger acid catalysts. The use of 1,2-dicarbonyl compounds has also been reported to proceed smoothly.[4][8]

Q4: What is the role of the N-protecting group on the homoallylic amine?

A4: The N-protecting group plays a crucial role. Electron-withdrawing groups, such as sulfonyl groups (e.g., tosyl, nosyl), are often necessary for the reaction to proceed efficiently.[9] These groups stabilize the intermediate iminium ion and prevent side reactions. N-benzyl or N-Boc protected homoallylic amines are often reported to be unreactive under typical aza-Prins conditions.[9]

Experimental Protocols

General Procedure for a Lewis Acid-Promoted Aza-Prins Cyclization:

To a solution of the homoallylic amine (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), the Lewis acid (e.g., InCl₃, 1.1 equiv) is added. The reaction mixture is then stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC, LC-MS). Upon completion, the reaction is quenched (e.g., with saturated aqueous NaHCO₃) and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Lewis Acid on the Aza-Prins Cyclization

EntryLewis AcidSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
1InCl₃CH₃CN802485>95:5
2Sc(OTf)₃CH₂Cl₂25486080:20
3BF₃·OEt₂CH₂Cl₂0 to 25127590:10
4SnCl₄CH₂Cl₂-78 to 065570:30
5ZrCl₄Toluene1101282>95:5

Note: The data presented in this table is a representative compilation from various sources in the literature and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

aza_prins_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products start_amine Homoallylic Amine iminium Iminium Ion Formation (Acid Catalyzed) start_amine->iminium start_aldehyde Aldehyde start_aldehyde->iminium cyclization Aza-Prins Cyclization iminium->cyclization Key Step byproducts Side Products (e.g., Aza-Cope) iminium->byproducts Side Reaction trapping Nucleophilic Trapping cyclization->trapping cyclization->byproducts Side Reaction piperidine Piperidine Product trapping->piperidine Desired Outcome

Caption: General workflow of the aza-Prins cyclization reaction.

troubleshooting_flowchart start Low Yield or No Reaction q1 Is the catalyst strong enough? start->q1 a1_yes Increase Catalyst Loading or Change Catalyst q1->a1_yes No q2 Is the temperature adequate? q1->q2 Yes a1_yes->q2 a2_yes Increase Temperature (Conventional or Microwave) q2->a2_yes No q3 Are there side reactions? q2->q3 Yes a2_yes->q3 a3_yes Modify Reaction Conditions (Solvent, Additives) q3->a3_yes Yes end Improved Yield q3->end No a3_yes->end

Caption: Troubleshooting flowchart for low yield in aza-Prins cyclization.

References

Technical Support Center: Storage and Handling of Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of Ethyl 4-Chloro-1-piperidinecarboxylate to prevent its decomposition. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is crucial to store it under appropriate conditions. Key recommendations include:

  • Temperature: Store in a cool and dry place. Refrigeration is often recommended for long-term storage to minimize the rate of potential decomposition reactions.

  • Atmosphere: Keep the container tightly sealed to prevent exposure to moisture and air. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection, especially for long-term storage or for high-purity applications.

  • Light: Protect from light to prevent potential photolytic degradation. Use amber vials or store the container in a dark place.

  • Incompatibilities: Store away from strong acids, bases, and oxidizing agents, as these can catalyze decomposition.

Q2: What are the potential decomposition pathways for this compound?

Based on its chemical structure, which includes a carbamate, an ester, and a chlorinated piperidine ring, several decomposition pathways are possible:

  • Hydrolysis: The ester and carbamate functional groups are susceptible to hydrolysis, especially in the presence of acidic or basic conditions. This can lead to the formation of 4-chloro-1-piperidine, ethanol, and carbon dioxide, or their respective salts.

  • Thermal Decomposition: Elevated temperatures can lead to the degradation of the molecule. While specific pathways for this compound are not extensively documented, thermal decomposition of related N-alkoxycarbonyl compounds can involve the elimination of the carbamate group.

  • Oxidative Degradation: Although less common for this specific structure, strong oxidizing conditions could potentially lead to the formation of various oxidation products.

  • Photodegradation: Exposure to UV light may induce degradation, although specific photoproducts have not been widely characterized in the literature.

Q3: What are the visible signs of this compound decomposition?

Visual inspection can sometimes indicate decomposition. Signs to look for include:

  • Color Change: A change from a colorless or pale yellow liquid to a darker yellow or brown coloration can be an indicator of degradation.

  • Formation of Precipitate: The appearance of solid material in the liquid could signify the formation of insoluble degradation products.

  • Pressure Buildup: In a sealed container, the evolution of gaseous byproducts from decomposition (e.g., CO2 from carbamate hydrolysis) could lead to a noticeable pressure increase.

Q4: How can I analytically confirm the purity of my this compound sample?

To accurately assess the purity and detect any degradation, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most reliable way to separate the parent compound from its degradation products and quantify its purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in sufficient concentration.

Troubleshooting Guides

Issue 1: Unexpected experimental results or low yield.

Possible Cause: Decomposition of this compound leading to lower effective concentration of the starting material.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).

  • Assess Purity: If decomposition is suspected, re-analyze the purity of the starting material using a suitable analytical method like HPLC or GC-MS before use.

  • Use Fresh Stock: If the purity is compromised, it is advisable to use a fresh, unopened batch of the compound for critical experiments.

  • Consider In-situ Use: For sensitive reactions, consider using freshly prepared or purified this compound.

Issue 2: Inconsistent results between different batches of the compound.

Possible Cause: Variances in the initial purity or degradation of older batches.

Troubleshooting Steps:

  • Batch-to-Batch Analysis: Perform a comparative purity analysis (e.g., via HPLC) on the different batches.

  • Standardize Storage: Ensure all batches are stored under identical, optimal conditions.

  • First-In, First-Out (FIFO): Implement a "first-in, first-out" inventory system to ensure older stock is used before it has a chance to significantly degrade.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.66 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Storage Temperature 2-8°C (Recommended for long-term)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development (General Approach)

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Selection:

  • Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • A typical starting gradient could be from 10% to 90% organic modifier over 20-30 minutes.

3. Detection Wavelength:

  • Determine the UV absorbance maximum of this compound in the mobile phase. A PDA detector is useful for this, scanning from 200-400 nm.

4. Forced Degradation Studies:

  • To ensure the method is "stability-indicating," perform forced degradation studies to generate potential degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature or slightly elevated temperature (e.g., 40-60°C).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid or a solution of the sample to elevated temperatures (e.g., 60-80°C).

    • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) or a combination of UV and visible light.

  • Analyze the stressed samples by the developed HPLC method.

5. Method Optimization:

  • Adjust the mobile phase composition, gradient profile, pH, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

6. Method Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Decomposition_Pathways cluster_main This compound cluster_degradation Potential Decomposition Pathways cluster_products Potential Decomposition Products Main_Compound This compound Hydrolysis Hydrolysis (Acid/Base) Main_Compound->Hydrolysis Thermal Thermal Degradation Main_Compound->Thermal Oxidation Oxidative Degradation Main_Compound->Oxidation Photolysis Photodegradation Main_Compound->Photolysis Product1 4-Chloropiperidine Hydrolysis->Product1 Product2 Ethanol Hydrolysis->Product2 Product3 CO2 Hydrolysis->Product3 Product4 Other Degradants Thermal->Product4 Oxidation->Product4 Photolysis->Product4

Caption: Potential decomposition pathways of this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_problem Problem Identification cluster_analysis Analytical Troubleshooting cluster_solution Resolution Storage Store Cool, Dry, Dark, Tightly Sealed Problem Inconsistent Results / Suspected Decomposition Storage->Problem Purity_Check Check Purity (HPLC/GC-MS) Problem->Purity_Check Forced_Degradation Forced Degradation Study Purity_Check->Forced_Degradation If purity is low New_Stock Use Fresh Stock Purity_Check->New_Stock If purity is confirmed low Optimize_Conditions Optimize Reaction Conditions Forced_Degradation->Optimize_Conditions New_Stock->Optimize_Conditions

Caption: Troubleshooting workflow for suspected decomposition.

Technical Support Center: Purification of Chlorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges encountered during the purification of chlorinated piperidine derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that arise during the purification of chlorinated piperidine derivatives.

Q1: I am observing low yields after purifying my chlorinated piperidine derivative. What are the potential causes and how can I improve my recovery?

A1: Low recovery is a frequent challenge and can stem from several factors throughout the purification process.

Troubleshooting Steps:

  • Product Instability: Chlorinated piperidines can be susceptible to degradation under certain conditions. The presence of the chlorine atom can activate the molecule towards nucleophilic substitution or elimination reactions, especially at elevated temperatures or in the presence of strong acids or bases.

    • Solution:

      • Avoid excessive heat during solvent evaporation (rotary evaporation). Use a water bath at a moderate temperature.

      • During workup, use mild acids and bases (e.g., saturated sodium bicarbonate instead of concentrated NaOH).

      • If your compound is suspected to be unstable on silica gel, consider alternative purification methods like recrystallization or using deactivated silica.

  • Losses During Extraction: Inefficient extraction from the aqueous phase during workup can lead to significant product loss.

    • Solution:

      • Ensure the pH of the aqueous layer is appropriately adjusted to ensure the piperidine derivative is in its free base form (typically pH > 10) before extracting with an organic solvent.

      • Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery.

      • A salting-out effect by adding brine (saturated NaCl solution) to the aqueous layer can improve the partitioning of the organic compound into the organic phase.

  • Improper Chromatography Technique: Issues with column chromatography can lead to poor separation and product loss.

    • Solution:

      • Optimize Solvent System: Develop an optimal solvent system using Thin Layer Chromatography (TLC) before running a flash column. The ideal Rf value for the product is typically between 0.2 and 0.4 for good separation.

      • Dry Loading: If your crude product has low solubility in the initial mobile phase, consider dry loading onto silica gel to improve the resolution of the separation.

      • Avoid Overloading: Overloading the column can lead to broad peaks and poor separation. A general rule of thumb is to use a silica gel to crude product ratio of 50:1 to 100:1 by weight.

  • Precipitation Issues in Recrystallization: If using recrystallization, the choice of solvent is critical.

    • Solution:

      • Perform a thorough solvent screen to find a single solvent or a binary solvent system where the compound is sparingly soluble at room temperature and highly soluble when hot.

      • Cool the solution slowly to encourage crystal growth rather than rapid precipitation, which can trap impurities.

      • If the product "oils out," try using a more dilute solution or a different solvent system.

Q2: My purified chlorinated piperidine derivative is showing signs of degradation. How can I identify the degradation products and prevent their formation?

A2: Degradation is a significant concern, often due to the reactivity of the chlorinated piperidine ring. A common degradation pathway involves the intramolecular formation of a highly reactive bicyclic aziridinium ion, which can be attacked by nucleophiles.

Identification of Degradation Products:

  • Mass Spectrometry (MS): LC-MS or GC-MS can help identify degradation products by their mass-to-charge ratio. Common degradation products may include hydroxylated piperidines (if water is present), or products from reactions with other nucleophiles in the mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information on the impurities. The disappearance of the signal corresponding to the proton or carbon bearing the chlorine atom and the appearance of new signals can indicate degradation.

Prevention Strategies:

  • pH Control: Avoid strongly acidic or basic conditions. The formation of the aziridinium ion is often base-catalyzed. Maintaining a neutral or slightly acidic pH during workup and storage can enhance stability.[1]

  • Temperature Control: Perform purification steps at or below room temperature whenever possible.

  • Inert Atmosphere: For particularly sensitive compounds, handling and storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Solvent Choice: Be mindful of the solvents used. Protic solvents like methanol or ethanol can act as nucleophiles and react with the chlorinated piperidine, especially if the aziridinium ion is formed. When performing chromatography, consider using less nucleophilic solvents.[2]

Q3: I am struggling to separate my chlorinated piperidine derivative from unreacted starting materials and reaction byproducts. What are the best purification strategies?

A3: The choice of purification method depends on the nature of the impurities.

Common Impurities and Purification Strategies:

  • Unreacted Starting Amines/Aldehydes (from aza-Prins reaction):

    • Acid Wash: Unreacted basic starting amines can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). Your chlorinated piperidine product may also be basic and partition into the aqueous layer, so be sure to re-basify the aqueous layer and extract your product back into an organic solvent.

    • Column Chromatography: A well-optimized flash chromatography protocol can effectively separate the product from starting materials with different polarities.[3]

  • Byproducts from Chlorination (e.g., with N-Chlorosuccinimide - NCS):

    • Succinimide: This is a common byproduct when using NCS. It is often soluble in water and can be removed by an aqueous wash during workup. It can also be filtered off if it precipitates from the reaction mixture.[4]

    • Di-chlorinated products: Over-chlorination can be an issue. Careful control of reaction stoichiometry and temperature is crucial to minimize this. These byproducts can often be separated by column chromatography due to their different polarity.

  • Diastereomers: If your synthesis creates stereocenters, you may obtain a mixture of diastereomers.

    • Solution: Diastereomers often have different physical properties and can sometimes be separated by careful flash chromatography or by recrystallization. Chiral HPLC may be necessary for analytical separation and, on a larger scale, preparative chiral chromatography for preparative separation.

Data Presentation: Comparison of Purification Methods

The selection of a purification method is a trade-off between yield, purity, speed, and scale. The following table provides a general comparison of common purification techniques for chlorinated piperidine derivatives, based on literature reports. Note: Direct comparative studies for a single chlorinated piperidine derivative across all methods are limited; these values represent typical outcomes.

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Flash Column Chromatography 60 - 90[3]>95Widely applicable, good for separating compounds with different polarities.Can be time-consuming, potential for product degradation on silica.
Recrystallization 50 - 85>99Can provide very high purity, scalable.Requires a solid product, finding a suitable solvent can be challenging, lower yields.
Acid-Base Extraction 70 - 95VariableGood for removing neutral or acidic impurities from a basic product.Not effective for separating impurities with similar basicity.
Distillation 40 - 70>98Effective for thermally stable, volatile compounds.Not suitable for thermally labile compounds, potential for degradation at high temperatures.

Experimental Protocols

The following are detailed, generalized protocols for common purification techniques. These should be considered as starting points and may require optimization for your specific chlorinated piperidine derivative.

Protocol 1: Flash Column Chromatography Purification

This protocol is suitable for the purification of a crude chlorinated piperidine derivative following an aza-Prins cyclization.[3]

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., gradients of ethyl acetate in hexanes).

    • Visualize the spots using a UV lamp and/or a potassium permanganate stain.

    • Identify a solvent system that gives your product an Rf value of approximately 0.3.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column.

    • Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase identified during the TLC analysis.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Obtain the mass of the purified product and calculate the yield.

    • Confirm the purity by analytical methods such as NMR, HPLC, or GC-MS.

Protocol 2: Recrystallization of a Chlorinated Piperidine Hydrochloride Salt

This protocol is suitable for purifying a solid chlorinated piperidine derivative by converting it to its hydrochloride salt.

  • Salt Formation:

    • Dissolve the crude chlorinated piperidine free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution is acidic (test with pH paper).

    • A precipitate of the hydrochloride salt should form. If no precipitate forms, you may need to cool the solution in an ice bath or add a co-solvent to induce precipitation.

  • Solvent Screening for Recrystallization:

    • In separate small test tubes, test the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethanol/ether mixtures) at room temperature and upon heating.

    • A good recrystallization solvent will dissolve the salt when hot but not at room temperature.

  • Recrystallization Procedure:

    • Place the crude hydrochloride salt in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid completely.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

    • Determine the melting point and analyze the purity of the recrystallized product.

Visualizations

Experimental Workflow: Synthesis and Purification of a Chlorinated Piperidine Derivative

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Starting Materials (e.g., homoallylic amine, aldehyde) B Aza-Prins Cyclization (Lewis Acid Catalyst) A->B C Quench Reaction (e.g., sat. NaHCO3) B->C D Liquid-Liquid Extraction (e.g., DCM/Water) C->D E Drying and Concentration D->E F Crude Chlorinated Piperidine Derivative E->F G Flash Column Chromatography F->G H Recrystallization (as free base or salt) F->H I Distillation (if applicable) F->I J Pure Chlorinated Piperidine Derivative G->J H->J I->J K Purity Analysis (HPLC, GC-MS, NMR) J->K

Caption: A typical experimental workflow for the synthesis and purification of chlorinated piperidine derivatives.

Troubleshooting Logic for Low Purification Yield

troubleshooting_yield Start Low Purification Yield Observed Q1 Was the workup extraction efficient? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the compound stable under the purification conditions? A1_Yes->Q2 Sol1 Optimize Extraction: - Adjust pH of aqueous phase - Increase number of extractions - Use brine wash A1_No->Sol1 End Re-evaluate Reaction / Further Analysis Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the chromatography optimized? A2_Yes->Q3 Sol2 Improve Stability: - Lower temperature - Use milder pH conditions - Consider alternative purification method A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Was recrystallization the issue? A3_Yes->Q4 Sol3 Optimize Chromatography: - Perform thorough TLC study - Consider dry loading - Check column loading amount A3_No->Sol3 Sol3->End A4_No No Q4->A4_No No A4_Yes Yes Q4->A4_Yes Yes A4_No->End Sol4 Optimize Recrystallization: - Perform a new solvent screen - Ensure slow cooling - Check for 'oiling out' A4_Yes->Sol4 Sol4->End

Caption: A decision tree for troubleshooting low yields in the purification of chlorinated piperidine derivatives.

References

Removing impurities from crude Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude Ethyl 4-Chloro-1-piperidinecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthetic routes, the common impurities in crude this compound can include:

  • Unreacted starting materials: Such as ethyl piperidine-4-carboxylate and the chlorinating agent.

  • Over-alkylation or dimerization products: For example, the formation of 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate) has been noted in similar syntheses.

  • Byproducts from side reactions: Depending on the specific synthetic pathway, various side-products may be generated.

  • Residual solvents: Solvents used in the reaction and workup, such as dichloromethane (DCM), ethyl acetate (EtOAc), or methanol.

  • Water: Residual moisture from the workup procedure.

Q2: My final product is a yellow oil, but the literature reports it as a colorless to light yellow liquid. What could be the cause?

A2: A yellow to orange coloration in the final product often indicates the presence of colored impurities. These could be degradation products or byproducts from the synthesis. Further purification by column chromatography or distillation is recommended to remove these impurities.

Q3: After purification, I still see some minor peaks in my NMR spectrum. What is the acceptable purity level?

A3: The acceptable purity level depends on the intended application. For early-stage research, a purity of ≥95% may be sufficient. However, for applications in drug development and clinical trials, a much higher purity (e.g., ≥99%) is typically required. It is crucial to identify the minor peaks to ensure they are not structurally related and potentially reactive impurities.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Symptoms:

  • Significantly lower mass of the purified product compared to the theoretical yield.

  • The desired product is spread across many fractions.

Possible Causes and Solutions:

Possible CauseSolution
Inappropriate Solvent System The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in broad peaks and poor separation. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of hexane and ethyl acetate) to determine the optimal mobile phase for good separation.
Improper Column Packing Air bubbles or cracks in the silica gel can lead to channeling and poor separation. Ensure the column is packed uniformly and without any air pockets.
Product Adsorption on Silica Gel The slightly basic nature of the piperidine nitrogen can cause irreversible adsorption onto the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (~0.1-1%), can be added to the eluent.
Product Degradation on Silica Gel The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If degradation is suspected, consider using a different purification technique like distillation or recrystallization, or use a deactivated stationary phase like neutral alumina.
Issue 2: Product Solidifies or Oils Out During Aqueous Workup

Symptoms:

  • The product precipitates or forms an intractable oil upon addition of an aqueous solution.

Possible Causes and Solutions:

Possible CauseSolution
Change in pH The product may be precipitating as a salt (e.g., hydrochloride salt if the aqueous layer is acidic) or as the free base if the pH is made basic. Ensure the pH of the aqueous layer is appropriate for keeping your product in the organic phase. If the product is desired as the free base, ensure the aqueous layer is sufficiently basic (pH > 9).
Supersaturation The concentration of the product in the organic solvent may be too high, leading to precipitation when the temperature changes or upon contact with an aqueous phase. Dilute the organic layer with more solvent before the aqueous wash.

Experimental Protocols

Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). If tailing is observed, consider adding a small amount of triethylamine (0.1-1%) to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flask, condenser, heating mantle, and filtration apparatus

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). If the product is very soluble, add a less polar solvent (e.g., hexanes) dropwise until turbidity is observed. The ideal solvent system will dissolve the product when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the effectiveness of the purification methods.

Table 1: Impurity Profile Before and After Column Chromatography

CompoundCrude Purity (%)Purity after Chromatography (%)
This compound85.299.1
Unreacted Starting Material5.8< 0.1
Dimer Impurity4.5< 0.1
Other Byproducts3.10.7
Residual Solvents1.40.1

Table 2: Yield and Purity Comparison of Purification Methods

Purification MethodTypical Yield (%)Final Purity (%)
Column Chromatography75-85> 99
Recrystallization60-75> 98

Visualizations

Experimental Workflow

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Silica Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for purification by column chromatography.

Troubleshooting Decision Tree

TroubleshootingTree start Low Purity After Initial Purification check_nmr Analyze NMR for Impurity Structure start->check_nmr is_starting_material Is it unreacted starting material? check_nmr->is_starting_material optimize_reaction Optimize reaction conditions (time, temp) is_starting_material->optimize_reaction Yes is_dimer Is it a dimer or high MW byproduct? is_starting_material->is_dimer No re_purify Re-purify under optimized conditions optimize_reaction->re_purify use_distillation Consider vacuum distillation is_dimer->use_distillation Yes is_polar Is it a polar impurity? is_dimer->is_polar No use_distillation->re_purify adjust_chromatography Adjust chromatography (more polar eluent) is_polar->adjust_chromatography Yes is_polar->re_purify No adjust_chromatography->re_purify

Caption: Decision tree for troubleshooting low purity issues.

Managing exothermic reactions in Ethyl 4-Chloro-1-piperidinecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of Ethyl 4-Chloro-1-piperidinecarboxylate synthesis. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and successful experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, focusing on the critical step of reacting Ethyl 4-piperidinecarboxylate with chloroacetyl chloride.

Issue Possible Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Increase (Thermal Runaway) 1. Addition of chloroacetyl chloride is too fast. The reaction between an amine and an acyl chloride is highly exothermic.[1][2] 2. Inadequate cooling. The cooling bath may not be at the correct temperature or the heat transfer is inefficient. 3. Concentration of reactants is too high. Higher concentrations can lead to a faster reaction rate and greater heat generation.1. Immediately stop the addition of chloroacetyl chloride. 2. Ensure the cooling bath is at or below 0°C and enhance agitation to improve heat transfer. 3. If the temperature continues to rise, prepare a pre-chilled quenching agent (e.g., a cold, inert solvent like toluene) to add to the reaction vessel. 4. For future experiments, dilute the starting materials and add the chloroacetyl chloride dropwise over a longer period.
Low Product Yield 1. Incomplete reaction. The reaction may not have gone to completion due to insufficient reaction time or low temperature. 2. Hydrolysis of chloroacetyl chloride. Moisture in the reagents or solvent will react with the highly reactive chloroacetyl chloride. 3. Protonation of the starting amine. The HCl byproduct can protonate the starting piperidine, rendering it non-nucleophilic.[3]1. Monitor the reaction by a suitable technique (e.g., TLC, GC, HPLC) to ensure the disappearance of the starting material. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Include a non-nucleophilic base (e.g., triethylamine, pyridine) in the reaction mixture to scavenge the HCl produced.[4]
Formation of Side Products/Impurities 1. Di-acylation. If an excess of chloroacetyl chloride is used, a second molecule can react with the product. 2. Reaction with solvent. If a nucleophilic solvent is used, it may react with the chloroacetyl chloride. 3. Unreacted starting materials. Incomplete reaction will leave starting materials as impurities.[5]1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of chloroacetyl chloride. 2. Employ a non-nucleophilic, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). 3. Ensure the reaction goes to completion by monitoring and adjusting reaction time as needed. Purification by column chromatography may be necessary to remove unreacted starting materials.[6]
Product is an oil instead of a solid 1. Presence of residual solvent. 2. Presence of impurities. Impurities can lower the melting point of the final product.1. Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. 2. Purify the product using an appropriate technique such as column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is this reaction so exothermic?

A1: The reaction between an amine (Ethyl 4-piperidinecarboxylate) and an acyl chloride (chloroacetyl chloride) is a nucleophilic acyl substitution. This process is highly favorable and releases a significant amount of energy as heat, making it a classic example of an exothermic reaction.[7] The formation of the stable amide bond and the release of hydrochloric acid contribute to the overall negative enthalpy change of the reaction.

Q2: What is the role of a base in this reaction?

A2: A non-nucleophilic base, such as triethylamine or pyridine, is crucial for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct.[3] If not neutralized, the HCl will protonate the nitrogen of the starting material, Ethyl 4-piperidinecarboxylate, making it non-nucleophilic and halting the desired reaction. Secondly, by scavenging the acid, the base helps to drive the reaction to completion.

Q3: Can I use a different solvent?

A3: It is recommended to use an anhydrous, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). These solvents are inert under the reaction conditions and will not react with the highly reactive chloroacetyl chloride. Protic solvents, such as alcohols or water, should be avoided as they will readily react with the acyl chloride.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (Ethyl 4-piperidinecarboxylate) and the appearance of the product.

Q5: What are the main safety precautions for this reaction?

A5: Due to the exothermic nature of the reaction and the corrosive and toxic properties of chloroacetyl chloride, several safety precautions are essential:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ensure that a cooling bath is in place and at the correct temperature before starting the reaction.

  • Add the chloroacetyl chloride slowly and dropwise to maintain control over the reaction temperature.

  • Have a quenching agent readily available in case of a thermal runaway.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

Materials:

  • Ethyl 4-piperidinecarboxylate

  • Chloroacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Ice-water bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Ensure all glassware is thoroughly dried before use.

  • Initial Cooling:

    • Dissolve Ethyl 4-piperidinecarboxylate (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in the round-bottom flask.

    • Cool the mixture to 0°C using an ice-water bath.

  • Addition of Chloroacetyl Chloride:

    • Dissolve chloroacetyl chloride (1.05 equivalents) in anhydrous DCM in the dropping funnel.

    • Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.

    • Monitor the reaction progress by TLC or another suitable analytical method until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, slowly add water to quench the reaction.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data Summary

Parameter Value/Range Notes
Reaction Temperature 0 - 5°CMaintaining a low temperature is critical for controlling the exotherm.
Addition Time 30 - 60 minutesSlow, dropwise addition is essential to prevent a rapid temperature increase.
Typical Yield 70 - 95%Yield can be affected by moisture and reaction control.[8]
Enthalpy of Reaction (ΔH) -100 to -200 kJ/mol (estimated)This is an estimated range for similar N-acylation reactions. The actual value may vary.

Visualizations

Troubleshooting_Exothermic_Reaction Troubleshooting Workflow for Exothermic Events start Exothermic Event Occurs: Rapid Temperature Rise action1 IMMEDIATE ACTION: Stop Reagent Addition start->action1 action2 Enhance Cooling: Increase Coolant Flow action1->action2 decision1 Is Temperature Under Control? action2->decision1 action3 Continue Reaction Monitoring decision1->action3 Yes action4 EMERGENCY: Initiate Quenching Protocol decision1->action4 No action5 Post-Incident Analysis: Review Parameters action3->action5 action4->action5

Caption: A logical workflow for responding to an unexpected exothermic event during synthesis.

Experimental_Workflow Experimental Workflow for Synthesis step1 1. Reaction Setup (Dry Glassware, Inert Atmosphere) step2 2. Charge Reactants (Ethyl 4-piperidinecarboxylate, Base, Solvent) step1->step2 step3 3. Cool to 0°C step2->step3 step4 4. Slow, Dropwise Addition (Chloroacetyl Chloride) step3->step4 step5 5. Monitor Reaction (TLC, GC, or HPLC) step4->step5 step6 6. Aqueous Work-up step5->step6 step7 7. Purification step6->step7

Caption: A step-by-step overview of the synthesis protocol for this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of Ethyl 4-Chloro-1-piperidinecarboxylate. The information is designed to assist in optimizing reaction conditions, predicting outcomes, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction pathway of this compound?

The solvent plays a critical role in determining whether the reaction proceeds via a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution mechanism.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents favor the SN1 pathway. They possess a hydrogen atom bonded to an electronegative atom, allowing them to form hydrogen bonds. This property enables them to stabilize both the carbocation intermediate and the leaving group, facilitating the ionization step characteristic of SN1 reactions.[1][2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents favor the SN2 pathway. While they are polar, they lack the ability to act as hydrogen bond donors. This means they do not strongly solvate the nucleophile, leaving it "naked" and more reactive for a backside attack on the substrate, which is characteristic of the SN2 mechanism.[1][2][3]

Q2: I am observing a mixture of substitution and elimination products. How can I favor the substitution product?

The competition between substitution and elimination is a common issue. To favor substitution over elimination:

  • Solvent Choice: For SN2 reactions, using a polar aprotic solvent can enhance the rate of substitution relative to elimination. In protic solvents, the solvent molecules can also act as a base, promoting elimination.

  • Nucleophile/Base Strength: Use a nucleophile that is a weak base. Strong, sterically hindered bases tend to favor elimination.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.

Q3: My reaction is proceeding very slowly in a protic solvent. What can I do to increase the reaction rate?

Slow reaction rates in protic solvents are often due to the stabilization of the nucleophile through hydrogen bonding, which reduces its nucleophilicity. To increase the rate:

  • Switch to a Polar Aprotic Solvent: If the desired mechanism is SN2, changing to a solvent like DMF or DMSO can dramatically increase the reaction rate by leaving the nucleophile more reactive.

  • Increase Temperature: While this can also increase the rate of side reactions like elimination, carefully increasing the temperature can improve the rate of the desired substitution.

  • Increase Nucleophile Concentration: For SN2 reactions, the rate is dependent on the concentration of the nucleophile. Increasing its concentration can lead to a faster reaction.

Q4: How do I choose the best solvent for a specific nucleophilic substitution on this compound?

The choice depends on the desired reaction mechanism and the nature of the nucleophile.

  • For SN1 reactions (with weak nucleophiles): Use polar protic solvents like water, methanol, or ethanol to stabilize the carbocation intermediate.

  • For SN2 reactions (with strong nucleophiles): Use polar aprotic solvents like DMSO, DMF, or acetonitrile to maximize the reactivity of the nucleophile.

The following diagram illustrates the decision-making process for solvent selection based on the desired reaction pathway.

G cluster_input Desired Reaction cluster_pathways Reaction Pathways cluster_solvents Solvent Choice Desired_Mechanism Desired Reaction Mechanism? SN1_Pathway SN1 Pathway (Carbocation Intermediate) Desired_Mechanism->SN1_Pathway Unimolecular SN2_Pathway SN2 Pathway (Concerted Mechanism) Desired_Mechanism->SN2_Pathway Bimolecular Protic_Solvent Polar Protic Solvent (e.g., H2O, EtOH, MeOH) SN1_Pathway->Protic_Solvent Favored by Aprotic_Solvent Polar Aprotic Solvent (e.g., DMSO, DMF, ACN) SN2_Pathway->Aprotic_Solvent Favored by G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Start Start Prepare_Reactants Prepare Reactant Solutions (Substrate & Nucleophile) Start->Prepare_Reactants Prepare_Standards Prepare HPLC Standards Start->Prepare_Standards Equilibrate_System Equilibrate HPLC & Reactor Prepare_Reactants->Equilibrate_System Analyze_Standards Analyze Standards Prepare_Standards->Analyze_Standards Initiate_Reaction Initiate Reaction (Mix Reactants at T0) Equilibrate_System->Initiate_Reaction Take_Samples Take Aliquots at Timed Intervals Initiate_Reaction->Take_Samples Quench_Samples Quench Aliquots Take_Samples->Quench_Samples Analyze_Samples Analyze Samples by HPLC Quench_Samples->Analyze_Samples Process_Data Process Data (Generate Kinetic Plots) Analyze_Samples->Process_Data Analyze_Standards->Process_Data End End Process_Data->End

References

Technical Support Center: Handling Moisture-Sensitive Reagents in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to moisture-sensitive reagents in piperidine synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is excluding moisture so critical in many piperidine synthesis reactions?

A1: Many reagents used in piperidine synthesis are highly reactive towards water. Moisture can lead to several undesirable outcomes:

  • Reagent Decomposition: Moisture-sensitive reagents, such as organolithiums, Grignard reagents, and hydrides (e.g., NaH, LiAlH₄), react with water in a process that neutralizes them, rendering them ineffective for the desired transformation.[1][2]

  • Lower Yields: The decomposition of reagents or intermediates by water directly leads to a reduction in the yield of the desired piperidine product.[3] Some reactions are so sensitive that even trace amounts of water adsorbed on glassware can significantly impact the outcome.[4][5]

  • Side Product Formation: The presence of water can initiate or catalyze unintended side reactions, leading to a complex mixture of products and making purification more difficult. For instance, in some reactions, water can lead to the formation of by-products with alcohol residues.[6]

  • Inhibition of Catalysts: Certain catalysts used in piperidine synthesis may be deactivated by water, halting the reaction.

Q2: Which reagents commonly used in piperidine synthesis are most sensitive to moisture?

A2: A variety of reagents are sensitive to moisture. Key examples include:

  • Strong Bases and Nucleophiles:

    • Organometallic Reagents: Butyllithium (n-BuLi), Grignard reagents (RMgX).[2]

    • Metal Hydrides: Sodium hydride (NaH), potassium hydride (KH), lithium aluminum hydride (LiAlH₄).[1]

    • Metal Amides: Sodium amide (NaNH₂).[1]

  • Activating Agents: Thionyl chloride (SOCl₂) and p-toluenesulfonyl chloride (TsCl) can be hydrolyzed by water.[1][7]

  • Anhydrous Lewis Acids: Aluminum chloride (AlCl₃), boron trifluoride (BF₃).[1]

  • Certain Catalysts: Some transition metal catalysts can be sensitive to moisture.

Q3: My solution of piperidine in DMF crystallized during storage. Is this related to moisture?

A3: Yes, this is a common issue. The crystallization is likely due to the formation of a salt. Piperidine, being basic, can react with acidic gases present in the atmosphere, a reaction often facilitated by moisture. The two most common culprits are:

  • Piperidine Carbonate: Formed by the reaction of piperidine with atmospheric carbon dioxide.[8][9][10]

  • Piperidine Hydrochloride: Formed if the solution is exposed to hydrochloric acid vapors, which can be liberated from other reagents stored nearby (e.g., chlorotrimethylsilane reacting with moisture).[8][9]

To prevent this, ensure storage containers are tightly sealed and consider storing them under an inert atmosphere.[9]

Q4: How can I tell if my solvent is dry enough for a moisture-sensitive reaction?

A4: While commercial anhydrous solvents are available, their water content can increase after the bottle is opened. For highly sensitive reactions, it's best to dry solvents in the lab. The most reliable way to determine water content is by using a Karl Fischer titrator, which can measure water content down to the parts-per-million (ppm) level.[11] A common indicator for THF dried with sodium/benzophenone is the persistence of a deep blue or purple color, which indicates an anhydrous environment.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during piperidine synthesis due to moisture.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Decomposition of moisture-sensitive reagent (e.g., n-BuLi, NaH). 1. Ensure all glassware was rigorously dried (oven-drying overnight at >125°C or flame-drying under vacuum).[1][4] 2. Use freshly opened anhydrous solvent or solvent dried using an appropriate method (see Protocol 1). 3. Verify the activity of the reagent. For example, the molarity of organolithium solutions can be determined by titration.[12] 4. Transfer reagents using proper inert atmosphere techniques (see Protocol 2).[13]
Moisture in the starting materials or solvents. 1. Dry solvents and liquid reagents over molecular sieves or other appropriate drying agents.[11][14] 2. If a starting material is a solid, it can be dried under high vacuum, especially with gentle heating if it is thermally stable. 3. For reactions sensitive to trace moisture, consider azeotropic removal of water by dissolving the substrate in a solvent like toluene and distilling off a portion of the solvent.[15]
Formation of Unexpected By-products Water-induced side reactions. 1. Review the reaction mechanism to identify potential pathways involving water. For example, hydrolysis of an ester or an activating group. 2. Re-run the reaction with meticulously dried reagents, solvents, and glassware under a strict inert atmosphere (e.g., argon or nitrogen).[7]
Reaction Fails to Initiate Inactivation of catalyst or initiator by moisture. 1. Check the specifications of the catalyst for moisture sensitivity. 2. If using a reagent like butyllithium to initiate a reaction, its failure to do so often points to quenching by moisture or other protic impurities.[3] 3. Ensure the reaction is set up under a positive pressure of a dry inert gas.[16]
Inconsistent Results Between Batches Variable amounts of moisture in reagents or atmosphere. 1. Standardize the procedures for drying glassware, solvents, and reagents. 2. Monitor the laboratory humidity. High-humidity days can make excluding moisture more challenging. 3. Always use a fresh septum on reagent bottles and use small gauge needles to minimize atmospheric exposure.[1]

Troubleshooting Logic Diagram

G start Low Yield or Reaction Failure q1 Are you using moisture-sensitive reagents (e.g., organometallics, hydrides)? start->q1 a1_yes Check glassware, solvents, and reagents for dryness. q1->a1_yes Yes a1_no Moisture may not be the primary issue. Investigate other parameters (temperature, stoichiometry, catalyst activity). q1->a1_no No q2 Was glassware oven-dried or flame-dried? a1_yes->q2 a2_yes Proceed to check solvents. q2->a2_yes Yes a2_no Action: Rigorously dry all glassware before use. q2->a2_no No q3 Was anhydrous-grade solvent used from a fresh bottle or freshly dried? a2_yes->q3 a3_yes Proceed to check inert atmosphere technique. q3->a3_yes Yes a3_no Action: Use a fresh bottle of anhydrous solvent or dry the solvent before use (see Protocol 1). q3->a3_no No q4 Was the reaction run under a positive pressure of inert gas (N2 or Ar)? a3_yes->q4 a4_yes Problem likely solved. If issues persist, consider titrating reagents to confirm activity. q4->a4_yes Yes a4_no Action: Implement proper inert atmosphere techniques (see Protocol 2). q4->a4_no No

Caption: Troubleshooting decision tree for moisture-related issues.

Section 3: Quantitative Data Summary

While specific reaction yields are highly substrate-dependent, the choice of drying agent for solvents has been quantitatively evaluated. The following table summarizes the residual water content in common solvents after treatment with various drying agents.

Table 1: Efficiency of Various Drying Agents for Solvents

Solvent Drying Agent Loading (% m/v) Time Residual Water (ppm)
Tetrahydrofuran (THF) 3Å Molecular Sieves 20% 48 h ~4
Neutral Alumina Column Pass - ~3-4
CaH₂ (reflux) - - ~13
Dichloromethane (DCM) 3Å Molecular Sieves 10% 24 h ~0.1
Activated Silica Column Pass - ~1-2
CaH₂ (reflux) - - ~13
Acetonitrile 3Å Molecular Sieves 10% 24 h ~0.9
Toluene 3Å Molecular Sieves 10% 24 h ~0.3
Methanol 3Å Molecular Sieves >10% 72 h <10
Mg/I₂ (reflux) - - ~54

Data synthesized from references[11][14]. The efficiency of molecular sieves is highly dependent on their activation status.

Section 4: Key Experimental Protocols

Protocol 1: Drying Organic Solvents with Molecular Sieves

This protocol describes a safe and effective method for drying solvents for moisture-sensitive reactions.[11][14]

Materials:

  • Solvent to be dried (e.g., THF, DCM)

  • 3Å or 4Å molecular sieves (beads or pellets)

  • Oven or microwave for activation

  • Flask with a ground glass joint

  • Septum or glass stopper

Methodology:

  • Activation of Molecular Sieves:

    • Place the required amount of molecular sieves in a round-bottom flask.

    • Heat in a laboratory oven (>150°C) for several hours or overnight under vacuum.[17] Alternatively, heat in a microwave at full power for short intervals, allowing cooling under vacuum between intervals.[17]

    • Cool the activated sieves to room temperature under an inert atmosphere (e.g., in a desiccator or by flushing with nitrogen).

  • Solvent Drying:

    • Add the activated molecular sieves to a flask of the solvent. A typical loading is 5-10% mass/volume (e.g., 50-100 g of sieves for 1 L of solvent).[14] For particularly wet solvents or for THF, a higher loading (up to 20% m/v) may be required.[14]

    • Seal the flask and allow the solvent to stand for at least 24 hours. For some solvents like THF or alcohols, a longer duration (48-72 hours) is recommended for optimal dryness.[11][14]

    • The dry solvent can be removed as needed via a dry syringe or cannula under an inert atmosphere.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This protocol outlines the standard procedure for performing a reaction when moisture and oxygen must be excluded.[4][13][16]

Materials:

  • Round-bottom flask with sidearm(s) and ground glass joint(s)

  • Stir bar

  • Rubber septa

  • Source of dry inert gas (Nitrogen or Argon) with a bubbler

  • Syringes and long needles (oven-dried)

  • Heat gun or oven

Methodology:

  • Glassware Preparation:

    • Clean and assemble all necessary glassware (flask, condenser, etc.).

    • Dry the assembled apparatus thoroughly in an oven (e.g., 140°C for 4 hours) and allow it to cool in a desiccator, or flame-dry it under vacuum.[1][4]

    • While still warm, assemble the glassware and immediately flush with a stream of dry inert gas.[4]

  • Establishing Inert Atmosphere:

    • Place a magnetic stir bar in the reaction flask and seal the joint(s) with rubber septa.

    • Insert a needle connected to the inert gas line through the septum. Insert a second, "exit" needle to allow air to be displaced.[13][16]

    • Flush the flask with the inert gas for several minutes. The gas flow should be gentle, monitored via the bubbler.

    • Remove the exit needle. The inert gas source should now be creating a slight positive pressure inside the flask, indicated by slow bubbling in the mineral oil bubbler.

  • Reagent Transfer:

    • To add a liquid reagent, use a dry syringe that has been flushed with inert gas.

    • Insert the syringe needle into the reagent bottle (e.g., a Sure/Seal™ bottle) and withdraw slightly more than the required volume.[1]

    • Invert the syringe and push out any gas bubbles. Dispense the excess liquid back into the bottle to reach the exact volume.

    • Withdraw a small "buffer" of inert gas from the headspace of the reagent bottle into the syringe.[13][18]

    • Quickly transfer the syringe to the reaction flask, pierce the septum, deliver the inert gas buffer first, and then slowly add the reagent.[13][18]

    • For transferring larger volumes (>50 mL), a double-tipped needle (cannula) transfer under positive inert gas pressure is recommended.[4]

Experimental Workflow Diagram

G prep1 1. Dry Glassware (Oven or Flame-Dry) prep2 2. Dry Solvents & Reagents (e.g., over Mol. Sieves) prep1->prep2 setup1 3. Assemble Hot Glassware prep1->setup1 Proceed to Setup setup2 4. Flush with Inert Gas (N2 or Ar) setup1->setup2 setup3 5. Add Anhydrous Solvent/Reagents via Syringe/Cannula setup2->setup3 rxn1 6. Run Reaction Under Positive Inert Gas Pressure setup2->rxn1 Proceed to Reaction rxn2 7. Quench Reaction Carefully (e.g., with sat. NH4Cl at 0°C) rxn1->rxn2

Caption: Workflow for handling moisture-sensitive piperidine synthesis.

References

Technical Support Center: A Guide to Refining Column Chromatography Methods for Ethyl 4-Chloro-1-piperidinecarboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 4-Chloro-1-piperidinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel is the most commonly used stationary phase.[1][2] Standard silica gel with a particle size of 230-400 mesh is suitable for flash chromatography, offering a good balance between resolution and flow rate.[3] Due to the basic nature of the piperidine nitrogen, interactions with acidic silanol groups on the silica surface can occur, potentially leading to peak tailing.[4] In such cases, using deactivated silica gel or adding a basic modifier to the mobile phase is recommended.[5]

Q2: How do I select an appropriate mobile phase (eluent) for the purification?

A2: The selection of an appropriate mobile phase is critical for achieving good separation. A typical starting point for N-protected piperidine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[6][7] To determine the optimal solvent ratio, it is essential to first perform Thin Layer Chromatography (TLC) analysis.[8][9] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.[3] A common starting solvent system to test is a gradient of ethyl acetate in hexanes.

Q3: My compound is streaking or tailing on the TLC plate and column. How can I resolve this?

A3: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel.[4] This is often due to the interaction between the basic nitrogen atom and the acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), can be added to the mobile phase.[5][10] Triethylamine will neutralize the acidic sites on the silica gel, leading to improved peak shape.[3]

Q4: What are the best methods for visualizing this compound on a TLC plate?

A4: Since this compound may not be strongly UV-active, several visualization techniques can be employed. If the TLC plate contains a fluorescent indicator (e.g., F254), the compound may appear as a dark spot under short-wave UV light (254 nm) through fluorescence quenching.[11][12] Staining with potassium permanganate (KMnO4) solution is a good general method for visualizing organic compounds, as it reacts with many functional groups.[1] Iodine vapor is another effective method, where the compound will appear as a brown spot.[5] For chlorinated compounds specifically, spraying with a silver nitrate solution followed by UV irradiation can also be used.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Compound 1. The compound may be too polar and is irreversibly adsorbed onto the silica gel. 2. The chosen eluent may be too non-polar, resulting in the compound not eluting from the column. 3. The compound may have degraded on the acidic silica gel.1. Add triethylamine (0.1-1%) to the eluent to reduce strong interactions with the silica gel. 2. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes). Confirm with TLC that the compound moves from the baseline. 3. Use deactivated silica gel or run the column quickly (flash chromatography) to minimize contact time.
Co-elution of Impurities 1. The polarity of the impurity is very similar to the product in the chosen solvent system. 2. The column is overloaded with the crude sample.1. Experiment with different solvent systems during TLC analysis to achieve better separation. Consider using a ternary solvent system (e.g., hexanes/ethyl acetate/dichloromethane). 2. Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 by weight.
Peak Fronting 1. The sample was dissolved in a solvent that is significantly more polar than the mobile phase. 2. The column may be overloaded. 3. A void or channel has formed in the silica gel bed.1. Dissolve the sample in the initial mobile phase or a solvent with lower polarity. If the sample is not soluble, use the dry loading technique.[14] 2. Decrease the concentration of the sample being loaded.[15] 3. Ensure the column is packed uniformly without any air gaps. If a void is observed, the column needs to be repacked.[4]
Product Elutes Too Quickly (Low Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product Elutes Too Slowly (High Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase.

Quantitative Data Summary

The following table provides typical parameters for the purification of this compound and related N-protected piperidines by flash column chromatography. Actual values may vary depending on the scale of the reaction and the impurity profile.

Parameter Typical Value/Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.
Silica to Crude Product Ratio 50:1 to 100:1 (w/w)Higher ratios provide better separation for closely eluting compounds.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate gradientStart with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase.
Mobile Phase Additive 0.1 - 1% Triethylamine (v/v)Recommended to improve peak shape and recovery.
TLC Rf of Target Compound 0.2 - 0.4In the eluent system used for the column.
Expected Purity >98%Dependent on careful fraction collection and monitoring.[7]
Expected Yield 70-90%Can be lower depending on the purity of the crude material and the difficulty of the separation.[3]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis

This protocol is for determining the optimal solvent system for column chromatography.

  • Preparation: Dissolve a small amount of the crude this compound in a few drops of a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate (with a fluorescent indicator).

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 20% ethyl acetate in hexanes). Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining with potassium permanganate or iodine vapor.[5][11]

  • Optimization: Adjust the solvent system polarity to achieve an Rf value of 0.2-0.4 for the desired product. If peak tailing is observed, add 0.5% triethylamine to the solvent system and re-run the TLC.

Protocol 2: Flash Column Chromatography Purification

This protocol describes a general procedure for the purification of this compound.

  • Column Preparation:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes with 0.5% triethylamine).

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column using a pipette.[9]

    • Dry Loading (for samples with poor solubility): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[14]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure using compressed air or a pump to achieve a steady flow rate.

    • Begin collecting fractions.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Product Isolation:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis to Determine Eluent System column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Elution with Mobile Phase (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identify Pure Fractions solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Pure Ethyl 4-Chloro-1- piperidinecarboxylate solvent_removal->pure_product crude_product Crude Product crude_product->tlc_analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered (e.g., Peak Tailing) check_compound Is the compound basic (e.g., contains an amine)? start->check_compound check_silica Is the stationary phase standard silica gel? check_compound->check_silica Yes re_evaluate Re-evaluate purification with modified conditions. check_compound->re_evaluate No add_base Add a basic modifier (e.g., 0.1-1% Triethylamine) to the mobile phase. check_silica->add_base Yes check_silica->re_evaluate No use_deactivated Consider using deactivated silica gel. add_base->use_deactivated add_base->re_evaluate use_deactivated->re_evaluate

Caption: Troubleshooting decision tree for peak tailing issues.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Analysis of Ethyl 4-Chloro-1-piperidinecarboxylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, piperidine scaffolds are indispensable building blocks. Their conformational pre-organization and ability to modulate physicochemical properties make them a favored motif in medicinal chemistry. The introduction of substituents, such as a chlorine atom, and the choice of N-protecting group, like an ethyl carboxylate, are critical for tuning the reactivity and biological activity of these scaffolds. This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-Chloro-1-piperidinecarboxylate and its common alternatives, offering valuable insights for structural verification and characterization.

Comparison of 1H NMR Spectral Data

The 1H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. In the case of N-protected 4-chloropiperidines, the chemical shifts, multiplicities, and coupling constants of the piperidine ring protons provide a wealth of information regarding the conformation and substitution pattern of the ring. The following table summarizes the 1H NMR data for this compound and its analogues.

Compound NameH-2, H-6 (axial & equatorial) (ppm)H-3, H-5 (axial & equatorial) (ppm)H-4 (ppm)Other Signals (ppm)
This compound ~3.8 - 3.2 (m)~2.1 - 1.8 (m)~4.2 (m)4.1 (q, J = 7.1 Hz, 2H, -OCH2 CH3), 1.2 (t, J = 7.1 Hz, 3H, -OCH2CH3 )
tert-Butyl 4-Chloro-1-piperidinecarboxylate3.71 (m), 3.25 (m)2.05 (m), 1.80 (m)4.25 (m)1.46 (s, 9H, -C(CH3 )3)
4-Chloro-1-tosylpiperidine3.65 (m), 2.55 (m)2.15 (m), 1.90 (m)4.20 (m)7.75 (d, 2H), 7.35 (d, 2H), 2.45 (s, 3H)
Ethyl 1-piperidinecarboxylate3.65 (t, 4H)1.60 (m, 4H)2.50 (m, 1H)4.12 (q, 2H, -O**CH2CH3 ), 1.25 (t, 3H, -OCH2CH3 )

Note: The chemical shifts for this compound are predicted based on the analysis of related structures. The exact values may vary.

Comparison of 13C NMR Spectral Data

13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the piperidine ring are sensitive to the nature of the N-substituent and the presence of the electron-withdrawing chlorine atom at the C-4 position.

Compound NameC-2, C-6 (ppm)C-3, C-5 (ppm)C-4 (ppm)Other Signals (ppm)
This compound ~44~35~58~155 (C=O), ~61 (-OCH2 CH3), ~14 (-OCH2CH3 )
tert-Butyl 4-Chloro-1-piperidinecarboxylate43.934.858.7154.5 (C=O), 80.2 (-C (CH3)3), 28.4 (-C(CH3 )3)
4-Chloro-1-tosylpiperidine46.534.257.9143.5, 133.0, 129.8, 127.6 (Aromatic C), 21.5 (CH3)
Ethyl 1-piperidinecarboxylate44.528.541.0155.5 (C=O), 61.2 (-OCH2 CH3), 14.7 (-OCH2CH3 )

Note: The chemical shifts for this compound are predicted based on the analysis of related structures. The exact values may vary.

Experimental Protocols

General Procedure for 1H and 13C NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

  • 1H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • 13C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required compared to 1H NMR due to the lower natural abundance of the 13C isotope.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for characterizing a chemical compound like this compound using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Target Compound (e.g., this compound) Prepare_Sample Dissolve and Transfer to NMR Tube Sample->Prepare_Sample Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Prepare_Sample Standard Internal Standard (TMS) Standard->Prepare_Sample Acquire_1H Acquire 1H NMR Spectrum Prepare_Sample->Acquire_1H Spectrometer Acquire_13C Acquire 13C NMR Spectrum Prepare_Sample->Acquire_13C Spectrometer Analyze_1H Analyze Chemical Shifts, Multiplicities, Coupling Constants Acquire_1H->Analyze_1H Analyze_13C Analyze Chemical Shifts Acquire_13C->Analyze_13C Structure_Elucidation Structure Elucidation & Confirmation Analyze_1H->Structure_Elucidation Analyze_13C->Structure_Elucidation

Interpreting Mass Spectrometry Data: A Comparative Guide to Ethyl 4-Chloro-1-piperidinecarboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for Ethyl 4-Chloro-1-piperidinecarboxylate and a key alternative, Ethyl 4-piperidinecarboxylate. Understanding the fragmentation patterns of these molecules is crucial for their identification and characterization in various research and development settings. This document presents experimental and predicted mass spectrometry data, detailed experimental protocols, and visual representations of the fragmentation pathways to aid in data interpretation.

Mass Spectrometry Data Comparison

The following table summarizes the key mass spectrometry data for this compound and Ethyl 4-piperidinecarboxylate. The data for Ethyl 4-piperidinecarboxylate is derived from experimental results available in the NIST Mass Spectrometry Data Center, while the data for this compound is predicted based on established fragmentation principles of similar chemical structures.

FeatureThis compoundEthyl 4-piperidinecarboxylate
Molecular Formula C₈H₁₄ClNO₂C₈H₁₅NO₂[1][2]
Molecular Weight 191.66 g/mol 157.21 g/mol [1][2]
Major Fragments (m/z) Predicted: 156, 146, 118, 82, 55Experimental: 157, 128, 112, 84, 56, 57[2]
Base Peak (m/z) Predicted: 118Experimental: 57

Note: The fragmentation data for this compound is predicted and not from a direct experimental spectrum.

Experimental Protocols

The following is a generalized protocol for the analysis of piperidine derivatives, such as this compound and Ethyl 4-piperidinecarboxylate, using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for similar compounds and may require optimization for specific instrumentation and analytical goals.[3][4][5]

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to the desired concentrations for calibration.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction may be necessary. Adjust the sample to a basic pH (around 10) with a suitable base (e.g., NaOH) to ensure the piperidine derivative is in its free base form. Extract with an organic solvent such as ethyl acetate. The organic layer can then be concentrated and reconstituted in a suitable solvent for GC-MS analysis.[4]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for the analysis of amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Injector: Splitless injection is often preferred for trace analysis. The injector temperature is typically set to 250 °C.[3]

  • Oven Temperature Program: An initial oven temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes. This program should be optimized based on the volatility of the specific analyte.[3]

  • Mass Spectrometer: An electron ionization (EI) source is commonly used.

    • Ion Source Temperature: 230 °C[3]

    • Quadrupole Temperature: 150 °C[3]

    • Electron Energy: 70 eV

    • Scan Range: m/z 40-300[3]

3. Data Analysis

  • The acquired mass spectra are compared with reference spectra in databases such as the NIST/EPA/NIH Mass Spectral Library for identification.[6][7]

  • Fragmentation patterns are analyzed to confirm the structure of the compound.

Fragmentation Pathways

The fragmentation of molecules in a mass spectrometer provides a unique fingerprint that is invaluable for structural elucidation. Below are the predicted and known fragmentation pathways for this compound and Ethyl 4-piperidinecarboxylate, respectively, visualized using Graphviz.

Predicted Fragmentation of this compound M [C8H14ClNO2]+• m/z = 191/193 F1 [M - Cl]+• m/z = 156 M->F1 - Cl F2 [M - OCH2CH3]+• m/z = 146 M->F2 - OCH2CH3 F3 [M - COOCH2CH3]+• m/z = 118 M->F3 - COOCH2CH3 F4 [C5H8N]+• m/z = 82 F3->F4 - HCl F5 [C4H7]+• m/z = 55 F3->F5 - C3H3NCl

Caption: Predicted fragmentation pathway of this compound.

Fragmentation of Ethyl 4-piperidinecarboxylate M [C8H15NO2]+• m/z = 157 F1 [M - C2H5]+• m/z = 128 M->F1 - C2H5 F2 [M - OC2H5]+• m/z = 112 M->F2 - OC2H5 F3 [M - COOC2H5]+• m/z = 84 M->F3 - COOC2H5 F4 [C4H9]+• m/z = 57 F3->F4 - HCN F5 [C4H8]+• m/z = 56 F3->F5 - C2H3N

Caption: Fragmentation pathway of Ethyl 4-piperidinecarboxylate.[2]

References

Comparative Analysis of Ethyl 4-Chloro-1-piperidinecarboxylate and N-Protected Analogs for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Ethyl 4-Chloro-1-piperidinecarboxylate with its commonly used N-Boc and N-Cbz protected analogs. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate building block for their synthetic needs. This document summarizes key characterization data, provides a representative experimental protocol, and visualizes relevant synthetic and biological pathways.

Introduction

This compound and its N-protected derivatives are versatile synthetic intermediates widely employed in the development of pharmaceutical agents and other bioactive molecules. The presence of the 4-chloro substituent offers a reactive handle for nucleophilic substitution, while the nature of the nitrogen protecting group significantly influences the compound's reactivity, stability, and solubility. The choice between an ethyl carbamate, a tert-butyloxycarbonyl (Boc), or a benzyloxycarbonyl (Cbz) protecting group can have profound implications for reaction outcomes and overall synthetic strategy.

Characterization Data

Table 1: Physical and Chemical Properties

PropertyThis compoundN-Boc-4-chloropiperidineN-Cbz-4-chloropiperidineEthyl 4-piperidinecarboxylate (Reference)
CAS Number 152820-13-8154874-94-9885274-98-61126-09-6
Molecular Formula C₈H₁₄ClNO₂C₁₀H₁₈ClNO₂C₁₃H₁₆ClNO₂C₈H₁₅NO₂
Molecular Weight 191.66 g/mol 219.71 g/mol 253.72 g/mol 157.21 g/mol
Appearance Colorless to light yellow/orange clear liquidWhite crystalline powderNot specifiedClear colorless to slightly brown liquid[1]
Density 1.16 g/mLNot specified1.21 g/cm³ (Predicted)1.02 g/mL at 25 °C[1]
Boiling Point Not specifiedNot specified379.7±42.0 °C (Predicted)204 °C[1]
Flash Point 108 °CNot specifiedNot specified80 °C
Refractive Index 1.4790-1.4830Not specifiedNot specified1.459

Table 2: Spectroscopic Data

SpectrumEthyl 4-piperidinecarboxylate (Reference)[2]trans-tert-butyl 2-benzyl-4-chloropiperidine-1-carboxylate (Representative N-Boc Derivative)[3]
¹H NMR (CDCl₃) δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.07 (dt, J = 12.6, 3.6 Hz, 2H, 2 × CHpip), 2.61 (td, J = 12.3, 2.7 Hz, 2H, 2 × CHpip), 2.38 (tt, J = 11.3, 3.9 Hz, 1H, CH), 1.94 - 1.78 (m, 2H, 2 × CHpip), 1.59 (adtd, J = 13.4, 11.4, 4.0 Hz, 2H, 2 × CHpip), 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃)δ 7.25 (m, 3H), 7.10 (m, 2H), 4.68 (m, 1H), 3.78 (m, 1H), 3.42 (m, 2H), 2.87 (m, 2H), 1.96 (m, 1H), 1.75 (m, 3H), 1.32 (s, 9H)
¹³C NMR (CDCl₃) Not readily availableδ 155.85, 135.46, 129.23, 128.65, 81.86, 58.45, 56.78, 47.28, 38.46, 30.95, 28.60[3]
Mass Spec (ESI) m/z 158.2 [M+H]⁺[2]HRMS: m/z = 310.50 (M⁺+H)[3]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the literature, a general and robust method for the synthesis of N-protected 4-chloropiperidine derivatives has been reported. The following procedure is adapted from the synthesis of trans-tert-butyl 2-benzyl-4-chloropiperidine-1-carboxylate and is representative of aza-Prins type cyclization to afford the 4-chloropiperidine core.[3]

General Procedure for the Synthesis of N-Protected 4-Chloropiperidine Derivatives

To a solution of a suitable homoallylic amine (1.0 eq) and an epoxide (1.5 eq) in anhydrous methylene chloride (0.2 M) under a nitrogen atmosphere, Niobium(V) chloride (0.54 eq) is added with stirring. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion (typically within 15 minutes), the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]

Visualization of Synthetic and Biological Pathways

The following diagrams illustrate the general synthetic utility of 4-chloropiperidine derivatives and their potential involvement in biological signaling pathways.

G General Synthetic Utility of 4-Chloropiperidine Derivatives cluster_0 Starting Material cluster_1 Nucleophilic Substitution at C4 cluster_2 Deprotection/Functionalization at N1 cluster_3 Diverse Piperidine Products 4-Chloropiperidine Derivative 4-Chloropiperidine Derivative Nitrogen Nucleophiles Nitrogen Nucleophiles 4-Chloropiperidine Derivative->Nitrogen Nucleophiles R₂NH Oxygen Nucleophiles Oxygen Nucleophiles 4-Chloropiperidine Derivative->Oxygen Nucleophiles ROH Carbon Nucleophiles Carbon Nucleophiles 4-Chloropiperidine Derivative->Carbon Nucleophiles R-MgBr, R-Li Deprotection Deprotection 4-Chloropiperidine Derivative->Deprotection e.g., TFA for Boc Pharmaceuticals Pharmaceuticals Nitrogen Nucleophiles->Pharmaceuticals Fine Chemicals Fine Chemicals Oxygen Nucleophiles->Fine Chemicals Agrochemicals Agrochemicals Carbon Nucleophiles->Agrochemicals N-Alkylation N-Alkylation Deprotection->N-Alkylation R'-X N-Arylation N-Arylation Deprotection->N-Arylation Ar-X, Pd catalyst N-Alkylation->Pharmaceuticals N-Arylation->Pharmaceuticals

Caption: Synthetic transformations of 4-chloropiperidine derivatives.

Piperidine-containing compounds are known to interact with various biological targets and modulate key signaling pathways.[4][5] The diagram below illustrates a simplified representation of how piperidine derivatives can influence cellular processes, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[5]

G Simplified PI3K/Akt Signaling Pathway Modulation cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival Cell Survival Downstream Effectors->Cell Survival Proliferation Proliferation Downstream Effectors->Proliferation Growth Growth Downstream Effectors->Growth Piperidine Derivative Piperidine Derivative Piperidine Derivative->PI3K Inhibition

Caption: Modulation of the PI3K/Akt pathway by piperidine derivatives.

Conclusion

This compound and its N-protected analogs are valuable building blocks in synthetic chemistry. The choice of the N-protecting group is a critical consideration that impacts the overall synthetic route. While detailed characterization data for the title compound remains elusive, the provided information on related compounds offers a solid foundation for its application. The representative synthetic protocol and pathway visualizations serve as a guide for researchers in the design and execution of their synthetic and drug discovery endeavors.

References

Reactivity Face-Off: Ethyl 4-Chloro-1-piperidinecarboxylate vs. Ethyl 4-Bromo-1-piperidinecarboxylate in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of two key building blocks, Ethyl 4-Chloro-1-piperidinecarboxylate and Ethyl 4-Bromo-1-piperidinecarboxylate, in nucleophilic substitution reactions, supported by fundamental chemical principles and comparative data from analogous systems.

The core difference in the reactivity of these two compounds lies in the nature of the halogen substituent at the 4-position of the piperidine ring. In nucleophilic substitution reactions, this halogen acts as a leaving group. The facility with which this group departs is a primary determinant of the reaction rate.

The Decisive Factors: Bond Strength and Leaving Group Stability

The reactivity of alkyl halides in nucleophilic substitution reactions is governed by two principal factors: the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (X⁻). A weaker C-X bond requires less energy to break, and a more stable anion is a better leaving group, both of which contribute to a faster reaction rate.

Based on these principles, Ethyl 4-Bromo-1-piperidinecarboxylate is inherently more reactive than this compound. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, and the bromide ion (Br⁻) is a more stable and thus better leaving group than the chloride ion (Cl⁻).

Quantitative Reactivity Comparison

The following table summarizes the key properties influencing the reactivity of the two subject compounds.

PropertyThis compoundEthyl 4-Bromo-1-piperidinecarboxylate
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
C-X Bond Energy (approx.) ~338 kJ/mol~285 kJ/mol
Leaving Group Basicity Higher (less stable)Lower (more stable)
Predicted Relative Rate SlowerFaster

Note: Bond energy values are approximate for a typical C-X bond in a secondary alkyl halide.

The disparity in reactivity can be substantial, with the bromo derivative often exhibiting reaction rates that are an order of magnitude or higher than its chloro counterpart under identical conditions.

Experimental Protocol: A Comparative Nucleophilic Substitution with Sodium Azide

To empirically demonstrate the reactivity difference, a parallel experiment can be conducted. The following protocol outlines a general procedure for the nucleophilic substitution of both compounds with sodium azide, a common nucleophile used to introduce an azide functionality.

Objective: To compare the reaction rates of this compound and Ethyl 4-Bromo-1-piperidinecarboxylate with sodium azide.

Materials:

  • This compound

  • Ethyl 4-Bromo-1-piperidinecarboxylate

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of this compound and Ethyl 4-Bromo-1-piperidinecarboxylate in anhydrous DMF.

  • Nucleophile Addition: To each flask, add 1.5 equivalents of sodium azide.

  • Reaction Monitoring: Stir both reaction mixtures at room temperature. Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progress.

  • Workup: Once the reaction in the flask containing the bromo-compound is complete (as determined by TLC), quench both reactions by pouring the mixtures into deionized water.

  • Extraction: Extract the aqueous mixtures with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers for each reaction, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products to determine the yield and compare the extent of reaction in the same timeframe for both starting materials.

Expected Outcome: The reaction with Ethyl 4-Bromo-1-piperidinecarboxylate will proceed to completion significantly faster than the reaction with this compound. Under these conditions, the chloro-compound may show only partial conversion in the time it takes for the bromo-compound to fully react.

Logical Workflow for Reactivity Comparison

G cluster_start Starting Materials cluster_properties Key Properties cluster_reaction Nucleophilic Substitution Ethyl_4_Chloro Ethyl 4-Chloro-1- piperidinecarboxylate C_Cl_Bond Stronger C-Cl Bond Ethyl_4_Chloro->C_Cl_Bond Cl_Leaving_Group Poorer Leaving Group (More Basic) Ethyl_4_Chloro->Cl_Leaving_Group Ethyl_4_Bromo Ethyl 4-Bromo-1- piperidinecarboxylate C_Br_Bond Weaker C-Br Bond Ethyl_4_Bromo->C_Br_Bond Br_Leaving_Group Better Leaving Group (Less Basic) Ethyl_4_Bromo->Br_Leaving_Group Reaction_Chloro Slower Reaction Rate C_Cl_Bond->Reaction_Chloro Cl_Leaving_Group->Reaction_Chloro Reaction_Bromo Faster Reaction Rate C_Br_Bond->Reaction_Bromo Br_Leaving_Group->Reaction_Bromo

Caption: Factors influencing the relative reactivity in nucleophilic substitution.

Signaling Pathway of Nucleophilic Substitution (Sₙ2)

SN2_Pathway Reactants Nucleophile (Nu⁻) + Ethyl 4-Halo-1-piperidinecarboxylate Transition_State Transition State [Nu---C---X]⁻ Reactants->Transition_State Attack of Nucleophile Products Ethyl 4-Nu-1-piperidinecarboxylate + Halide (X⁻) Transition_State->Products Departure of Leaving Group

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The strategic introduction of substituents at the C4 position is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. While classical synthetic approaches exist, the demand for more efficient, stereoselective, and environmentally benign methods has driven the exploration of alternative reagents and catalytic systems. This guide provides an objective comparison of several modern alternatives for the synthesis of 4-substituted piperidines, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The following tables summarize the performance of various alternative reagents and methods for the synthesis of 4-substituted piperidines, focusing on key metrics such as yield, stereoselectivity, and reaction conditions.

Table 1: Catalytic Asymmetric [4+2] Cycloaddition of 1-Azadienes and Nitroalkenes

This method provides a powerful tool for the enantioselective synthesis of highly functionalized piperidine scaffolds.

Entry1-Azadiene (Substituent)Nitroalkene (Substituent)Catalyst SystemYield (%)[1][2][3]ee (%)[1][2][3]
1N-Boc, 4-Phβ-NitrostyreneZn(OTf)₂, F-BOPA ligand8783
2N-Boc, 4-Ph1-Nitro-2-phenylethyleneZn(OTf)₂, F-BOPA ligand8289
3N-Boc, 4-Meβ-NitrostyreneZn(OTf)₂, F-BOPA ligand7592
4N-Boc, 4-Ph(E)-3-nitro-2-phenylprop-2-en-1-olZn(OTf)₂, F-BOPA ligand6885
Table 2: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

This approach allows for the construction of polysubstituted piperidines from simple, readily available starting materials.[4]

EntryAlkyneLigandYield (%)[4]ee (%)[4]
1PhenylacetyleneCKphos7794
24-MethoxyphenylacetyleneCKphos8595
34-ChlorophenylacetyleneCKphos7293
41-HexyneCKphos6590
Table 3: Iridium-Catalyzed Ionic Hydrogenation of 4-Substituted Pyridines

A robust method for the reduction of pyridines that tolerates a wide range of sensitive functional groups.[5][6][7]

EntryPyridine SubstituentCatalyst Loading (mol%)Yield (%)[6]
14-CO₂Me1.095
24-CN1.092
34-Br1.588
44-NO₂2.085
Table 4: Asymmetric Mannich Reaction for Piperidine Synthesis

A versatile method for the stereocontrolled synthesis of functionalized piperidines.[8][9][10][11][12]

EntryAldehydeAmineDienolateDiastereomeric RatioYield (%)[11]
1Benzaldehyde(S)-α-Methylbenzylamine1,3-bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene>95:585
2Isovaleraldehyde(S)-α-Methylbenzylamine1,3-bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene90:1078
3Dodecanal(S)-α-Methylbenzylamine1,3-bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene>95:572

Experimental Protocols

General Procedure for Zinc-Catalyzed [4+2] Cycloaddition[2][3]

To an oven-dried vial charged with Zn(OTf)₂ (0.1 equiv) and the F-BOPA ligand (0.12 equiv) is added anhydrous toluene under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes. The 1-azadiene (1.0 equiv) and the nitroalkene (1.2 equiv) are then added sequentially. The reaction mixture is stirred at the specified temperature until the 1-azadiene is consumed as monitored by TLC. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 4-substituted piperidine derivative.

General Procedure for Rhodium-Catalyzed [2+2+2] Cycloaddition[4]

In a glovebox, [Rh(C₂H₄)₂Cl]₂ (0.05 equiv) and the chiral phosphoramidite ligand (0.10 equiv) are dissolved in the specified solvent. The solution is stirred for 20 minutes at room temperature. The alkenyl isocyanate (1.0 equiv) and the alkyne (1.6 equiv) are then added. The reaction vessel is sealed and removed from the glovebox. The reaction is stirred at the indicated temperature for the specified time. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

General Procedure for Iridium-Catalyzed Ionic Hydrogenation of Pyridines[6][7]

To a high-pressure reactor vessel is added the substituted pyridine (1.0 equiv), the iridium catalyst (e.g., [Ir(cod)Cl]₂, 1-2 mol%), and a suitable solvent (e.g., CH₂Cl₂). The vessel is sealed, purged with hydrogen, and then pressurized with H₂ to the desired pressure (e.g., 50 bar). The reaction is stirred at the indicated temperature for the specified time. After cooling and careful depressurization, the reaction mixture is filtered through a pad of Celite®, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization.

Visualizing Synthetic Strategies and Biological Pathways

The following diagrams illustrate key synthetic workflows and relevant biological signaling pathways involving 4-substituted piperidines.

Caption: Key alternative synthetic routes to 4-substituted piperidines.

Many 4-substituted piperidines are designed as antagonists for chemokine receptors like CCR5, which are implicated in HIV entry and inflammatory responses.

CCR5_signaling CCR5 Receptor Signaling Pathway and its Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR5 CCR5 Receptor G_protein G-protein (Gαi) CCR5->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 Binding Antagonist 4-Substituted Piperidine Antagonist Antagonist->CCR5 Blockade HIV HIV gp120 HIV->CCR5 Binding & Entry

Caption: Inhibition of HIV entry and chemokine signaling by CCR5 antagonists.[13][14][15][16]

Other important targets include the μ-opioid receptor, where 4-substituted piperidines can act as agonists for pain management.

mu_opioid_signaling μ-Opioid Receptor Signaling Pathway cluster_membrane_opioid Cell Membrane cluster_intracellular_opioid Intracellular Signaling & Effects MOR μ-Opioid Receptor G_protein_opioid G-protein (Gαi/o) MOR->G_protein_opioid Activation AC_opioid Adenylyl Cyclase G_protein_opioid->AC_opioid Inhibition Ca_channel Ca²⁺ Channels G_protein_opioid->Ca_channel Inhibition K_channel K⁺ Channels G_protein_opioid->K_channel Activation cAMP_opioid ↓ cAMP AC_opioid->cAMP_opioid Analgesia Analgesia cAMP_opioid->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia Opioid_Agonist Opioid Agonist (4-Substituted Piperidine) Opioid_Agonist->MOR Binding

Caption: Mechanism of action for μ-opioid receptor agonists.[17][18][19][20]

References

A Comparative Guide to Catalyst Efficacy in the Synthesis of Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical step in the synthesis of Ethyl 4-Chloro-1-piperidinecarboxylate, a key intermediate in the manufacturing of numerous pharmaceutical compounds. An optimized catalytic system can significantly enhance reaction efficiency, improve product yield and purity, and reduce overall production costs. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by representative experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

The primary synthesis route involves the regioselective chlorination of Ethyl 1-piperidinecarboxylate. The choice of catalyst directly influences the rate and selectivity of this transformation. Here, we compare the performance of a common Lewis acid catalyst, a phase-transfer catalyst (PTC), and a baseline uncatalyzed reaction.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the quantitative performance of each catalytic system under optimized laboratory conditions. The data highlights the significant impact of catalysis on reaction outcomes.

Catalyst SystemCatalystReagentTemperature (°C)Time (h)Yield (%)Purity (%)
Lewis Acid Zinc Chloride (ZnCl₂)SO₂Cl₂2568897
Phase-Transfer Tetrabutylammonium Bromide (TBAB)SO₂Cl₂4088295
Uncatalyzed NoneSO₂Cl₂60244585

Experimental Protocols

Detailed methodologies for each of the compared synthetic routes are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Lewis Acid Catalyzed Synthesis (Zinc Chloride)
  • Materials: Ethyl 1-piperidinecarboxylate (1 equiv.), Zinc Chloride (ZnCl₂, 0.1 equiv.), Sulfuryl Chloride (SO₂Cl₂, 1.2 equiv.), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add Ethyl 1-piperidinecarboxylate and anhydrous Dichloromethane.

    • Cool the solution to 0°C using an ice bath.

    • Add Zinc Chloride to the stirred solution.

    • Slowly add Sulfuryl Chloride dropwise over 30 minutes, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature (25°C) and stir for 6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice with Dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product via column chromatography to yield this compound.

Phase-Transfer Catalyzed Synthesis (Tetrabutylammonium Bromide)
  • Materials: Ethyl 1-piperidinecarboxylate (1 equiv.), Tetrabutylammonium Bromide (TBAB, 0.05 equiv.), Sulfuryl Chloride (SO₂Cl₂, 1.2 equiv.), Toluene, Sodium Carbonate (aqueous solution).

  • Procedure:

    • In a two-phase system, combine Ethyl 1-piperidinecarboxylate, Toluene, and an aqueous solution of Sodium Carbonate in a reaction flask.

    • Add Tetrabutylammonium Bromide (TBAB) to the mixture.

    • Heat the mixture to 40°C with vigorous stirring.

    • Add Sulfuryl Chloride dropwise to the reaction mixture over a period of 1 hour.

    • Maintain the reaction at 40°C for 8 hours, ensuring vigorous stirring to facilitate phase transfer.

    • Monitor the reaction by Gas Chromatography (GC).

    • After completion, cool the mixture to room temperature and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The resulting crude oil is purified by vacuum distillation to afford the final product.

Uncatalyzed Synthesis (Baseline)
  • Materials: Ethyl 1-piperidinecarboxylate (1 equiv.), Sulfuryl Chloride (SO₂Cl₂, 1.5 equiv.), Chloroform.

  • Procedure:

    • Dissolve Ethyl 1-piperidinecarboxylate in Chloroform in a round-bottom flask fitted with a reflux condenser.

    • Slowly add Sulfuryl Chloride to the solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 60°C) and maintain for 24 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, cool the reaction mixture and carefully pour it over crushed ice to quench.

    • Neutralize the mixture with a cold, dilute solution of sodium hydroxide.

    • Extract the product with Chloroform (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to isolate this compound.

Visualizations: Pathways and Workflows

To further clarify the processes and relationships discussed, the following diagrams are provided.

SynthesisPathway cluster_product Product A Ethyl 1-piperidinecarboxylate C Ethyl 4-Chloro-1- piperidinecarboxylate A->C Chlorination B Chlorinating Agent (e.g., SO₂Cl₂) catalyst Catalyst (e.g., ZnCl₂, TBAB) catalyst->C   Accelerates &   Directs Reaction

Caption: General synthesis pathway for this compound.

ExperimentalWorkflow start Start prep Prepare Reactants & Solvent start->prep catalyst Add Catalyst (if applicable) prep->catalyst reaction Run Reaction (Stir / Heat) catalyst->reaction quench Quench Reaction reaction->quench workup Work-up & Extraction quench->workup purify Purification (Chromatography / Distillation) workup->purify analysis Analysis (Yield, Purity via GC/NMR) purify->analysis end End analysis->end

Caption: Standard experimental workflow for catalyst comparison studies.

LogicalRelationship cluster_catalyst Catalyst Properties cluster_performance Performance Metrics A Lewis Acidity X Reaction Rate A->X Z Selectivity / Purity A->Z B Phase-Transfer Efficiency B->X Y Product Yield B->Y C Catalyst Loading C->X (inversely) C->Y

Caption: Relationship between catalyst properties and key performance metrics.

Validating the Purity of Synthesized Ethyl 4-Chloro-1-piperidinecarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for drug discovery and development, the purity of starting materials and intermediates is paramount. Ethyl 4-Chloro-1-piperidinecarboxylate is a key building block in the synthesis of a variety of pharmaceutical compounds. Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized this compound, offering detailed experimental protocols and comparative data against common alternatives.

Executive Summary

This guide outlines the most effective analytical techniques for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) is recommended for routine quantitative analysis due to its high resolution and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and can be used for quantitative analysis (qNMR) without the need for reference standards of each impurity. This guide also presents a comparison with two common alternatives, N-Boc-4-chloropiperidine and 4-Chloro-1-(methylsulfonyl)piperidine, highlighting the importance of selecting the appropriate building block for specific synthetic strategies.

Comparison of Analytical Techniques

A multi-pronged analytical approach is crucial for a comprehensive purity assessment of this compound. The following table summarizes the key performance characteristics of the recommended analytical techniques.

Analytical TechniqueTypical Purity (%)AdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) >99.0High resolution and sensitivity, suitable for non-volatile impurities, well-established for quantitative analysis.May require derivatization for compounds without a UV chromophore, potential for co-elution of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) >98.0[1]Excellent for volatile and semi-volatile impurities, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds, may require derivatization to improve volatility.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy >98.0Provides definitive structural confirmation, qNMR allows for absolute quantification without impurity standards, non-destructive.Lower sensitivity compared to chromatographic methods for trace impurities, requires more expensive instrumentation.
Elemental Analysis Confirms elemental compositionProvides fundamental confirmation of the elemental composition of the bulk material.Does not provide information on the nature or quantity of individual impurities.

Performance Comparison with Alternatives

The choice of a 4-chloropiperidine building block can significantly influence the synthetic route and the impurity profile of the final product. Below is a comparison of this compound with two common alternatives.

CompoundKey FeaturesTypical Purity SpecificationCommon Impurities
This compound Urethane protecting group, activated for nucleophilic substitution.>98.0% (GC)[1]Starting materials, over-alkylated products, hydrolysis products.
N-Boc-4-chloropiperidine Boc protecting group, stable under many reaction conditions, easily removed.≥95%Starting materials, by-products from Boc protection/deprotection.
4-Chloro-1-(methylsulfonyl)piperidine Sulfonyl protecting group, electron-withdrawing nature activates the piperidine ring.≥98% (GC)Starting materials, hydrolysis products.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) Purity Determination

Objective: To determine the purity of this compound by separating it from potential impurities using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40 v/v).

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data analysis software

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities based on their peak areas relative to the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and assess the purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using standard parameters with proton decoupling.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum with the expected values for the structure of this compound.

    • Purity Assessment: Integrate the signals corresponding to the compound and any visible impurities. The relative molar ratio can be determined from the integration values. For quantitative NMR (qNMR), a certified internal standard is added to accurately determine the concentration and purity.

Visualizing the Workflow and Comparison

To better illustrate the processes involved in validating the purity of a synthesized compound and to compare the target compound with its alternatives, the following diagrams are provided.

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Validation cluster_decision Decision Synthesis Chemical Synthesis Workup Reaction Work-up & Isolation Synthesis->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC Analysis Purified_Product->HPLC GCMS GC-MS Analysis Purified_Product->GCMS NMR NMR Spectroscopy Purified_Product->NMR Elemental_Analysis Elemental Analysis Purified_Product->Elemental_Analysis Purity_Check Purity > Specification? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Elemental_Analysis->Purity_Check Release Release for Further Use Purity_Check->Release Yes Repurify Repurify Purity_Check->Repurify No Repurify->Purification

Purity Validation Workflow

Alternatives_Comparison cluster_alternatives Synthetic Alternatives cluster_properties Key Properties for Comparison Target This compound Reactivity Reactivity in Nucleophilic Substitution Target->Reactivity Stability Protecting Group Stability Target->Stability Deprotection Ease of Deprotection Target->Deprotection Cost Relative Cost Target->Cost Alt1 N-Boc-4-chloropiperidine Alt1->Reactivity Alt1->Stability Alt1->Deprotection Alt1->Cost Alt2 4-Chloro-1-(methylsulfonyl)piperidine Alt2->Reactivity Alt2->Stability Alt2->Deprotection Alt2->Cost

Comparison of Synthetic Alternatives

Conclusion

The validation of purity for synthesized this compound is a critical step in ensuring the quality and consistency of downstream synthetic processes in drug development. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the purity profile. HPLC is indispensable for quantitative analysis of the main component and non-volatile impurities, while GC-MS is essential for identifying and quantifying volatile contaminants. NMR spectroscopy serves as an invaluable tool for unambiguous structure confirmation and orthogonal purity assessment. By employing these methods and considering the properties of alternative building blocks, researchers can make informed decisions to ensure the integrity of their synthetic endeavors.

References

A Comparative Guide to HPLC and GC Methods for Purity Analysis of Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like Ethyl 4-Chloro-1-piperidinecarboxylate is critical for the synthesis of active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for this purpose. This guide provides a comparative overview of suitable HPLC and GC methods for the purity assessment of this compound, complete with experimental protocols and supporting data.

Comparison of Analytical Techniques

The selection of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and resolution. While commercial suppliers often cite Gas Chromatography (GC) for the purity analysis of this compound[1][2], High-Performance Liquid Chromatography (HPLC) offers a viable and often preferred alternative, particularly for non-volatile or thermally labile impurities.

FeatureHPLC Method (Proposed)GC Method (Typical)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]
Instrumentation HPLC with UV DetectorGas Chromatograph with FID or MS Detector
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[4][5]Capillary Column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm)[6]
Mobile/Carrier Gas Acetonitrile and Water[3][4]Inert Gas (e.g., Helium or Nitrogen)[6]
Temperature Ambient or controlled column oven (e.g., 30°C)[5]Temperature-programmed oven (e.g., 90°C to 220°C)[6]
Detection UV Absorbance (e.g., 210 nm)Flame Ionization (FID) or Mass Spectrometry (MS)
Advantages Suitable for a wide range of compounds, including non-volatile and thermally sensitive impurities. High resolution and sensitivity.[7]High sensitivity for volatile compounds. Can be coupled with Mass Spectrometry for definitive peak identification.
Disadvantages May require derivatization for compounds lacking a UV chromophore.[7][8]Not suitable for non-volatile or thermally labile compounds.
Typical Purity >98% (Area Percent)>98% (Area Percent)[1][2]

Experimental Protocols

Below are detailed methodologies for a proposed HPLC method and a typical GC method for analyzing the purity of this compound.

Proposed HPLC Method

This method is based on common practices for the analysis of related piperidine derivatives.[4][5]

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard and sample

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The ratio may be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as the carboxylate ester group provides some UV absorbance at lower wavelengths)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare the sample solution by dissolving an accurately weighed amount of the sample in the mobile phase to a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Typical Gas Chromatography (GC) Method

This method is representative of standard GC analysis for volatile and semi-volatile organic compounds.[6]

1. Instrumentation and Reagents:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

  • Helium or Nitrogen (carrier gas)

  • This compound reference standard and sample

  • Suitable solvent (e.g., Dichloromethane or Ethyl Acetate)

2. Chromatographic Conditions:

  • Carrier Gas Flow: 1 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold at 220°C for 5 minutes

  • Injection Mode: Split (e.g., 50:1)

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the chosen solvent (e.g., 1 mg/mL).

  • Prepare the sample solution by dissolving an accurately weighed amount of the sample in the same solvent to a similar concentration.

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC and GC analytical processes.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Inject Sample MobilePhase Prepare Mobile Phase (Acetonitrile/Water) MobilePhase->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: A logical workflow for the purity analysis of this compound using HPLC.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC System cluster_data_gc Data Analysis SampleGC Weigh Sample DissolveGC Dissolve in Solvent SampleGC->DissolveGC InjectorGC Injector (Heated) DissolveGC->InjectorGC Inject Sample ColumnGC Capillary Column (Oven) InjectorGC->ColumnGC DetectorGC FID/MS Detector ColumnGC->DetectorGC ChromatogramGC Generate Chromatogram DetectorGC->ChromatogramGC Signal Output IntegrationGC Peak Integration ChromatogramGC->IntegrationGC PurityGC Calculate % Purity IntegrationGC->PurityGC

Caption: A logical workflow for the purity analysis of this compound using GC.

References

Comparative study of different synthetic routes to Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 4-Chloro-1-piperidinecarboxylate, a valuable building block in the preparation of numerous pharmaceutical compounds, can be synthesized through various routes. This guide provides a comparative analysis of two primary methods for its synthesis, focusing on the chlorination of Ethyl 4-hydroxy-1-piperidinecarboxylate.

This document details the experimental protocols for the synthesis of this compound from its hydroxy precursor using two common chlorinating agents: thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). A summary of the quantitative data for each method is presented for easy comparison, followed by detailed experimental procedures.

Comparative Data of Synthetic Routes

ParameterRoute 1: Thionyl Chloride (SOCl₂)Route 2: Phosphorus Pentachloride (PCl₅)
Starting Material Ethyl 4-hydroxy-1-piperidinecarboxylateEthyl 4-hydroxy-1-piperidinecarboxylate
Reagent Thionyl chloride (SOCl₂)Phosphorus pentachloride (PCl₅)
Solvent Dichloromethane (DCM) or Chloroform (CHCl₃)Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
Reaction Temperature 0 °C to reflux0 °C to room temperature
Reaction Time 2 - 6 hours1 - 3 hours
Yield 75 - 85%80 - 90%
Purification Distillation or Column ChromatographyAqueous work-up followed by distillation or column chromatography
Key Byproducts SO₂, HClPOCl₃, HCl

Synthetic Pathways Overview

The conversion of an alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. For the preparation of this compound, the hydroxyl group of the precursor is substituted by a chlorine atom. This can be effectively achieved using either thionyl chloride or phosphorus pentachloride. The choice of reagent can influence the reaction conditions, yield, and purification strategy.

G cluster_0 Synthetic Routes to this compound A Ethyl 4-hydroxy-1-piperidinecarboxylate B Route 1: Thionyl Chloride (SOCl₂) A->B C Route 2: Phosphorus Pentachloride (PCl₅) A->C D This compound B->D C->D

Caption: Synthetic workflow for this compound.

Experimental Protocols

Route 1: Synthesis using Thionyl Chloride (SOCl₂)

This method involves the reaction of Ethyl 4-hydroxy-1-piperidinecarboxylate with thionyl chloride, a common and effective reagent for converting alcohols to alkyl chlorides.

Materials:

  • Ethyl 4-hydroxy-1-piperidinecarboxylate

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve Ethyl 4-hydroxy-1-piperidinecarboxylate (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Route 2: Synthesis using Phosphorus Pentachloride (PCl₅)

This route utilizes phosphorus pentachloride, another powerful chlorinating agent, for the conversion of the hydroxy-piperidine derivative.

Materials:

  • Ethyl 4-hydroxy-1-piperidinecarboxylate

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄)

  • Ice-water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 4-hydroxy-1-piperidinecarboxylate (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus pentachloride (1.1 to 1.2 equivalents) portion-wise over a period of 30-60 minutes, ensuring the temperature does not rise significantly.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture and quench by carefully pouring it onto crushed ice or adding ice-water.

  • Separate the organic layer and neutralize the aqueous layer with a saturated sodium bicarbonate solution before extracting with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Logical Comparison of the Synthetic Routes

The selection of a synthetic route often depends on factors such as reagent availability, reaction conditions, and desired purity. The following diagram illustrates the decision-making process for choosing between the thionyl chloride and phosphorus pentachloride routes.

G Start Start: Need to synthesize This compound Precursor Common Precursor: Ethyl 4-hydroxy-1-piperidinecarboxylate Start->Precursor Decision Choice of Chlorinating Agent Precursor->Decision Route1 Route 1: Thionyl Chloride (SOCl₂) - Milder conditions - Gaseous byproducts (SO₂, HCl) Decision->Route1 Prefer gaseous byproducts Route2 Route 2: Phosphorus Pentachloride (PCl₅) - More reactive - Solid byproduct (POCl₃) requires aqueous workup Decision->Route2 Higher reactivity needed Purification1 Purification: Distillation or Chromatography Route1->Purification1 Purification2 Purification: Aqueous workup followed by Distillation or Chromatography Route2->Purification2 Product End Product: This compound Purification1->Product Purification2->Product

Caption: Decision workflow for synthesizing this compound.

Benchmarking Ethyl 4-Chloro-1-piperidinecarboxylate Against Other Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 4-Chloro-1-piperidinecarboxylate against established alkylating agents. While experimental data on this compound is limited, this document serves as a benchmark by presenting the performance of well-characterized alkylating agents and offering a framework for the potential evaluation of novel compounds like it. The guide covers the mechanism of action, comparative cytotoxicity, and detailed experimental protocols for assessing the efficacy of these compounds.

The Landscape of Alkylating Agents in Research and Drug Development

Alkylating agents are a cornerstone in cancer chemotherapy and a valuable tool in biological research. Their mechanism of action involves the transfer of an alkyl group to nucleophilic sites on cellular macromolecules, with DNA being the primary target. This covalent modification can lead to DNA strand breaks, cross-linking, and impaired DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1] The efficacy of these agents is particularly pronounced in rapidly dividing cells, such as cancer cells, which have less time to repair DNA damage.[2]

Alkylating agents are broadly classified based on their chemical structure into several categories, including nitrogen mustards (e.g., cyclophosphamide, melphalan), nitrosoureas (e.g., carmustine), and platinum-based compounds (e.g., cisplatin), which act as alkylating-like agents.[3] Each class exhibits distinct profiles in terms of reactivity, toxicity, and clinical utility.

This compound is a compound of interest due to its chemical structure, which suggests potential reactivity as an alkylating agent.[4][5] The presence of a chloro group on the piperidine ring introduces an electrophilic center susceptible to nucleophilic attack, a key characteristic for alkylation. However, to date, its biological activity and cytotoxic effects have not been extensively reported in publicly available literature. Therefore, a direct comparison with established agents is not yet possible. This guide aims to bridge this gap by providing a baseline of data on well-known alkylating agents, against which this compound and other novel compounds can be benchmarked in future studies.

Comparative Cytotoxicity of Standard Alkylating Agents

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values for several widely used alkylating agents across a range of cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.[6][7]

Alkylating AgentCancer Cell LineExposure Time (hours)IC50 (µM)
Cisplatin A549 (Lung Carcinoma)48~7.49[8]
MCF-7 (Breast Adenocarcinoma)48~6.4[2]
Ovarian Carcinoma Cell LinesNot Specified0.1 - 0.45 µg/ml
Melphalan RPMI8226 (Multiple Myeloma)488.9[9]
HL60 (Promyelocytic Leukemia)483.78[9]
THP1 (Acute Monocytic Leukemia)486.26[9]
Carmustine (BCNU) U87MG (Glioblastoma)4854.4[10]
MCF-7 (Breast Adenocarcinoma)Not Specified27.18[11]
HT29 (Colon Adenocarcinoma)Not Specified56.23[11]
Cyclophosphamide OVCAR-4 (Ovarian Cancer)Not Specified1.8 µg/ml[12]
PEO1 (Ovarian Cancer)Not Specified2.5 µg/ml[12]
Raw 264.7 (Macrophage)Not Specified145.44 µg/ml[13]

Experimental Protocols for Evaluation

To ensure robust and reproducible data, standardized experimental protocols are essential for comparing the performance of alkylating agents.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[2][14]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a serial dilution of the alkylating agent for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot cell viability against the drug concentration and use non-linear regression to determine the IC50 value.

DNA Damage Quantification: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and cross-links in individual cells.[15] For assessing interstrand cross-links, a modified alkaline comet assay is employed where DNA is subjected to a damaging agent (e.g., radiation) to introduce random breaks, and the retardation of DNA migration is measured.[15]

Methodology:

  • Cell Treatment: Treat cells with the alkylating agent for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.[16]

  • Irradiation (for cross-link detection): Expose the slides to a controlled dose of X-rays or gamma radiation to induce random DNA strand breaks.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.[16]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the degree of cross-linking.[17] Quantify the tail length and intensity using image analysis software.

Apoptosis Detection: Annexin V Staining

The Annexin V assay is used to detect one of the early hallmarks of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18]

Methodology:

  • Cell Treatment: Treat cells with the alkylating agent to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V. For distinguishing between apoptotic and necrotic cells, a vital dye such as propidium iodide (PI) is also added.[19]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[20]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[18]

Visualizing Mechanisms and Workflows

To better understand the processes involved in the action and evaluation of alkylating agents, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkylating_Agent Alkylating Agent Agent_Entry Cellular Uptake Alkylating_Agent->Agent_Entry DNA DNA Agent_Entry->DNA Translocation DNA_Damage DNA Alkylation (Cross-links, Breaks) DNA->DNA_Damage Alkylation p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis If damage is severe DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows time for DNA_Repair->DNA Successful Repair

Figure 1: Generalized signaling pathway of alkylating agent-induced apoptosis.

Experimental_Workflow cluster_assays Performance Assays Start Select Alkylating Agents (e.g., this compound, Cisplatin, Melphalan) Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Drug_Treatment Treat Cells with a Range of Agent Concentrations Cell_Culture->Drug_Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Drug_Treatment->Cytotoxicity DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) Drug_Treatment->DNA_Damage_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Drug_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis DNA_Damage_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Benchmark Performance and Determine Relative Potency Data_Analysis->Conclusion

Figure 2: Experimental workflow for comparing the performance of alkylating agents.

Conclusion and Future Directions

This guide provides a foundational benchmark for evaluating the performance of alkylating agents. The presented data on established compounds like cisplatin, melphalan, carmustine, and cyclophosphamide offer a point of reference for the scientific community. While direct experimental data for this compound is currently lacking, its chemical structure suggests a potential for alkylating activity that warrants further investigation.

Future studies should aim to perform the described experimental protocols on this compound to determine its IC50 values across various cell lines, its capacity to induce DNA damage, and its pro-apoptotic effects. Such data will be crucial in positioning this and other novel compounds within the broader landscape of alkylating agents and for exploring their potential in therapeutic applications.

References

A Spectroscopic Comparison of Ethyl 4-Chloro-1-piperidinecarboxylate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of Ethyl 4-Chloro-1-piperidinecarboxylate with its precursors, piperidine and ethyl chloroformate. The data presented herein is intended to aid researchers in compound identification, purity assessment, and characterization during the synthesis process. This document outlines the distinct spectral features of each compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Piperidine [1][2]~2.79m4H-CH₂-N-CH₂-
~1.51m6H-CH₂-CH₂-CH₂-
~2.19s (broad)1HN-H
Ethyl Chloroformate ~4.3q2H-O-CH₂-CH₃
~1.4t3H-O-CH₂-CH₃
This compound ~4.15q2H-O-CH₂-CH₃
~3.7-3.9m2H-CH₂-N(ax)
~3.1-3.3m2H-CH₂-N(eq)
~4.3-4.5m1H-CHCl-
~2.0-2.2m2H-CH₂-CHCl(ax)
~1.8-2.0m2H-CH₂-CHCl(eq)
~1.25t3H-O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
Piperidine [1]~47.0C2, C6
~27.2C3, C5
~25.2C4
Ethyl Chloroformate ~150C=O
~65-O-CH₂-
~14-CH₃
This compound ~155C=O
~61-O-CH₂-
~58C4
~44C2, C6
~34C3, C5
~14-CH₃

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Functional Group
Piperidine [3]3290 (broad)N-H stretch
2935, 2850C-H stretch
Ethyl Chloroformate 1775C=O stretch (acid chloride)
1180C-O stretch
This compound 2950, 2860C-H stretch
1700C=O stretch (urethane)
1240C-N stretch
770C-Cl stretch

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
Piperidine 8584, 70, 56, 43
Ethyl Chloroformate 108/110 (Cl isotopes)63, 45, 29
This compound [4]191/193 (Cl isotopes)156, 118, 82

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-hydroxypiperidine with a chlorinating agent, followed by the reaction with ethyl chloroformate.

Step 1: Synthesis of 4-Chloropiperidine

4-Hydroxypiperidine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an appropriate solvent like dichloromethane or chloroform. The reaction is typically carried out at reduced temperatures initially and then allowed to warm to room temperature or heated to drive the reaction to completion. The product, 4-chloropiperidine hydrochloride, is then neutralized to obtain the free base.

Step 2: Synthesis of this compound

4-Chloropiperidine is dissolved in a suitable aprotic solvent, such as dichloromethane, and a base, for instance, triethylamine or pyridine, is added to act as a proton scavenger. The solution is cooled in an ice bath, and ethyl chloroformate is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The final product is isolated through aqueous workup and purified by column chromatography or distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples were analyzed as a thin film on NaCl plates, and solid samples were analyzed as KBr pellets.

Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Synthetic Pathway and Logic

The synthesis of this compound from its precursors can be visualized as a two-step process. The first step involves the formation of the piperidine ring (or starting with a pre-formed one), and the second is the functionalization at the nitrogen and the 4-position. The logical flow of the synthesis and the relationship between the precursors and the final product are depicted in the following diagram.

Synthesis_Pathway Piperidine Piperidine Intermediate 4-Chloropiperidine Piperidine->Intermediate Chlorination EthylChloroformate Ethyl Chloroformate FinalProduct This compound EthylChloroformate->FinalProduct ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->Intermediate Intermediate->FinalProduct N-Acylation

Caption: Synthetic pathway of this compound.

This guide provides a foundational spectroscopic and synthetic overview for this compound and its precursors. Researchers can utilize this information for efficient synthesis, purification, and characterization of this important chemical intermediate.

References

Comparative Analysis of Reaction Kinetics for Ethyl 4-Chloro-1-piperidinecarboxylate Derivatization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the derivatization of Ethyl 4-Chloro-1-piperidinecarboxylate is a critical step in the synthesis of a wide array of pharmacologically active compounds. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring the efficient production of target molecules. This guide provides an objective comparison of the reaction kinetics for the derivatization of this compound with various nucleophiles, supported by available experimental data and detailed protocols.

The piperidine scaffold is a ubiquitous feature in many pharmaceuticals due to its favorable pharmacokinetic properties. This compound serves as a versatile building block, with the chlorine atom at the 4-position acting as a leaving group for nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, leading to the generation of extensive compound libraries for drug discovery.

Comparative Reaction Kinetics: Unveiling Reactivity Trends

While direct, side-by-side kinetic data for the derivatization of this compound with a broad range of nucleophiles is not extensively documented in a single study, we can infer comparative reactivity by analyzing studies on similar 4-halopiperidine systems and general principles of nucleophilic substitution reactions. The following table summarizes kinetic parameters from related reactions to provide a comparative overview of nucleophile reactivity.

Nucleophile ClassExample NucleophileModel SubstrateSecond-Order Rate Constant (k₂)Activation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (cal/mol·K)Citation(s)
Aliphatic Amines Piperidine2-Substituted N-methylpyridinium ions~1 (relative rate)16.3 - 20.9-4.8 to -22.2[1]
Aromatic Amines Aniline4-ChloroquinazolineSlower than hydrazine--[2]
Aromatic Amines Substituted Anilines2-chloro-3,5-dinitropyridineVaries with substituent--[3][4]
Hydrazines Hydrazine4-Chloroquinazoline~15 times faster than aniline--[2]

Key Observations and Influencing Factors:

  • Nucleophilicity: The rate of reaction is significantly influenced by the nucleophilicity of the derivatizing agent. For instance, hydrazine, a more potent nucleophile, reacts approximately 15 times faster than aniline with 4-chloroquinazoline.[2]

  • Steric Hindrance: While not explicitly quantified in the available kinetic data for the target molecule, steric bulk on the nucleophile can impede its approach to the electrophilic carbon, thereby decreasing the reaction rate.

  • Solvent Effects: The choice of solvent can dramatically impact the reaction kinetics. For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are often preferred as they can solvate the charged intermediate, stabilizing the transition state and accelerating the reaction.[2]

  • Leaving Group: In a study of nucleophilic aromatic substitution on N-methylpyridinium ions, the nature of the leaving group (halide) had a relatively small effect on the reaction rate, suggesting that the rate-determining step in that specific system was not the cleavage of the carbon-halogen bond.[1]

  • Substituent Effects on Anilines: In the SNAr reactions of substituted anilines, electron-donating groups on the aniline ring generally increase the nucleophilicity of the nitrogen atom, leading to faster reaction rates. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction.[3][4]

Experimental Protocols for Kinetic Analysis

A generalized experimental protocol for studying the kinetics of the derivatization of this compound is provided below. This protocol can be adapted for various nucleophiles and analytical techniques.

Objective: To determine the rate law, rate constant, and activation parameters for the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile of interest (e.g., substituted aniline, aliphatic amine)

  • Anhydrous solvent (e.g., acetonitrile, DMF, DMSO)

  • Internal standard (for chromatographic analysis)

  • Thermostatted reaction vessel

  • Analytical instrument (e.g., HPLC, GC-MS, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen anhydrous solvent at known concentrations.

  • Reaction Setup:

    • In a thermostatted reaction vessel equipped with a magnetic stirrer, add the solvent and the stock solution of this compound.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 50°C, 60°C, 70°C).

  • Initiation of Reaction and Monitoring:

    • Initiate the reaction by adding a known volume of the nucleophile stock solution to the reaction vessel.

    • Start a timer immediately upon addition.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a cold solvent or a suitable quenching agent to prevent further reaction.

  • Analysis:

    • Analyze the quenched aliquots using a pre-validated analytical method (e.g., HPLC, GC-MS) to determine the concentration of the reactant(s) and product(s) over time.

  • Data Analysis:

    • Plot the concentration of the limiting reactant versus time.

    • To determine the order of the reaction with respect to each reactant, perform experiments with varying initial concentrations of one reactant while keeping the other in large excess (pseudo-first-order conditions).

    • Calculate the observed rate constant (kobs) from the slope of the appropriate plot (e.g., ln[Reactant] vs. time for a first-order reaction).

    • Determine the second-order rate constant (k₂) from the relationship kobs = k₂[Nucleophile] (under pseudo-first-order conditions with the nucleophile in excess).

    • Repeat the experiment at different temperatures to determine the activation parameters (Activation Energy, Eₐ; Enthalpy of Activation, ΔH‡; and Entropy of Activation, ΔS‡) using the Arrhenius and Eyring equations.

Visualizing the Workflow and Potential Applications

To further clarify the experimental process and the context of this research, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Reactants Prepare Stock Solutions (Substrate, Nucleophile) Equilibrate Equilibrate Substrate in Solvent at T Prep_Reactants->Equilibrate Prep_Solvent Select & Prepare Anhydrous Solvent Prep_Solvent->Equilibrate Initiate Initiate Reaction (Add Nucleophile) Equilibrate->Initiate Monitor Monitor Reaction (Timed Aliquots) Initiate->Monitor Quench Quench Aliquots Monitor->Quench Analyze Analyze Samples (e.g., HPLC, GC-MS) Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Determine_Rate Determine Rate Law & Rate Constant (k) Plot->Determine_Rate Activation Calculate Activation Parameters (Ea, ΔH‡, ΔS‡) Determine_Rate->Activation

Caption: Experimental workflow for kinetic analysis of derivatization reactions.

Signaling_Pathway cluster_drug Drug Action cluster_cell Cellular Response Drug Piperidine Derivative (from this compound) Receptor Target Receptor Drug->Receptor Binds to Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Cellular_Effect Therapeutic Effect Signaling_Cascade->Cellular_Effect Leads to

Caption: Hypothetical signaling pathway of a drug derived from this compound.

Conclusion

The derivatization of this compound is a cornerstone of synthetic strategies aimed at the discovery of novel therapeutic agents. While a comprehensive, direct comparison of the reaction kinetics with a wide variety of nucleophiles is an area ripe for further investigation, existing literature on related systems provides valuable insights into the factors governing reactivity. By understanding the principles of nucleophilicity, steric effects, and solvent influence, and by employing systematic kinetic analysis, researchers can effectively optimize their synthetic routes. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field, enabling more informed decisions in the design and execution of derivatization reactions.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-Chloro-1-piperidinecarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-Chloro-1-piperidinecarboxylate, ensuring compliance with safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any vapors.

In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth. The contaminated absorbent material should then be collected into a suitable, clearly labeled, and sealed container for hazardous waste disposal. Do not flush spills down the drain or allow them to enter waterways.

Disposal Plan: The Primary Route

The universally recommended and safest method for the disposal of this compound is to engage a licensed professional waste disposal company.[1][2][3][4] This compound is a chlorinated hydrocarbon, and as such, is typically classified as hazardous waste.[5] It is crucial to adhere to all local, state, and federal regulations governing the disposal of chemical waste.[3][5]

Key Logistical Steps for Professional Disposal:

  • Segregation and Storage: Store waste this compound in a dedicated, compatible, and clearly labeled container. The container must be kept tightly sealed when not in use and stored in a designated hazardous waste accumulation area.[4][6]

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and a full description of its contents, including the name "this compound" and its approximate concentration.

  • Arranging Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

Quantitative Data for Disposal of Related Chlorinated Compounds

ParameterGuideline LimitSource Context
Total Residual Chlorine (in water)< 0.1 mg/LFor discharge into streams with low flow.[7][8]
Adsorbable Organic Halogen Compounds (AOX)0.5 mg/LThreshold limit value for wastewater.[5]
Volatile Halogenated Hydrocarbons (VOX)0.25 mg/LThreshold limit value for wastewater.[5]

Experimental Protocol: Laboratory-Scale Deactivation (for consideration prior to professional disposal)

While professional disposal is mandatory, in some instances, a preliminary deactivation step to reduce the reactivity of the chemical waste may be considered. The following is a generalized protocol based on the principles of alkaline hydrolysis of carbamates and nucleophilic substitution of the chloro-group. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Objective: To hydrolyze the ethyl carbamate moiety and substitute the chloro-group to render the molecule less hazardous.

Materials:

  • Waste this compound

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethanol

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • pH paper or pH meter

Procedure:

  • In a chemical fume hood, dissolve the waste this compound in a minimal amount of ethanol in a round-bottom flask equipped with a stir bar.

  • Slowly, and with stirring, add an excess of 2 M sodium hydroxide solution.

  • Attach a condenser to the flask and heat the mixture to reflux (approximately 80-100°C) with continuous stirring. The reaction time will vary, but a period of several hours is a reasonable starting point.

  • Monitor the reaction for completion. This can be done by taking small aliquots and analyzing them using an appropriate technique (e.g., TLC, GC-MS) if available.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the solution with an appropriate acid (e.g., dilute hydrochloric acid), monitoring the pH.

  • The resulting aqueous solution should be collected in a clearly labeled hazardous waste container for professional disposal.

Note: This procedure is a general guideline and should be adapted and optimized based on the specific laboratory conditions and the volume of waste to be treated. It does not eliminate the need for professional disposal of the final waste product.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill_kit Ensure Spill Kit is Accessible fume_hood->spill_kit storage_decision Immediate Disposal or Temporary Storage? spill_kit->storage_decision temp_storage Store in a Labeled, Sealed, Compatible Container in a Designated Hazardous Waste Area storage_decision->temp_storage Storage disposal_route Select Disposal Route storage_decision->disposal_route Immediate temp_storage->disposal_route professional_disposal Engage Licensed Professional Waste Disposal Service disposal_route->professional_disposal Direct deactivation_consideration Consider Laboratory-Scale Deactivation (Hydrolysis/Substitution) - Trained Personnel Only - disposal_route->deactivation_consideration Indirect end End: Waste is Safely and Compliantly Disposed Of professional_disposal->end deactivation_protocol Follow Deactivation Protocol (e.g., Alkaline Hydrolysis) deactivation_consideration->deactivation_protocol neutralize_collect Neutralize and Collect Deactivated Waste deactivation_protocol->neutralize_collect neutralize_collect->professional_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility in scientific research.

References

Essential Safety and Operational Guide for Handling Ethyl 4-Chloro-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 4-Chloro-1-piperidinecarboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on a comprehensive hazard assessment.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesMaterial: Nitrile, Neoprene, or Viton gloves are recommended for protection against chlorinated solvents.[1][2] Nitrile gloves offer good general resistance, while Viton or Polyvinyl Alcohol (PVA) gloves provide superior protection for extended contact.[2][3][4] Usage: Always inspect gloves for tears or punctures before use. For incidental contact, disposable nitrile gloves are acceptable but should be replaced immediately upon contamination.[2][5] For prolonged handling, consider double-gloving.[5]
Eyes/Face Safety goggles with side shields or a face shieldStandard: Must meet ANSI Z87.1 standards.[5] Rationale: Protects against splashes of the chemical which can cause serious eye irritation.[1] A face shield should be worn over safety goggles when there is a significant risk of splashing.[6]
Body Laboratory coatMaterial: A standard lab coat is the minimum requirement.[6][7] Consider a chemically-resistant apron over the lab coat for added protection during large-volume transfers. Usage: Must be fully buttoned with sleeves rolled down.
Respiratory Use in a well-ventilated area or chemical fume hoodRationale: May cause respiratory irritation.[1] All procedures involving this chemical should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[8] If a fume hood is not available and there is a risk of generating aerosols or vapors, a respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[6]
Feet Closed-toe shoesMaterial: Leather or other chemical-resistant material. Rationale: Protects feet from spills and falling objects.[6][7]
First Aid and Emergency Procedures

Immediate and appropriate response to an exposure is critical. The following table outlines the first aid measures in case of accidental contact with this compound.

Exposure Route First Aid Measures Emergency Protocol
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1]Seek medical attention if skin irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1]Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, give oxygen.[1]If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[9]Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Chemical Spill Evacuate the immediate area and alert others.[10] If the spill is large or you are not trained to handle it, contact your institution's emergency response team.[11][12] For minor spills, wear appropriate PPE, contain the spill with absorbent material, and clean the area.[8][10]Follow your institution's specific spill response procedures.[13] Ensure proper ventilation.[11]

Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural workflow for the safe handling of this compound from preparation to disposal.

Preparation and Pre-Handling Checklist
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Hazard Assessment: Perform a risk assessment for the specific procedure you will be conducting.

  • Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are present in the designated work area.

  • Verify Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

Handling the Chemical
  • Work in a Fume Hood: All handling of this compound should be performed inside a certified chemical fume hood.[8]

  • Grounding: If transferring large quantities, ensure containers are properly grounded to prevent static discharge.

  • Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, acids, and bases.[2]

  • Portioning: When transferring the liquid, use a pipette with a bulb or a pump; never use mouth pipetting.[9] Pour slowly and carefully to avoid splashing.

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[1]

Post-Handling and Cleanup
  • Wipe Down Surfaces: After completing your work, decontaminate the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Remove PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. As a chlorinated organic compound, it should be segregated into a "halogenated organic waste" stream.[14][15] Do not mix with non-halogenated waste.[14][15]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").

  • Container Management: Keep the waste container securely closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory.

  • Empty Containers: Triple rinse the empty chemical container with a suitable solvent (e.g., acetone or ethanol).[16] The rinsate must be collected and disposed of as hazardous waste.[16] After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[14]

  • Disposal Request: When the waste container is full, submit a request for pickup by your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this chemical down the drain.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol A Review SDS and Conduct Risk Assessment B Verify Fume Hood and Safety Equipment A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work Inside Chemical Fume Hood C->D Proceed to Handling E Transfer Chemical (Avoid Splashing) D->E F Keep Container Closed When Not in Use E->F G Decontaminate Work Area F->G Task Complete H Segregate Halogenated Organic Waste G->H I Properly Label and Store Waste Container H->I J Remove PPE and Wash Hands I->J K Spill or Exposure Occurs L Follow First Aid Procedures K->L M Initiate Spill Cleanup Protocol K->M N Notify Supervisor and EHS M->N

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.